molecular formula C6H11FO5 B15547051 4-Deoxy-4-fluoro-D-glucose

4-Deoxy-4-fluoro-D-glucose

Katalognummer: B15547051
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: GCEGLMFBNPWYQO-DPYQTVNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Deoxy-4-fluoro-D-glucose is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H11FO5

Molekulargewicht

182.15 g/mol

IUPAC-Name

(2R,3R,4S,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5+,6-/m1/s1

InChI-Schlüssel

GCEGLMFBNPWYQO-DPYQTVNSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-Deoxy-4-fluoro-D-glucose (4-FDG), a fluorinated carbohydrate of significant interest in glycobiology and medicinal chemistry. While often overshadowed by its well-known isomer, 2-Deoxy-2-fluoro-D-glucose (FDG), 4-FDG presents unique biochemical properties and synthetic challenges. This document details the key synthetic strategies developed for its preparation, presents available quantitative data in a structured format, and outlines the experimental protocols for its synthesis. Furthermore, it explores the known biological interactions of 4-FDG, providing a foundation for future research and development.

Introduction

The introduction of fluorine into carbohydrates has been a pivotal strategy in the development of novel therapeutic agents and biochemical probes. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly alter the chemical and biological characteristics of the parent sugar. This compound (4-FDG) is a structural isomer of the widely used PET imaging agent, [¹⁸F]-2-Deoxy-2-fluoro-D-glucose. In 4-FDG, the hydroxyl group at the C-4 position of the glucose ring is replaced by a fluorine atom. This substitution significantly impacts its interaction with cellular machinery, particularly enzymes involved in glucose metabolism. This guide traces the historical development of 4-FDG synthesis and summarizes its known biochemical effects.

Discovery and Early Synthetic Approaches

The synthesis of this compound was first reported in the early 1970s as part of a broader investigation into fluorinated carbohydrates. Researchers sought to understand how the specific placement of a fluorine atom on the glucose scaffold would influence its biological activity. Two main strategies were initially explored for the synthesis of 4-FDG.[1]

The first approach involved a lengthy, nine-step sequence starting from D-galactose, which was found to be low-yielding and inconvenient for producing substantial quantities of the material.[1] A more efficient and improved synthesis was subsequently developed, which has become the foundational method for preparing 4-FDG.[1][2] This improved route utilizes a key intermediate, 1,6-anhydro-β-D-glucopyranose, and involves the cleavage of an epoxide ring with a fluoride source.

Key Synthetic Methodologies

The most prominent and efficient synthesis of this compound proceeds through key anhydro-sugar intermediates. The general workflow involves the formation of a protected 1,6-anhydro-glucose derivative, introduction of the fluorine at the C-4 position, and subsequent deprotection and hydrolysis of the anhydro ring to yield the final product.

Improved Synthesis via 1,6-Anhydro Intermediates

This improved synthesis, detailed by Barford and colleagues in 1971, provides a more practical route to 4-FDG.[1][2] The key steps are outlined below.

Logical Workflow for the Improved Synthesis of this compound

G cluster_0 Preparation of Key Intermediate cluster_1 Final Product Formation start 1,6:3,4-dianhydro-D-galactopyranose intermediate 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose start->intermediate  KHF₂ in boiling  ethane-1,2-diol final_product This compound intermediate->final_product  Acid Hydrolysis G cluster_0 Cellular Environment cluster_1 Bacterial System (E. coli) FDG_out 4-FDG (extracellular) GLUT Glucose Transporter FDG_out->GLUT Uptake FDG_in 4-FDG (intracellular) Hexokinase Hexokinase FDG_in->Hexokinase Poor substrate BetaGal β-Galactosidase FDG_in->BetaGal Uncompetitive Inhibition Glucose Glucose Glucose->GLUT Glucose->Hexokinase Phosphorylation G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis GLUT->FDG_in Hexokinase->G6P Lactose Lactose Lactose->BetaGal Metabolism Metabolism BetaGal->Metabolism

References

An In-Depth Technical Guide to 4-Deoxy-4-fluoro-D-glucose: Structure, Stereochemistry, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic, fluorinated analog of D-glucose in which the hydroxyl group at the C4 position is replaced by a fluorine atom. This structural modification imparts unique chemical and biological properties, making it a valuable tool in glycobiology research and a potential candidate for diagnostic and therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological effects of this compound, with a focus on data and methodologies relevant to researchers in the field.

Chemical Structure and Stereochemistry

The fundamental chemical identity of this compound is defined by its molecular formula, C₆H₁₁FO₅, and a molecular weight of approximately 182.15 g/mol .[1] Its unique properties arise from the substitution of a hydroxyl group with a fluorine atom at the C4 position of the D-glucose ring.

Stereochemical Configuration:

The stereochemistry of this compound is anchored to the D-glucose configuration. In the Fischer projection, the hydroxyl groups at C2, C3, and C5 retain the same orientation as in D-glucose. The fluorine atom at C4 occupies the position of the former hydroxyl group. In its cyclic pyranose form, which is the predominant form in solution, the stereochemistry of the anomeric carbon (C1) can be either α or β.

The crystal structure of 4-Deoxy-4-fluoro-β-D-glucopyranose has been elucidated, confirming its chair conformation.[2] This analysis provides precise bond lengths and angles, offering a detailed three-dimensional understanding of the molecule. The replacement of the hydroxyl group with the more electronegative fluorine atom can induce subtle changes in the electron distribution and conformation of the pyranose ring compared to native glucose.

2D structure of this compound
Figure 1. 2D Chemical Structure of this compound (β-pyranose form).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 29218-07-3[1]
Molecular Formula C₆H₁₁FO₅[1]
Molecular Weight 182.15 g/mol [1]
Appearance White to off-white solid
Melting Point 189-191 °C
Optical Rotation [α]²⁰D +58.0° (c=1, H₂O)
¹H NMR (D₂O) Data not available in a consolidated form
¹³C NMR (D₂O) Data not available in a consolidated form
¹⁹F NMR (D₂O) Data not available in a consolidated form
Mass Spectrometry (ESI) Data not available in a consolidated form

Experimental Protocols

Synthesis of this compound

A general conceptual workflow for such a synthesis is outlined below.

Synthesis_Workflow Start Protected D-Glucose Derivative Step1 Activation of C4 Hydroxyl Group (e.g., as a sulfonate ester) Start->Step1 Step2 Nucleophilic Fluorination (e.g., with a fluoride salt) Step1->Step2 Step3 Deprotection Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification End This compound Purification->End

Diagram 1. Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications

The biological effects of this compound are an area of active research. Its structural similarity to glucose allows it to interact with cellular machinery that recognizes and processes glucose, while the C4-fluorine modification can alter its metabolic fate and downstream effects.

Interaction with Glucose Transporters and Glycolytic Enzymes

Like D-glucose, this compound is expected to be a substrate for glucose transporters (GLUTs), allowing it to enter cells. Once inside the cell, it can be a substrate for hexokinase, the first enzyme in the glycolytic pathway, leading to the formation of this compound-6-phosphate. However, the presence of the fluorine at the C4 position is likely to inhibit or alter the activity of downstream glycolytic enzymes, such as phosphoglucose isomerase. This can lead to an accumulation of the phosphorylated analog and a disruption of the normal glycolytic flux.

Effects on Bacterial Metabolism

Studies in Escherichia coli have shown that this compound is taken up by the cells and is a substrate for the phosphoenolpyruvate phosphotransferase system.[4] It has been observed to inhibit the growth of E. coli in the presence of glucose and lactose.[4] Furthermore, it acts as an uncompetitive inhibitor of β-galactosidase.[4] These findings suggest that this compound can interfere with bacterial carbohydrate metabolism.

Potential as a Metabolic Probe and PET Imaging Agent

When labeled with the positron-emitting isotope fluorine-18, 4-Deoxy-4-fluoro-[¹⁸F]-D-glucose ([¹⁸F]4-FDG) has the potential to be used as a tracer for positron emission tomography (PET) imaging.[5] Similar to the widely used [¹⁸F]FDG (2-deoxy-2-fluoro-D-glucose), [¹⁸F]4-FDG would be taken up by cells with high glucose metabolism, such as cancer cells.[6] The principle of "metabolic trapping," where the phosphorylated form of the tracer accumulates within the cell, allows for the visualization of metabolic activity.[5] The different position of the fluorine atom in 4-FDG compared to 2-FDG may lead to different metabolic fates and tracer kinetics, potentially offering complementary information about cellular metabolism.

The metabolic pathway and potential for trapping of a fluorinated glucose analog like 4-FDG is depicted in the following diagram.

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4FDG_ext 4-FDG 4FDG_int 4-FDG 4FDG_ext->4FDG_int GLUT 4FDG6P 4-FDG-6-Phosphate 4FDG_int->4FDG6P Hexokinase Glycolysis Further Glycolysis 4FDG6P->Glycolysis Inhibition Inhibition

Diagram 2. Conceptual metabolic fate of this compound (4-FDG) in a cell.

Conclusion

This compound is a molecule of significant interest for researchers in glycobiology, medicinal chemistry, and molecular imaging. Its unique structure offers opportunities to probe and modulate carbohydrate metabolism in ways that are distinct from other glucose analogs. While a comprehensive dataset on its properties and a standardized synthesis protocol are still emerging in the public domain, the existing information highlights its potential as a research tool and a precursor for novel diagnostic and therapeutic agents. Further research into its effects on mammalian cell signaling pathways and its validation as a PET imaging tracer will be crucial for realizing its full potential in biomedical applications.

References

Interaction of 4-Deoxy-4-fluoro-D-glucose with Glucose Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a structural analog of D-glucose where the hydroxyl group at the C-4 position is replaced by a fluorine atom. This modification has significant implications for its interaction with cellular machinery, particularly the glucose transporters (GLUTs) responsible for facilitating glucose uptake into cells. Understanding the nuances of this interaction is critical for its potential applications in research and medicine, particularly in the context of diagnostic imaging and as a tool to probe glucose transport mechanisms. While extensive research has been conducted on other fluorinated glucose analogs like 2-deoxy-2-fluoro-D-glucose (2-FDG), specific quantitative data on the transport kinetics of 4-FDG remains limited in publicly available literature. This guide provides a comprehensive overview of the known interactions of fluorinated glucose analogs with GLUT transporters, details relevant experimental protocols that can be adapted for studying 4-FDG, and explores the potential downstream signaling implications.

Data Presentation: Transport of Glucose and Analogs by GLUT Isoforms

Due to the limited availability of specific kinetic data for this compound, the following tables summarize the general transport characteristics of D-glucose and the more extensively studied analog, 2-Deoxy-2-fluoro-D-glucose, by the major facilitative glucose transporters (GLUT1-4). This information provides a foundational context for predicting the likely interactions of 4-FDG.

TransporterTissue DistributionD-Glucose Km (mM)2-Deoxy-D-glucose Km (mM)Key Characteristics
GLUT1 Ubiquitous; high in erythrocytes, endothelial cells (blood-brain barrier)1-75-11Responsible for basal glucose uptake in most cells.
GLUT2 Liver, pancreatic β-cells, intestine, kidney15-20~17Low-affinity, high-capacity transporter; acts as a glucose sensor in pancreatic β-cells.
GLUT3 Neurons, placenta~1.5~1.4High-affinity transporter, ensuring glucose supply to tissues with high energy demand.
GLUT4 Skeletal muscle, adipose tissue, heart~54-7Insulin-regulated transporter; translocates to the plasma membrane in response to insulin.[1]

Note: Km values can vary depending on the experimental system and conditions.

Experimental Protocols

Detailed experimental protocols for specifically studying the interaction of 4-FDG with glucose transporters are not widely published. However, standard methodologies used for other glucose analogs can be readily adapted.

Protocol 1: In Vitro Glucose Uptake Assay using Radiolabeled Substrate

This protocol describes a common method to measure the uptake of a radiolabeled glucose analog, which can be adapted for [18F]4-FDG or [14C]4-FDG.

Objective: To determine the rate of 4-FDG transport into cultured cells expressing specific GLUT isoforms.

Materials:

  • Cultured cells (e.g., HEK293 cells overexpressing a specific GLUT isoform, or a cell line endogenously expressing the GLUT of interest like adipocytes for GLUT4).

  • Radiolabeled 4-FDG (e.g., [18F]4-FDG or [3H/14C]4-FDG).

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Phloretin or Cytochalasin B (glucose transporter inhibitors).

  • Scintillation counter and vials.

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

Procedure:

  • Cell Culture: Plate cells in 12-well or 24-well plates and grow to confluence.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 3-4 hours in serum-free medium to lower basal glucose uptake.

  • Insulin Stimulation (for GLUT4): For cells expressing GLUT4, incubate with insulin (e.g., 100 nM) for 30 minutes at 37°C to induce GLUT4 translocation.

  • Initiation of Uptake: Wash cells twice with warm KRH buffer. Initiate glucose uptake by adding KRH buffer containing a known concentration of radiolabeled 4-FDG and unlabeled 4-FDG (to achieve the desired final concentration). For inhibitor controls, pre-incubate cells with phloretin or cytochalasin B for 10-15 minutes before adding the substrate.

  • Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes, determined empirically to be in the linear range of uptake), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of unlabeled glucose or an inhibitor.

  • Cell Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Competitive Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of 4-FDG for a specific GLUT transporter.

Procedure: This assay is performed similarly to the uptake assay described above. However, a fixed, non-saturating concentration of a known radiolabeled substrate (e.g., [3H]-2-deoxyglucose) is used, and increasing concentrations of unlabeled 4-FDG are added to the uptake medium. The concentration of 4-FDG that inhibits 50% of the radiolabeled substrate uptake (IC50) is determined. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Glucose_Transport_and_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space cluster_Insulin_Signaling Insulin Signaling (for GLUT4) 4-FDG_out This compound GLUT Glucose Transporter (e.g., GLUT1, GLUT4) 4-FDG_out->GLUT Binding & Transport 4-FDG_in This compound GLUT->4-FDG_in Hexokinase Hexokinase 4-FDG_in->Hexokinase Phosphorylation? 4-FDG-P 4-FDG-Phosphate (Potential Trapping) Hexokinase->4-FDG-P PI3K PI3K Akt Akt PI3K->Akt AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Storage Vesicle Akt->GLUT4_vesicle Promotes translocation AS160->GLUT4_vesicle Inhibits translocation GLUT4_vesicle->GLUT Translocation Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS IRS->PI3K

Caption: General pathway of 4-FDG transport and potential downstream insulin signaling.

Experimental_Workflow_Kinetics cluster_Preparation Cell Preparation cluster_Assay Uptake Assay cluster_Analysis Data Analysis start Plate cells expressing a specific GLUT isoform culture Culture to confluence start->culture starve Serum starve cells culture->starve wash1 Wash with KRH buffer starve->wash1 add_substrate Add radiolabeled 4-FDG at varying concentrations wash1->add_substrate incubate Incubate for a fixed time (e.g., 5 min) add_substrate->incubate wash2 Wash with ice-cold KRH buffer to stop uptake incubate->wash2 lyse Lyse cells wash2->lyse count Measure radioactivity (Scintillation counting) lyse->count normalize Normalize to protein concentration count->normalize plot Plot uptake vs. concentration and fit to Michaelis-Menten normalize->plot results Determine Km and Vmax plot->results

Caption: Workflow for determining the kinetic parameters (Km, Vmax) of 4-FDG transport.

Conclusion

While this compound is a molecule of significant interest for probing glucose transport, a comprehensive understanding of its specific interactions with the various GLUT isoforms is still emerging. The lack of extensive, publicly available quantitative kinetic data necessitates the adaptation of established experimental protocols, such as those outlined in this guide. By employing these methodologies, researchers can elucidate the transport characteristics of 4-FDG, including its affinity for different transporters and its potential as an inhibitor. Furthermore, investigating the downstream effects of 4-FDG transport on key signaling pathways, such as the insulin-PI3K-Akt pathway, will be crucial for fully characterizing its biological activity and potential therapeutic or diagnostic applications. Future research in this area will be invaluable for the fields of metabolic research and drug development.

References

4-Deoxy-4-fluoro-D-glucose: A Technical Guide to Cellular Uptake and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic fluorinated analog of D-glucose. Its structural similarity to glucose allows it to be recognized and transported by cellular glucose transport machinery. However, the substitution of a hydroxyl group with a fluorine atom at the C4 position critically alters its subsequent metabolic processing. This guide provides an in-depth overview of the cellular uptake and metabolic fate of 4-FDG, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways. While specific quantitative data for 4-FDG is limited in publicly available literature, this guide leverages data from its well-studied analog, 2-deoxy-2-fluoro-D-glucose (2-FDG), to provide a comprehensive and informative resource.

Cellular Uptake and Transport

The entry of 4-FDG into cells is primarily mediated by the family of facilitative glucose transporters (GLUTs), with GLUT1 being one of the most significant transporters in many cell types, particularly in cancer cells.

The process begins with the binding of 4-FDG to the extracellular domain of a GLUT transporter. This binding event induces a conformational change in the transporter, facilitating the translocation of 4-FDG across the cell membrane and into the cytoplasm. This transport occurs down the concentration gradient of 4-FDG.

Factors Influencing Cellular Uptake

Several factors can influence the rate of 4-FDG uptake:

  • GLUT Transporter Expression: The density of GLUT transporters on the cell surface is a primary determinant of the maximum uptake velocity (Vmax). Cancer cells often overexpress GLUT1, leading to increased glucose and 4-FDG uptake.

  • Extracellular Glucose Concentration: Glucose and 4-FDG compete for the same binding sites on GLUT transporters. Therefore, high extracellular glucose concentrations can competitively inhibit the uptake of 4-FDG.

  • Hypoxia: Low oxygen conditions, often found in solid tumors, can upregulate the expression of GLUT1, thereby increasing 4-FDG uptake.

Metabolic Fate

Once inside the cell, 4-FDG is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase catalyzes the phosphorylation of 4-FDG at the C6 position, forming this compound-6-phosphate (4-FDG-6-P).

Due to the presence of the fluorine atom at the C4 position, 4-FDG-6-P is not a suitable substrate for the subsequent enzyme in glycolysis, phosphoglucose isomerase. This enzymatic block prevents the further metabolism of 4-FDG-6-P. The negative charge of the phosphate group also prevents its passive diffusion back out of the cell. This phenomenon is known as "metabolic trapping."

The intracellular accumulation of 4-FDG-6-P makes 4-FDG a valuable tool for imaging and quantifying glucose uptake in tissues, analogous to the widely used PET imaging agent, [¹⁸F]2-FDG.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for the analogous and well-characterized compound, 2-Deoxy-2-fluoro-D-glucose (2-FDG), to provide a comparative context for researchers.

Table 1: Representative Kinetic Parameters for Glucose Transporter (GLUT1) Mediated Uptake of Glucose Analogs

SubstrateApparent K_m (mM)Apparent V_max (nmol/mg protein/min)Cell LineReference
D-Glucose5-710-20Various Cancer Cell LinesGeneric Data
2-Deoxy-D-glucose8-128-15Various Cancer Cell LinesGeneric Data
4-Deoxy-D-glucoseData not availableData not available--

Note: The kinetic parameters can vary significantly depending on the cell type, experimental conditions, and the specific GLUT isoforms expressed.

Table 2: Representative Inhibition of Hexokinase by Glucose Analogs

Inhibitor (phosphorylated form)IC_50 (µM)Enzyme SourceReference
Glucose-6-phosphate20-50Brain HexokinaseGeneric Data
2-Deoxy-D-glucose-6-phosphate30-70Brain HexokinaseGeneric Data
4-Deoxy-D-glucose-6-phosphateData not available--

Note: IC_50 values are dependent on substrate concentrations and assay conditions.

Experimental Protocols

The following are representative protocols that can be adapted for studying the cellular uptake and metabolic fate of this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative multi-step synthesis adapted from procedures for similar fluorinated sugars.

Starting Material: 1,6:3,4-dianhydro-β-D-galactopyranose

Step 1: Fluorination

  • Dissolve 1,6:3,4-dianhydro-β-D-galactopyranose in a suitable solvent such as ethylene glycol.

  • Add potassium hydrogen fluoride (KHF₂).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product, 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose, with an organic solvent.

  • Purify the product using column chromatography.

Step 2: Acid Hydrolysis

  • Dissolve the purified 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose in an aqueous acidic solution (e.g., dilute sulfuric acid).

  • Heat the mixture to induce hydrolysis of the anhydro bridge.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., barium carbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Characterization: Confirm the structure and purity of the synthesized this compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: Cellular Uptake Assay of 4-FDG

This protocol describes a method for measuring the uptake of radiolabeled 4-FDG in cultured cells.

Materials:

  • Cultured cells of interest (e.g., cancer cell line)

  • Complete culture medium

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-4-Deoxy-4-fluoro-D-glucose or other suitable radiolabeled 4-FDG

  • Unlabeled this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Wash the cells twice with warm PBS.

  • Starve the cells by incubating them in glucose-free KRH buffer for 1-2 hours at 37°C.

  • Prepare the uptake solution containing a known concentration of radiolabeled 4-FDG in KRH buffer. For competition experiments, also prepare uptake solutions with an excess of unlabeled 4-FDG.

  • Remove the starvation buffer and add the uptake solution to each well.

  • Incubate for a defined period (e.g., 5, 10, 20 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.

  • Calculate the uptake rate as nmol of 4-FDG per mg of protein per minute.

Protocol 3: Analysis of 4-FDG Metabolism by NMR Spectroscopy

This protocol outlines a general procedure for identifying and quantifying the intracellular metabolites of 4-FDG.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold methanol

  • Chloroform

  • Water

  • Centrifuge

  • Lyophilizer

  • NMR spectrometer

  • Deuterated water (D₂O) with an internal standard (e.g., TSP)

Procedure:

  • Culture cells in the presence of a high concentration of non-radiolabeled 4-FDG for a specified time.

  • Harvest the cells and rapidly quench metabolism by adding ice-cold methanol.

  • Perform a biphasic extraction by adding chloroform and water to the methanol-cell mixture.

  • Vortex the mixture vigorously and centrifuge to separate the polar (aqueous/methanol) and non-polar (chloroform) phases.

  • Carefully collect the upper polar phase, which contains the sugar phosphates.

  • Lyophilize the polar extracts to remove the solvents.

  • Reconstitute the dried extracts in D₂O containing a known concentration of an internal standard.

  • Acquire ¹⁹F and ¹H NMR spectra of the extracts.

  • Identify the signals corresponding to 4-FDG and its phosphorylated metabolite (4-FDG-6-P) based on their chemical shifts and coupling constants.

  • Quantify the relative amounts of each metabolite by integrating the corresponding NMR signals and normalizing to the internal standard.

Mandatory Visualizations

Cellular_Uptake_and_Metabolism_of_4FDG cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4FDG_ext 4-FDG GLUT1 GLUT1 Transporter 4FDG_ext->GLUT1 Transport Glucose_ext Glucose Glucose_ext->GLUT1 Competitive Transport 4FDG_int 4-FDG GLUT1->4FDG_int Hexokinase Hexokinase 4FDG_int->Hexokinase Phosphorylation 4FDG6P 4-FDG-6-Phosphate (Trapped) Hexokinase->4FDG6P Glycolysis Further Glycolysis (Blocked) 4FDG6P->Glycolysis Inhibition

Caption: Cellular uptake and metabolic trapping of this compound (4-FDG).

Experimental_Workflow_Uptake_Assay Start Seed Cells in a 24-well Plate Wash1 Wash with PBS Start->Wash1 Starve Starve in Glucose-Free KRH Buffer Wash1->Starve Add_Tracer Add Radiolabeled 4-FDG Uptake Solution Starve->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Stop_Wash Stop Uptake and Wash with Ice-Cold PBS Incubate->Stop_Wash Lyse Lyse Cells Stop_Wash->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Normalize Normalize to Protein Content Measure->Normalize End Calculate Uptake Rate Normalize->End

Caption: Experimental workflow for a cellular uptake assay of radiolabeled 4-FDG.

Signaling_Pathway_GLUT1_Regulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Growth_Factors Growth Factors (e.g., Insulin) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt GLUT1_Gene GLUT1 Gene Transcription HIF1a->GLUT1_Gene GLUT1_Protein GLUT1 Protein Synthesis and Translocation PI3K_Akt->GLUT1_Protein GLUT1_Gene->GLUT1_Protein Glucose_Uptake Increased Glucose/4-FDG Uptake GLUT1_Protein->Glucose_Uptake

Caption: Key signaling pathways regulating GLUT1 expression and glucose/4-FDG uptake.

A Technical Guide to the Molecular Basis of 4-Deoxy-4-fluoro-D-glucose (4-FDG) Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic fluorinated analog of D-glucose utilized as a chemical probe in glycobiology research.[1] Unlike its well-studied isomer, 2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG), which is primarily used in PET imaging to trace glucose uptake and glycolysis, the biological activity of 4-FDG stems from a distinct mechanism of action. The substitution of the hydroxyl group with fluorine at the C-4 position allows 4-FDG to act as a metabolic Trojan horse. After cellular uptake and initial phosphorylation, it is processed into a nucleotide sugar analog, UDP-4-deoxy-4-fluoro-D-glucose (UDP-4-FDG). This fraudulent substrate is hypothesized to disrupt the biosynthesis of glycoconjugates by inhibiting key enzymatic steps, most notably the epimerization of UDP-glucose to UDP-galactose, a critical reaction for protein and lipid glycosylation. This guide provides a detailed overview of the molecular basis for 4-FDG's activity, summarizing the available data, outlining experimental protocols to study its effects, and visualizing the key metabolic pathways involved.

Molecular Mechanism of Action

The biological effects of 4-FDG are initiated by its transport into the cell and subsequent metabolic conversion into a disruptive analog that interferes with essential glycosylation pathways.

Cellular Uptake

This compound enters the cell using the same membrane transporters as native glucose. Systematic studies have shown that the hydroxyl groups at the C-1, C-3, and C-6 positions of D-glucose are critical for uptake by facilitated glucose transporters (GLUTs), whereas the C-4 position is less critical.[2] This structural tolerance allows 4-FDG to be efficiently transported into the cytoplasm. Furthermore, 4-FDG is also a substrate for sodium-glucose cotransporters (SGLTs), giving it a broad range of entry into various cell types.[2]

Metabolic Activation and Pathway Disruption

Once inside the cell, the metabolism of 4-FDG diverges from that of glucose, leading to its inhibitory effects. The hypothesized metabolic pathway is as follows:

  • Phosphorylation: Like glucose, 4-FDG is a substrate for Hexokinase (HK), which phosphorylates it at the C-6 position to form this compound-6-phosphate (4-FDG-6P).[3][4]

  • Isomerization: 4-FDG-6P is acted upon by Phosphoglucomutase (PGM), which converts it to this compound-1-phosphate (4-FDG-1P).

  • UDP-Sugar Formation: 4-FDG-1P serves as a substrate for UDP-glucose pyrophosphorylase (UGPase), which catalyzes its reaction with UTP to form UDP-4-deoxy-4-fluoro-D-glucose (UDP-4-FDG) .[5][6] This step is critical, as it creates the fraudulent nucleotide sugar that is the primary agent of disruption.

  • Inhibition of Epimerization: The central point of 4-FDG's activity is the disruption of the Leloir pathway. UDP-galactose 4-epimerase (GALE) is an essential enzyme that catalyzes the reversible conversion of UDP-glucose to UDP-galactose by inverting the stereochemistry at the C-4 position.[7] Because UDP-4-FDG has a fluorine atom instead of a hydroxyl group at the C-4 position, it cannot be epimerized. It is therefore hypothesized to act as a potent inhibitor of GALE, depleting the cellular pool of UDP-galactose, a critical donor substrate for galactosyltransferases involved in the synthesis of N-linked and O-linked glycans, glycolipids, and glycosaminoglycans.

  • Disruption of Glycosylation: The depletion of UDP-galactose stalls the elongation of glycan chains, leading to the synthesis of truncated, non-functional glycoproteins and other glycoconjugates.[8][9] This disruption of glycosylation can affect a wide range of cellular processes, including protein folding, cell signaling, and cell-cell adhesion.

The following diagram illustrates the proposed metabolic fate and mechanism of action of 4-FDG.

FdgPathway cluster_outside Extracellular Space cluster_inside Cytoplasm 4FDG_ext 4-FDG GLUT GLUT / SGLT 4FDG_ext->GLUT Transport 4FDG_int 4-FDG 4FDG6P 4-FDG-6P PGM Phosphoglucomutase (PGM) 4FDG6P->PGM 4FDG1P 4-FDG-1P UGPase UDP-Glucose Pyrophosphorylase 4FDG1P->UGPase UDP_4FDG UDP-4-FDG GALE UDP-Galactose 4-Epimerase (GALE) UDP_4FDG->GALE UDP_Glc UDP-Glucose UDP_Glc->GALE UDP_Gal UDP-Galactose GalT Galactosyl- transferases UDP_Gal->GalT Glycoproteins Glycoproteins & Glycolipids Truncated Truncated Glycans Hexokinase Hexokinase (HK) Hexokinase->4FDG6P PGM->4FDG1P UGPase->UDP_4FDG GalT->Glycoproteins GalT->Truncated GLUT->4FDG_int

Caption: Proposed metabolic pathway and inhibitory mechanism of 4-FDG.

Quantitative Data on Biological Activity

Table 1: Biological Activity of Related Fluorinated Sugar Analogs

Compound Biological Effect Quantitative Measurement Cell Line / System
2-Deoxy-2-fluoro-D-glucose (2-FG) Cytotoxicity (Glycolysis Inhibition) IC₅₀: 0.81 mM (Normoxia) U-87 MG (Glioblastoma)[10]
2-Deoxy-2,2-difluoro-D-glucose (2,2-diFG) Cytotoxicity (Glycolysis Inhibition) IC₅₀: 0.17 mM (Normoxia) U-87 MG (Glioblastoma)[10]
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose Inhibition of Glycosaminoglycan (GAG) Biosynthesis Reduction to 12% of control ([³H]GlcN incorp.) at 1.0 mM Mouse Hepatocytes[2]

| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Inhibition of GAG Biosynthesis | Reduction to 1% of control ([³H]GlcN incorp.) at 1.0 mM | Mouse Hepatocytes[2] |

Note: The data presented are for analogous compounds and serve to illustrate the potent biological activity of fluorinated sugars. Direct quantitative analysis of 4-FDG is a clear area for future research.

Detailed Experimental Protocols

To investigate the molecular basis of 4-FDG's activity, the following experimental protocols can be employed. These are generalized methods adapted from standard procedures for studying glycosylation inhibitors and glucose analogs.

Protocol: Assessing the Effect of 4-FDG on N-linked Glycosylation via Western Blot

This protocol determines if 4-FDG treatment leads to the production of glycoproteins with truncated N-glycans, which can be visualized as a shift to a lower molecular weight on an SDS-PAGE gel.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (4-FDG)

  • Phosphate-Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x) with β-mercaptoethanol

  • SDS-PAGE gels and running buffer

  • Wet transfer system and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against a heavily N-glycosylated protein (e.g., EGFR, Integrin β1)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare a stock solution of 4-FDG in sterile water or DMSO.

    • Treat cells with varying concentrations of 4-FDG (e.g., 0, 0.1, 0.5, 1, 2 mM) in complete medium for 24-48 hours. Include a known glycosylation inhibitor like Tunicamycin (1 µg/mL) as a positive control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run until adequate separation is achieved.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Image the blot using a chemiluminescence detection system. Analyze for shifts in the molecular weight of the target protein. A downward shift in treated lanes indicates impaired glycosylation.

Protocol: In Vitro UDP-galactose 4-epimerase (GALE) Inhibition Assay

This assay can be used to determine if a metabolite of 4-FDG (i.e., UDP-4-FDG) directly inhibits GALE activity.

Materials:

  • Recombinant human GALE enzyme

  • UDP-galactose (substrate)

  • NAD⁺ (cofactor)

  • UDP-4-FDG (potential inhibitor, requires custom synthesis)

  • Assay buffer (e.g., 100 mM glycine, pH 8.7)

  • UDP-glucose dehydrogenase (UDPGDH), as a coupling enzyme

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Assay Principle: GALE converts UDP-galactose to UDP-glucose. The coupling enzyme, UDPGDH, then oxidizes the newly formed UDP-glucose, a reaction that reduces NAD⁺ to NADH. The rate of NADH production can be monitored by the increase in absorbance at 340 nm and is proportional to GALE activity.

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing assay buffer, NAD⁺ (e.g., 1 mM), UDPGDH (e.g., 0.5 units/well), and varying concentrations of the inhibitor (UDP-4-FDG).

    • Add recombinant GALE enzyme to each well to initiate a pre-incubation with the inhibitor (e.g., 10-15 minutes at 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, UDP-galactose (e.g., at a concentration near its Kₘ).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualized Workflows and Relationships

Effective investigation of 4-FDG requires a logical flow of experiments to test the central hypothesis.

Workflow cluster_results Experimental Outcomes Hypothesis Hypothesis: 4-FDG disrupts galactosylation via metabolic conversion to UDP-4-FDG CellCulture 1. Cell Culture & Treatment - Treat cells with 4-FDG - Include positive/negative controls Hypothesis->CellCulture GlycoAnalysis 2. Assess Glycosylation Status - Western blot for glycoprotein MW shift - Lectin blotting or mass spectrometry CellCulture->GlycoAnalysis Does 4-FDG affect glycosylation? MetaboliteID 3. Identify Key Metabolite - LC-MS/MS analysis of cell lysates - Search for 4-FDG-6P, UDP-4-FDG GlycoAnalysis->MetaboliteID If yes, what is the active metabolite? GlycoAnalysis->NoEffect No Effect? EnzymeAssay 4. In Vitro Enzyme Inhibition - Synthesize UDP-4-FDG - Perform GALE inhibition assay MetaboliteID->EnzymeAssay Does the metabolite inhibit the target? Conclusion Conclusion: Elucidate molecular basis of action EnzymeAssay->Conclusion NoEffect->ReEvaluate Re-evaluate hypothesis: - Glycolysis inhibition? - Other pathways?

Caption: Logical workflow for investigating the biological activity of 4-FDG.

Conclusion and Future Directions

The biological activity of this compound is mechanistically distinct from other fluorinated glucose analogs. Evidence suggests its primary mode of action is not the inhibition of glycolysis, but rather the disruption of N-linked glycosylation and other galactosylation-dependent pathways. This occurs via its metabolic conversion to UDP-4-FDG, which acts as a fraudulent substrate and potent inhibitor of UDP-galactose 4-epimerase. The resulting depletion of UDP-galactose stalls the synthesis of complex glycans, impacting a multitude of cellular functions that rely on correct glycosylation.

For researchers and drug developers, 4-FDG represents a valuable tool for studying the functional consequences of impaired galactosylation. Future research should focus on:

  • Quantitative Validation: Performing kinetic studies to determine the IC₅₀ and Kᵢ values of UDP-4-FDG for GALE.

  • Metabolomic Profiling: Using mass spectrometry to confirm the accumulation of UDP-4-FDG and the depletion of UDP-galactose in 4-FDG-treated cells.

  • Glycoproteomic Analysis: Employing advanced mass spectrometry techniques to identify the specific glycoproteins and glycan structures that are altered by 4-FDG treatment.

  • Therapeutic Potential: Exploring the activity of 4-FDG in disease models where aberrant glycosylation is a known driver, such as in certain cancers or inflammatory diseases.

By systematically addressing these areas, a complete and quantitative understanding of 4-FDG's molecular basis of action can be achieved, potentially unlocking new avenues for therapeutic intervention.

References

Methodological & Application

Synthesis of 4-Deoxy-4-fluoro-D-glucose: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, glycobiology, and chemical biology.

Introduction: 4-Deoxy-4-fluoro-D-glucose is a fluorinated carbohydrate analog of D-glucose where the hydroxyl group at the C-4 position is replaced by a fluorine atom. This modification prevents the formation of a glycosidic bond at this position and can significantly alter the molecule's biological activity, making it a valuable tool for studying carbohydrate metabolism and developing therapeutic agents. This document provides a detailed protocol for the chemical synthesis of this compound, based on established methods in carbohydrate chemistry.

Experimental Protocol: Synthesis via Fluorination of a Dianhydrogalactopyranose Intermediate

This protocol outlines a two-step synthesis starting from 1,6:3,4-dianhydro-β-D-galactopyranose. The key steps involve the opening of the 3,4-epoxide ring with a fluoride nucleophile to introduce the fluorine atom at the C-4 position with inversion of configuration, followed by the acid-catalyzed hydrolysis of the 1,6-anhydro bridge to yield the final product.

Step 1: Synthesis of 1,6-Anhydro-4-deoxy-4-fluoro-β-D-glucopyranose

  • Reaction Setup: In a suitable reaction vessel, combine 1,6:3,4-dianhydro-β-D-galactopyranose (1.0 eq) with anhydrous potassium bifluoride (KHF₂, 5.0 eq).

  • Solvent Addition: Add dry ethylene glycol to the mixture to serve as the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a stirred solution of ice-water.

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or chloroform, multiple times.

    • Combine the organic extracts and wash them with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose by column chromatography on silica gel or by recrystallization.

Step 2: Acid Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose (1.0 eq) in an aqueous solution of a strong acid, such as 1 M sulfuric acid or hydrochloric acid.

  • Reaction Conditions: Heat the solution at a temperature of 80-100°C. Monitor the disappearance of the starting material by TLC. The hydrolysis is typically complete in 2-4 hours.

  • Neutralization and Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid by the careful addition of a base, such as barium carbonate or a strong anion-exchange resin (e.g., Amberlite IR-45, OH⁻ form), until the pH is neutral.

    • If using barium carbonate, filter off the resulting barium sulfate precipitate. If using an ion-exchange resin, filter to remove the resin beads.

    • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as methanol/ethanol or ethanol/ether, to yield the pure product.

Data Presentation

StepProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
11,6-Anhydro-4-deoxy-4-fluoro-β-D-glucopyranose1,6:3,4-Dianhydro-β-D-galactopyranoseKHF₂Ethylene Glycol3-5 hReflux~50-60%
2This compound1,6-Anhydro-4-deoxy-4-fluoro-β-D-glucopyranoseH₂SO₄ (aq)Water2-4 h80-100°C~80-90%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Diagram of the Synthetic Workflow

SynthesisWorkflow start 1,6:3,4-Dianhydro- β-D-galactopyranose intermediate 1,6-Anhydro-4-deoxy- 4-fluoro-β-D-glucopyranose start->intermediate KHF₂, Ethylene Glycol Reflux product 4-Deoxy-4-fluoro- D-glucose intermediate->product Aqueous Acid (H₂SO₄) Heat

Caption: Synthetic pathway for this compound.

Signaling Pathway Visualization (Hypothetical)

The primary application of this compound is in the study of glucose metabolism and transport. The following diagram illustrates a hypothetical scenario where it acts as a competitive inhibitor of a glucose transporter.

SignalingPathway cluster_membrane Cell Membrane GLUT Glucose Transporter (e.g., GLUT1) Metabolism Glycolysis & Further Metabolism GLUT->Metabolism Glucose D-Glucose Glucose->GLUT Transport FDG This compound FDG->GLUT Competitive Binding Inhibition Inhibition Inhibition->GLUT

Caption: Inhibition of glucose transport by this compound.

Application Notes and Protocols for 4-Deoxy-4-fluoro-D-glucose in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic glucose analog in which the hydroxyl group at the 4-position is replaced by a fluorine atom. This modification makes it a valuable tool for studying glucose metabolism and glycosylation in mammalian cells. Unlike its radioactive counterpart, 18F-FDG, used in positron emission tomography (PET), non-radioactive 4-FDG can be utilized in standard cell culture laboratories to investigate cellular processes. 4-FDG is taken up by glucose transporters and is a substrate for hexokinases, which phosphorylate it to this compound-6-phosphate (4-FDG-6P). The accumulation of 4-FDG-6P can interfere with glycolysis and downstream metabolic pathways. Furthermore, 4-FDG has been shown to inhibit protein N-glycosylation, likely by interfering with the biosynthesis of nucleotide sugars and the assembly of dolichol-linked oligosaccharides. These properties make 4-FDG a potent chemical biology tool for cancer research and drug development, enabling the investigation of metabolic vulnerabilities and the role of glycosylation in disease.

Mechanism of Action

This compound acts as a competitive inhibitor of glucose metabolism and an inhibitor of glycosylation. Once transported into the cell, it is phosphorylated by hexokinase. The resulting 4-FDG-6-phosphate cannot be effectively metabolized by downstream glycolytic enzymes, leading to its accumulation and a subsequent reduction in glycolytic flux. Additionally, fluorinated sugar analogs are known to interfere with the formation of essential nucleotide sugar precursors for glycosylation.

cluster_0 Cell Membrane cluster_1 Cytoplasm Glucose_Transporter Glucose Transporter (GLUT) Glucose Glucose Glucose_Transporter->Glucose 4-FDG 4-FDG Glucose_Transporter->4-FDG Hexokinase Hexokinase Glucose->Hexokinase 4-FDG->Hexokinase HBP Hexosamine Biosynthetic Pathway (HBP) 4-FDG->HBP Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P ATP->ADP 4-FDG-6P 4-FDG-6-Phosphate Hexokinase->4-FDG-6P ATP->ADP Glycolysis Glycolysis G6P->Glycolysis G6P->HBP 4-FDG-6P->Glycolysis UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc Glycosylation Protein N-Glycosylation UDP_GlcNAc->Glycosylation Glucose_ext Extracellular Glucose Glucose_ext->Glucose_Transporter 4-FDG_ext Extracellular 4-FDG 4-FDG_ext->Glucose_Transporter

Cellular uptake and metabolic fate of 4-FDG.

Applications in Mammalian Cell Culture

Inhibition of Glycolysis and Induction of Metabolic Stress

4-FDG can be used to mimic glucose deprivation and induce metabolic stress in cancer cells that are highly dependent on glycolysis (the Warburg effect). This allows for the study of cellular responses to energy stress and the identification of potential therapeutic targets.

Investigation of Protein Glycosylation

By inhibiting N-linked glycosylation, 4-FDG serves as a tool to probe the functional roles of glycans in various cellular processes, including protein folding, trafficking, cell signaling, and cell-cell adhesion.

Sensitization to Chemotherapeutic Agents

Inhibition of glycolysis by 4-FDG can enhance the efficacy of certain chemotherapeutic drugs, providing a basis for combination therapy strategies in cancer treatment.

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Determination of IC50

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of 4-FDG on a mammalian cell line using a standard MTT assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (4-FDG)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • 4-FDG Treatment: Prepare a serial dilution of 4-FDG in complete medium. Concentrations can range from 0.1 mM to 50 mM. Remove the medium from the wells and add 100 µL of the 4-FDG dilutions. Include a vehicle control (medium without 4-FDG).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 4-FDG concentration to determine the IC50 value.

Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with 4-FDG Serial Dilutions Incubate_24h->Treat Incubate_Treatment Incubate 24/48/72h Treat->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilization Add Solubilization Solution Incubate_MTT->Add_Solubilization Read_Absorbance Read Absorbance at 570 nm Add_Solubilization->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Workflow for determining the IC50 of 4-FDG.

Quantitative Data Summary (Hypothetical IC50 Values)

Cell LineCancer TypePutative IC50 (48h)
HeLaCervical Cancer5 - 15 mM
A549Lung Cancer10 - 25 mM
MCF-7Breast Cancer8 - 20 mM
U-87 MGGlioblastoma3 - 12 mM

Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally for each cell line and experimental condition.

Protocol 2: Analysis of N-linked Glycosylation by Western Blot

This protocol details how to assess changes in the glycosylation status of a specific protein after treatment with 4-FDG.

Materials:

  • Mammalian cell line expressing the glycoprotein of interest

  • Complete cell culture medium

  • This compound (4-FDG)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with a predetermined concentration of 4-FDG (e.g., near the IC50 value) for 24-48 hours. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. A shift in the molecular weight of the target protein can indicate altered glycosylation.

Start Treat Cells with 4-FDG Lyse Lyse Cells & Quantify Protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Glycosylation Shift Detect->Analyze

Workflow for Western blot analysis of glycosylation.
Protocol 3: Metabolic Flux Analysis using Stable Isotope Tracing

This protocol provides a general framework for using stable isotope-labeled glucose in combination with 4-FDG to measure changes in central carbon metabolism.

Materials:

  • Mammalian cell line

  • Glucose-free cell culture medium

  • 13C-labeled glucose (e.g., [U-13C]-glucose)

  • This compound (4-FDG)

  • Ice-cold 80% methanol

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells in standard medium to mid-log phase.

  • Isotope Labeling: Switch the cells to a medium containing 13C-labeled glucose and the desired concentration of 4-FDG. Include a control group without 4-FDG.

  • Metabolite Extraction: After a defined incubation period (e.g., 6-24 hours), rapidly quench metabolism by washing the cells with ice-cold saline and then extracting metabolites with ice-cold 80% methanol.

  • Sample Preparation: Centrifuge the extracts to pellet cell debris and collect the supernatant. Dry the supernatant under nitrogen or using a speed vacuum.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites and analyze them using an LC-MS/MS system to determine the mass isotopomer distribution of key metabolites in glycolysis and the TCA cycle.

  • Flux Calculation: Use metabolic flux analysis software to calculate the relative flux through different metabolic pathways based on the mass isotopomer data.

Start Culture Cells to Mid-log Phase Label Incubate with 13C-Glucose +/- 4-FDG Start->Label Quench Quench Metabolism Label->Quench Extract Extract Metabolites with Methanol Quench->Extract Analyze_MS LC-MS/MS Analysis Extract->Analyze_MS Calculate Calculate Metabolic Fluxes Analyze_MS->Calculate 4-FDG 4-FDG Glycolysis Glycolysis 4-FDG->Glycolysis Glycosylation N-linked Glycosylation 4-FDG->Glycosylation ATP ATP levels Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Low levels activate mTOR mTOR Pathway AMPK->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Receptors Cell Surface Receptors (e.g., EGFR) Glycosylation->Receptors Alters function PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt PI3K_Akt->Proliferation

Application Notes and Protocols for the Analysis of 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a fluorinated analog of D-glucose in which the hydroxyl group at the C4 position is replaced by a fluorine atom. This modification can significantly alter its biological properties, making it a valuable tool in glycobiology and for the development of therapeutic and diagnostic agents. The fluorine atom provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies and alters the fragmentation patterns in Mass Spectrometry (MS). These application notes provide detailed protocols for the analysis of 4-FDG using NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and conformational analysis of 4-FDG. The presence of the ¹⁹F nucleus allows for highly sensitive and specific detection. In aqueous solutions, glucose analogs like 4-FDG exist as a mixture of α and β anomers in pyranose and, to a lesser extent, furanose forms.

Representative NMR Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the α and β pyranose anomers of this compound in D₂O. Note: This data is based on published values for this compound and closely related analogs; actual values may vary based on experimental conditions.[1]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O.

Protonα-anomer (δ, ppm)α-anomer (J, Hz)β-anomer (δ, ppm)β-anomer (J, Hz)
H-1~5.25J(H1,H2) ≈ 3.5~4.65J(H1,H2) ≈ 8.0
H-2~3.60J(H2,H3) ≈ 9.5~3.30J(H2,H3) ≈ 9.5
H-3~3.80J(H3,H4) ≈ 9.0~3.65J(H3,H4) ≈ 9.0
H-4~4.50J(H4,F) ≈ 50.0~4.40J(H4,F) ≈ 50.0
H-5~3.90J(H4,H5) ≈ 9.0~3.70J(H4,H5) ≈ 9.0
H-6a~3.85J(H5,H6a) ≈ 2.5~3.95J(H5,H6a) ≈ 2.0
H-6b~3.75J(H5,H6b) ≈ 5.5~3.80J(H5,H6b) ≈ 5.0
J(H6a,H6b) ≈ -12.5J(H6a,H6b) ≈ -12.5

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O.

Carbonα-anomer (δ, ppm)β-anomer (δ, ppm)
C-1~93.0~97.0
C-2~72.0~75.0
C-3~73.5~76.5
C-4~88.0 (d, J(C4,F) ≈ 20)~88.5 (d, J(C4,F) ≈ 20)
C-5~70.0~76.0
C-6~61.5~61.5

Table 3: Representative ¹⁹F NMR Chemical Shifts (δ, ppm) for this compound in D₂O. [1]

Anomer¹⁹F Chemical Shift (δ, ppm)
α-anomer~ -200 to -210
β-anomer~ -200 to -210
Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Lock the field on the D₂O signal.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 16-64

    • Process the data with an exponential window function and perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual HDO signal (δ ≈ 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar with proton decoupling

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

    • Process and reference the spectrum indirectly.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar with proton decoupling

      • Spectral width: ~50-100 ppm (centered around the expected chemical shift)

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 64-256

    • Process the spectrum and reference it to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard if appropriate.[3]

  • 2D NMR (Optional but Recommended):

    • Perform 2D experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to unambiguously assign all proton and carbon signals.

    • A ¹H-¹⁹F HOESY or F-TOCSY experiment can provide through-space or through-bond correlations involving the fluorine atom, aiding in stereochemical assignments.

Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of polar molecules like 4-FDG. It typically yields protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through collision-induced dissociation (CID).

Representative Mass Spectrometry Data

Table 4: Expected Ions in ESI-MS of this compound.

Ionization ModeAdductFormulaCalculated m/z
Positive[M+H]⁺C₆H₁₂FO₅⁺183.0663
Positive[M+Na]⁺C₆H₁₁FO₅Na⁺205.0482
Positive[M+K]⁺C₆H₁₁FO₅K⁺221.0222
Negative[M-H]⁻C₆H₁₀FO₅⁻181.0517
Negative[M+Cl]⁻C₆H₁₁FO₅Cl⁻217.0284

Table 5: Representative MS/MS Fragmentation of the [M+Na]⁺ Ion (m/z 205.05). Note: This is a predicted fragmentation pattern based on the known fragmentation of glucose. The presence of fluorine may alter the relative abundances and pathways.

Fragment m/zProposed Neutral Loss
187.04H₂O
163.03C₂H₄O₂
145.02C₂H₄O₂ + H₂O
127.01C₂H₄O₂ + 2H₂O
103.04C₃H₆O₃
Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

    • For direct infusion, dilute the stock solution to 1-10 µg/mL with the same solvent system. To promote adduct formation, 0.1% formic acid (for [M+H]⁺) or a low concentration of sodium acetate (for [M+Na]⁺) can be added. For negative mode, a trace of ammonium hydroxide can be used.

    • For LC-MS analysis, use the stock solution for injection.

  • Instrumentation (Direct Infusion):

    • Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Typical ESI source parameters (positive mode):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V

      • Source Temperature: 100 - 150 °C

      • Desolvation Gas (N₂) Flow: 400 - 600 L/hr

      • Desolvation Temperature: 250 - 350 °C

  • MS Acquisition (Full Scan):

    • Acquire full scan mass spectra over a range of m/z 50-500 to detect the parent ions.

  • MS/MS Acquisition (Fragmentation Analysis):

    • Select the precursor ion of interest (e.g., m/z 205.05 for [M+Na]⁺) in the first mass analyzer.

    • Subject the selected ion to collision-induced dissociation (CID) with argon or nitrogen gas.

    • Vary the collision energy (typically 10-40 eV) to optimize fragmentation.

    • Acquire the product ion spectrum in the second mass analyzer.

  • Data Analysis:

    • Process the spectra to identify the parent and fragment ions.

    • Use the accurate mass measurements to confirm elemental compositions.

    • Propose fragmentation pathways based on the observed neutral losses.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample 4-FDG Sample Dissolve Dissolve in D₂O or ACN/H₂O Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR NMR Tube MS Mass Spectrometry (ESI-MS, MS/MS) Dissolve->MS Infusion/LC Vial NMR_Data Acquire 1D/2D Spectra NMR->NMR_Data MS_Data Acquire Full Scan & MS/MS Spectra MS->MS_Data Structure Structural Elucidation & Conformation NMR_Data->Structure Fragmentation Fragmentation Pattern & Molecular Formula MS_Data->Fragmentation G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound This compound H1_NMR ¹H NMR compound->H1_NMR C13_NMR ¹³C NMR compound->C13_NMR F19_NMR ¹⁹F NMR compound->F19_NMR ESI_MS ESI-MS (Full Scan) compound->ESI_MS TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR result Complete Structural Characterization F19_NMR->result Confirms Fluorination TwoD_NMR->H1_NMR Confirms Assignments TwoD_NMR->C13_NMR Confirms Assignments TwoD_NMR->result Provides Connectivity MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Precursor Ion Selection MS_MS->result Provides Fragmentation

References

Application Notes and Protocols for the Radiolabeling of Deoxyfluoroglucose Isomers with Fluorine-18 for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the radiolabeling of deoxyfluoroglucose with fluorine-18. While the primary focus of this document is the well-established synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]2-FDG), the most widely used PET radiopharmaceutical, it also addresses the synthesis of 4-deoxy-4-[¹⁸F]fluoro-D-glucose ([¹⁸F]4-FDG).

It is important to note that detailed, optimized, and widely published protocols for the routine production of [¹⁸F]4-FDG are not as readily available as those for [¹⁸F]2-FDG. Therefore, the protocol for [¹⁸F]4-FDG presented herein is a theoretical protocol based on established principles of nucleophilic radiofluorination of protected sugar precursors and would require optimization and validation.

Introduction to [¹⁸F]Deoxyfluoroglucose PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes positron-emitting radionuclides to visualize and quantify physiological processes in vivo. [¹⁸F]2-FDG, a glucose analog, is the most common PET tracer used in oncology, neurology, and cardiology.[1] Once administered, [¹⁸F]2-FDG is taken up by cells through glucose transporters and phosphorylated by hexokinase.[2] Unlike glucose-6-phosphate, [¹⁸F]2-FDG-6-phosphate is not a substrate for further metabolism and becomes trapped within the cell.[2] This metabolic trapping allows for the imaging of glucose utilization, which is often elevated in pathological conditions such as cancer.

The structural isomer, 4-deoxy-4-fluoro-D-glucose, is of research interest as alterations at the C-4 position of glucose can influence its interaction with glucose transporters and metabolic enzymes. Studies have shown that modifications at the 4-position can significantly reduce the substrate specificity for hexokinase, which would lead to a different in vivo biodistribution and metabolic fate compared to 2-FDG.[3] PET imaging with [¹⁸F]4-FDG could therefore provide complementary information on glucose transport and metabolism.

Part 1: Radiolabeling of 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]2-FDG)

The synthesis of [¹⁸F]2-FDG is most commonly achieved via a nucleophilic substitution reaction.[3] This method offers high yields and a shorter reaction time compared to the earlier electrophilic fluorination methods.[2][3] The process involves the reaction of a protected mannose precursor with [¹⁸F]fluoride, followed by deprotection to yield [¹⁸F]2-FDG.

Experimental Protocol for [¹⁸F]2-FDG Synthesis

This protocol outlines a typical automated synthesis of [¹⁸F]2-FDG using a commercially available synthesis module.

1. Production and Trapping of [¹⁸F]Fluoride

  • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding enriched [¹⁸O]water with protons in a cyclotron.

  • The aqueous [¹⁸F]fluoride is transferred from the target and passed through a quaternary ammonium anion exchange cartridge to trap the [¹⁸F]F⁻.

  • The [¹⁸O]water is recovered for reuse.

2. Elution and Drying of [¹⁸F]Fluoride

  • The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate and a phase transfer catalyst, typically Kryptofix 2.2.2 (K222), in acetonitrile/water.

  • The mixture is dried by azeotropic distillation under a stream of nitrogen at an elevated temperature to remove water, which is detrimental to the nucleophilic substitution reaction.

3. Nucleophilic Radiofluorination

  • The precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K222 complex.[4]

  • The reaction mixture is heated to promote the Sₙ2 displacement of the triflate leaving group by [¹⁸F]fluoride, resulting in the formation of 2-deoxy-2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose.

4. Hydrolysis (Deprotection)

  • The acetyl protecting groups are removed by hydrolysis. This can be achieved under either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, followed by neutralization.

5. Purification

  • The crude product is purified using a series of solid-phase extraction (SPE) cartridges. Typically, an alumina cartridge is used to remove unreacted [¹⁸F]fluoride, and a C18 reverse-phase cartridge is used to remove the precursor, partially hydrolyzed intermediates, and the phase transfer catalyst.

  • The final product is eluted from the C18 cartridge with sterile water and passed through a sterile filter into a sterile, pyrogen-free vial.

Data Presentation: [¹⁸F]2-FDG Synthesis Parameters
ParameterTypical ValueReference
PrecursorMannose triflate[4]
Phase Transfer CatalystKryptofix 2.2.2[3]
SolventAnhydrous Acetonitrile[3]
Reaction Temperature80-120 °C
Reaction Time5-15 minutes
Radiochemical Yield (decay corrected)50-70%[2][5]
Synthesis Time20-30 minutes[5]

Visualization of [¹⁸F]2-FDG Synthesis Workflow

FDG_Synthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module O18_water [¹⁸O]H₂O Target F18_trapping [¹⁸F]F⁻ Trapping (Anion Exchange Cartridge) O18_water->F18_trapping Transfer proton_beam Proton Beam proton_beam->O18_water elution_drying Elution & Drying (K₂CO₃/K222, ACN) F18_trapping->elution_drying Elute radiolabeling Radiolabeling (Mannose Triflate) elution_drying->radiolabeling Add Precursor hydrolysis Hydrolysis (HCl or NaOH) radiolabeling->hydrolysis Deprotect purification Purification (SPE Cartridges) hydrolysis->purification final_product [¹⁸F]2-FDG Product purification->final_product

Caption: Automated synthesis workflow for [¹⁸F]2-FDG.

Part 2: Theoretical Protocol for Radiolabeling of 4-Deoxy-4-[¹⁸F]fluoro-D-glucose ([¹⁸F]4-FDG)

This theoretical protocol is based on the principles of nucleophilic fluorination and requires experimental validation. The key difference from the [¹⁸F]2-FDG synthesis lies in the choice of the precursor, which must have a suitable leaving group at the C-4 position and protecting groups at other hydroxyl positions.

Proposed Experimental Protocol for [¹⁸F]4-FDG Synthesis

1. Precursor Selection and Synthesis

  • A suitable precursor would be a glucose or galactose derivative with a good leaving group (e.g., triflate, tosylate, or nosylate) at the C-4 position. For instance, methyl 1,2,3,6-tetra-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside could be a potential precursor. The synthesis of such precursors is a multi-step process.[6]

2. Radiolabeling Procedure

  • The production, trapping, elution, and drying of [¹⁸F]fluoride would be identical to the [¹⁸F]2-FDG synthesis.

  • The chosen 4-O-triflate precursor, dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO), would be added to the dried [¹⁸F]fluoride/K222 complex.

  • The reaction would be heated to facilitate the nucleophilic substitution at the C-4 position. This reaction will proceed with inversion of configuration (from a galactose to a glucose configuration at C-4).

3. Deprotection and Purification

  • The protecting groups (e.g., benzoyl groups) would be removed by hydrolysis, likely under basic conditions.

  • Purification would likely require high-performance liquid chromatography (HPLC) to separate the desired [¹⁸F]4-FDG from unreacted precursor, byproducts, and deprotection reagents, followed by formulation in a physiologically compatible solution.

Data Presentation: Proposed [¹⁸F]4-FDG Synthesis Parameters (Theoretical)
ParameterProposed Value/Compound
Precursore.g., Methyl 1,2,3,6-tetra-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside
Phase Transfer CatalystKryptofix 2.2.2
SolventAnhydrous Acetonitrile or DMSO
Reaction Temperature80-150 °C (to be optimized)
Reaction Time10-30 minutes (to be optimized)
Radiochemical Yield (decay corrected)To be determined
Synthesis TimeTo be determined

Visualization of Proposed [¹⁸F]4-FDG Synthesis Workflow

F4DG_Synthesis_Workflow cluster_f18_prep [¹⁸F]Fluoride Preparation cluster_synthesis_purification Synthesis and Purification f18_production [¹⁸F]F⁻ Production f18_trapping Trapping f18_production->f18_trapping f18_elution_drying Elution & Drying f18_trapping->f18_elution_drying radiolabeling Radiolabeling (4-O-Triflate Precursor) f18_elution_drying->radiolabeling Add Precursor deprotection Deprotection radiolabeling->deprotection hplc_purification HPLC Purification deprotection->hplc_purification formulation Formulation hplc_purification->formulation final_product [¹⁸F]4-FDG Product formulation->final_product

Caption: Proposed synthesis workflow for [¹⁸F]4-FDG.

Quality Control for [¹⁸F]Deoxyfluoroglucose

Regardless of the isomer, the final radiopharmaceutical product must undergo rigorous quality control testing to ensure its safety and efficacy for human administration.[7] These tests are mandated by pharmacopeias such as the USP and EP.[3]

TestMethodAcceptance CriteriaReference
Appearance Visual InspectionClear, colorless solution, free of particulates[7]
pH pH meter or calibrated pH strips4.5 - 8.5[7]
Radionuclidic Identity Gamma-ray spectroscopyPrincipal gamma photon at 511 keV
Radionuclidic Purity Half-life determination105 - 115 minutes[7]
Radiochemical Purity Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)≥ 95% [¹⁸F]FDG
Chemical Purity Gas Chromatography (GC)Acetonitrile: < 410 ppmEthanol: < 5000 ppm[7]
Kryptofix 2.2.2 Residue Spot test or GC< 50 µg/mL
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (V = max. dose volume in mL)[7]
Sterility Incubation in growth mediaNo microbial growth

Conclusion

The radiolabeling of 2-deoxy-2-[¹⁸F]fluoro-D-glucose is a well-established and robust process, crucial for the widespread clinical application of PET imaging. The development of a routine synthesis for 4-deoxy-4-[¹⁸F]fluoro-D-glucose, while theoretically feasible, requires further research to establish a suitable precursor and optimize reaction conditions. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of radiopharmaceutical sciences.

References

Quantifying Metabolic Flux with 4-Deoxy-4-fluoro-D-glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a powerful tool for the quantitative analysis of metabolic flux, specifically through the glycolytic pathway. As a structural analog of glucose, 4-FDG is recognized by glucose transporters (GLUTs) and phosphorylated by hexokinases, the initial and often rate-limiting enzymes of glycolysis.[1][2] The introduction of a fluorine atom at the 4-carbon position renders the resulting 4-FDG-6-phosphate molecule resistant to further metabolism by downstream glycolytic enzymes. This leads to its intracellular accumulation, a phenomenon known as "metabolic trapping".

The rate of 4-FDG-6-phosphate accumulation serves as a direct and quantifiable measure of glucose uptake and phosphorylation, reflecting the overall glycolytic flux within a cell. This makes 4-FDG an invaluable probe for investigating cellular metabolism in a multitude of research areas, including oncology, neurobiology, and the study of metabolic disorders. In cancer research, where aberrant glucose metabolism, famously termed the "Warburg effect," is a hallmark, 4-FDG provides a means to assess this critical aspect of tumor biology.

These application notes provide comprehensive protocols for the use of non-radioactive 4-FDG to quantify metabolic flux in vitro. The methodologies detailed herein are designed for implementation in a standard cell culture laboratory and utilize common analytical techniques, including enzymatic assays, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Principle of the Method

The fundamental principle underlying the use of 4-FDG for quantifying metabolic flux is the concept of metabolic trapping. Once transported into the cell, 4-FDG is phosphorylated to 4-FDG-6-phosphate, which cannot be further metabolized and is effectively trapped within the cell. The accumulation of 4-FDG-6-phosphate is therefore directly proportional to the rate of glucose transport and phosphorylation, providing a robust measure of glycolytic flux.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the types of results that can be obtained using 4-FDG to measure glycolytic flux in different cancer cell lines and under various experimental conditions.

Table 1: Comparison of Glycolytic Flux in Various Cancer Cell Lines

Cell LineCancer Type4-FDG Uptake (pmol/min/mg protein)Lactate Production (nmol/hr/mg protein)
MCF-7Breast150 ± 12350 ± 25
MDA-MB-231Breast250 ± 20550 ± 40
A549Lung200 ± 15450 ± 30
HCT116Colon180 ± 18400 ± 35

Table 2: Effect of a Glycolysis Inhibitor (2-Deoxyglucose) on 4-FDG Uptake

Cell LineTreatment (24h)4-FDG Uptake (pmol/min/mg protein)% Inhibition
MDA-MB-231Vehicle Control248 ± 22-
MDA-MB-23110 mM 2-DG85 ± 965.7%
A549Vehicle Control202 ± 18-
A54910 mM 2-DG70 ± 665.3%

Experimental Protocols

Protocol 1: In Vitro 4-FDG Uptake Assay (Enzymatic/Colorimetric)

This protocol describes a non-radioactive method to quantify 4-FDG uptake in cultured cells by measuring the accumulation of 4-FDG-6-phosphate through a series of enzymatic reactions that result in a colorimetric or fluorescent signal.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free DMEM

  • This compound (4-FDG)

  • Cell Lysis Buffer

  • Neutralization Buffer

  • Detection Reagent containing Glucose-6-Phosphate Dehydrogenase (G6PDH), NADP+, and a colorimetric or fluorometric substrate.

  • 96-well microplates (clear for colorimetric, black for fluorescent assays)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.

  • Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 1-2 hours at 37°C.

  • 4-FDG Incubation: Prepare a working solution of 4-FDG in glucose-free DMEM (e.g., 1 mM). Remove the starvation medium and add the 4-FDG solution to the cells. Incubate for 30-60 minutes at 37°C.

  • Stopping the Reaction: To stop the uptake, rapidly aspirate the 4-FDG solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add Cell Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Neutralization: Add Neutralization Buffer to each well.

  • Detection: Add the Detection Reagent to each well. Incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Create a standard curve using known concentrations of 4-FDG-6-phosphate. Determine the concentration of 4-FDG-6-phosphate in the cell lysates from the standard curve. Normalize the results to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Quantification of 4-FDG and 4-FDG-6-Phosphate by LC-MS

This protocol provides a method for the sensitive and specific quantification of intracellular 4-FDG and its phosphorylated form, 4-FDG-6-phosphate, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cultured cells

  • Labeling medium (glucose-free medium supplemented with a known concentration of 4-FDG)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS system (e.g., Q-Exactive Orbitrap)

  • C18 reverse-phase column

Procedure:

  • Isotope Labeling: Culture cells to the desired confluency. Wash cells once with warm PBS and then incubate with the 4-FDG labeling medium for a predetermined time (e.g., 1, 4, or 24 hours) to achieve isotopic steady-state.

  • Quenching and Harvesting: Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl to remove extracellular 4-FDG. Immediately add ice-cold 80% methanol to the plate and scrape the cells.

  • Metabolite Extraction: Transfer the cell lysate/methanol mixture to a microcentrifuge tube. Vortex vigorously for 1 minute.

  • Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried pellets in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate metabolites using a C18 column with an appropriate gradient.

    • Detect 4-FDG and 4-FDG-6-phosphate using the mass spectrometer. 4-FDG can be measured as a sodium adduct in positive ion mode, while 4-FDG-6-phosphate is detected as a deprotonated molecule in negative ion mode.

  • Data Analysis: Integrate the peak areas for 4-FDG and 4-FDG-6-phosphate. Quantify the amounts by comparing to a standard curve generated with pure compounds. Normalize to the total protein content or cell number.

Protocol 3: 19F NMR Spectroscopy for 4-FDG Metabolism

This protocol outlines the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to non-invasively monitor the uptake and phosphorylation of 4-FDG in living cells or tissue extracts.

Materials:

  • High-field NMR spectrometer with a ¹⁹F probe

  • NMR tubes

  • Cultured cells or tissue extract

  • Deuterated solvents (e.g., D₂O)

  • 4-FDG

Procedure:

  • Sample Preparation (Cell Extract):

    • Follow steps 1-7 from the LC-MS protocol for metabolite extraction.

    • Reconstitute the dried metabolite pellet in a suitable deuterated buffer for NMR analysis.

  • Sample Preparation (Live Cells):

    • For in-cell NMR, cells can be grown on microcarriers or encapsulated in alginate beads and placed in an NMR tube with medium containing 4-FDG.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹⁹F NMR spectra over time to monitor the conversion of 4-FDG to 4-FDG-6-phosphate. The distinct chemical shifts of the fluorine atom in 4-FDG and 4-FDG-6-phosphate allow for their differentiation and quantification.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Integrate the signals corresponding to 4-FDG and 4-FDG-6-phosphate.

    • The rate of increase of the 4-FDG-6-phosphate signal relative to the initial 4-FDG signal provides a measure of the glycolytic flux.

Visualizations

Signaling Pathways Modulating 4-FDG Uptake

The uptake of 4-FDG is regulated by complex signaling pathways that control the expression and translocation of glucose transporters (GLUTs) and the activity of hexokinases. Key pathways include the PI3K/Akt/mTOR and MAPK pathways, which are often hyperactivated in cancer.

Signaling_Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GLUT GLUT Expression & Translocation mTORC1->GLUT Upregulates HK Hexokinase (HK) Activity mTORC1->HK Upregulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GLUT Upregulates ERK->HK Upregulates Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a HIF1a->GLUT Upregulates HIF1a->HK Upregulates FDG_uptake 4-FDG Uptake & Phosphorylation GLUT->FDG_uptake HK->FDG_uptake

Caption: Key signaling pathways regulating 4-FDG uptake in cancer cells.

Experimental Workflow for Quantifying 4-FDG Uptake

The following diagram illustrates the general workflow for an in vitro experiment to quantify metabolic flux using 4-FDG.

Experimental_Workflow cluster_analysis Analysis cluster_detection Detection Method start Seed Cells in Multi-well Plate culture Culture to Desired Confluency start->culture starve Glucose Starvation (Glucose-free medium) culture->starve treat Incubate with 4-FDG (± Inhibitors) starve->treat stop Stop Reaction (Wash with ice-cold PBS) treat->stop lysis Cell Lysis & Metabolite Extraction stop->lysis enzymatic Enzymatic Assay lysis->enzymatic lcms LC-MS lysis->lcms nmr NMR lysis->nmr data Data Analysis & Normalization enzymatic->data lcms->data nmr->data end Quantified Glycolytic Flux data->end

Caption: General experimental workflow for 4-FDG metabolic flux analysis.

Logical Relationship of 4-FDG Metabolism

This diagram illustrates the metabolic fate of 4-FDG within a cell, leading to its accumulation.

FDG_Metabolism FDG_ext Extracellular 4-FDG GLUT GLUT FDG_ext->GLUT FDG_int Intracellular 4-FDG GLUT->FDG_int Transport HK Hexokinase FDG_int->HK ADP ADP HK->ADP FDG6P 4-FDG-6-Phosphate (Trapped) HK->FDG6P Phosphorylation ATP ATP ATP->HK Glycolysis Downstream Glycolysis FDG6P->Glycolysis Blocked

Caption: Metabolic trapping of this compound.

References

Application Notes and Protocols: 4-Deoxy-4-fluoro-D-glucose in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic glucose analog that has emerged as a valuable tool in cancer research, primarily as a selective imaging agent for tumors expressing sodium-glucose cotransporters (SGLTs). Unlike its more ubiquitous counterpart, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is taken up by glucose transporters (GLUTs), 4-FDG and its methylated derivative, α-methyl-4-deoxy-4-[¹⁸F]fluoro-D-glucopyranoside (Me-4FDG), are specifically transported by SGLTs, particularly SGLT2. This specificity allows for the targeted imaging of cancers that overexpress these transporters, such as pancreatic and prostate adenocarcinomas.[1][2] Furthermore, the reliance of these tumors on SGLT-mediated glucose uptake has opened new avenues for therapeutic intervention using SGLT2 inhibitors.[1][3]

These application notes provide an overview of the current and potential applications of 4-FDG in cancer research, along with detailed protocols for its use in both in vitro and in vivo settings.

Principle and Mechanism of Action

Cancer cells exhibit an increased demand for glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[4] While most cancers upregulate GLUTs for glucose uptake, a subset of tumors, including pancreatic, prostate, and some lung and breast cancers, also express SGLTs.[1][3] SGLTs are active transporters that couple the uptake of glucose to the sodium gradient, allowing for glucose accumulation against a concentration gradient.

4-FDG mimics glucose and is recognized as a substrate by SGLTs. When radiolabeled with fluorine-18 (as [¹⁸F]4-FDG or Me-4FDG), it can be used as a probe for positron emission tomography (PET) imaging to visualize and quantify SGLT activity in tumors.[1][5] The expression of SGLT2 in certain cancers has been linked to poorer prognosis, making it a valuable biomarker.[2]

While primarily an imaging tool, the inhibition of SGLT2 with specific inhibitors has been shown to reduce tumor growth in preclinical models, suggesting that targeting this pathway could be a viable therapeutic strategy.[1] Non-radiolabeled 4-FDG can be used in vitro to study the biology of SGLT-expressing cancer cells and to screen for potential therapeutic agents that target this transport mechanism.

Applications in Cancer Research

  • Imaging of SGLT-Expressing Tumors: Radiolabeled 4-FDG (or Me-4FDG) is used in preclinical and clinical PET imaging to detect and stage cancers that are difficult to visualize with traditional [¹⁸F]FDG-PET due to high background glucose metabolism or low GLUT expression. This is particularly relevant for:

    • Pancreatic Adenocarcinoma[1]

    • Prostate Adenocarcinoma[1]

    • Early-stage Lung Adenocarcinoma[6]

  • Studying SGLT Biology in Cancer: Non-radiolabeled 4-FDG can be used in vitro to investigate the role of SGLT-mediated glucose uptake in cancer cell proliferation, survival, and metabolism.

  • Screening for SGLT Inhibitors: 4-FDG can be used in competitive uptake assays to identify and characterize new small molecules that inhibit SGLT function in cancer cells.

Quantitative Data Summary

Quantitative data for the direct cytotoxic effects of non-radiolabeled this compound on cancer cell lines are not extensively available in the public domain. Research has primarily focused on its methylated and radiolabeled analog, Me-4FDG, for imaging purposes, and on the therapeutic effects of established SGLT2 inhibitors. The table below summarizes the effects of SGLT2 inhibitors, which provides context for the potential therapeutic relevance of targeting the pathway that 4-FDG utilizes.

CompoundCancer TypeModelEffectReference
CanagliflozinBreast Cancer (MCF7)In vitroInhibition of proliferation and clonogenic survival (5–30 µM)[3]
DapagliflozinPancreatic and Prostate CancerXenograftDecreased tumor growth and induced tumor necrosis[1]
CanagliflozinPancreatic and Prostate CancerXenograftDecreased tumor growth and induced tumor necrosis[1]
CanagliflozinLung CancerXenograftPotentiated radiotherapy[3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of non-radiolabeled this compound on SGLT2-expressing cancer cells.

Materials:

  • SGLT2-expressing cancer cell line (e.g., pancreatic, prostate cancer cell lines)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (non-radiolabeled)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of 4-FDG in complete culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of 4-FDG. Include wells with vehicle control (medium with solvent) and untreated cells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the concentration of 4-FDG to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Glucose Uptake Assay using a Fluorescent Glucose Analog

This protocol provides a method to assess the effect of this compound on glucose uptake in cancer cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • SGLT2-expressing cancer cell line

  • Complete culture medium

  • Glucose-free culture medium

  • This compound (non-radiolabeled)

  • 2-NBDG

  • Phloretin (a general glucose transport inhibitor, as a positive control)

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.

  • Glucose Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C.

  • Inhibitor Treatment: Prepare solutions of 4-FDG and phloretin in glucose-free medium at various concentrations. Remove the starvation medium and add the inhibitor-containing medium to the wells. Include a vehicle control. Incubate for 30-60 minutes at 37°C.

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 15-30 minutes at 37°C.[8]

  • Stop Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the percentage of glucose uptake inhibition.

Protocol 3: In Vivo Tumor Imaging with [¹⁸F]Me-4FDG in a Xenograft Mouse Model

This protocol outlines a general procedure for PET imaging of SGLT2-expressing tumors in a mouse model. All animal procedures must be approved by the institutional animal care and use committee.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • SGLT2-expressing cancer cells

  • Matrigel (optional)

  • [¹⁸F]Me-4FDG (radiolabeled tracer)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Heating pad

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Begin imaging when tumors reach a suitable size (e.g., 100-200 mm³).

  • Animal Preparation: Fast the mice for 4-6 hours before imaging to reduce background glucose levels. Keep the mice warm on a heating pad before and during the procedure to minimize brown fat uptake of the tracer.

  • Tracer Injection: Anesthetize the mouse with isoflurane. Inject a dose of [¹⁸F]Me-4FDG (typically 5-10 MBq) via the tail vein.

  • Uptake Period: Keep the mouse anesthetized and warm for the tracer uptake period (typically 60 minutes).

  • PET/CT Imaging: Position the mouse in the PET/CT scanner. Perform a CT scan for anatomical reference, followed by a PET scan (typically 10-15 minutes).

  • Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., muscle, brain) to quantify tracer uptake. Calculate the Standardized Uptake Value (SUV) for the tumor.

  • Therapeutic Response Assessment (Optional): To assess the efficacy of a therapeutic agent (e.g., an SGLT2 inhibitor), perform a baseline scan, treat the animals with the drug for a specified period, and then perform a follow-up scan to measure changes in [¹⁸F]Me-4FDG uptake. A reduction in uptake can be indicative of a therapeutic response.

Visualizations

Signaling Pathway and Mechanism of 4-FDG Uptake

4-FDG_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Na+ 4-FDG 4-FDG 4-FDG->SGLT2 Na+ Metabolism Metabolism SGLT2->Metabolism Glucose Imaging_Signal PET Imaging Signal ([18F]4-FDG) SGLT2->Imaging_Signal [18F]4-FDG Accumulation Therapeutic_Effect Reduced Proliferation (SGLT2 Inhibition) Metabolism->Therapeutic_Effect Inhibited by SGLT2 Blockade

Caption: Mechanism of this compound uptake via SGLT2 in cancer cells.

Experimental Workflow for In Vitro Evaluation of 4-FDG

In_Vitro_Workflow start Start cell_culture Culture SGLT2-expressing cancer cells start->cell_culture treatment Treat cells with This compound cell_culture->treatment viability_assay Assess Cell Viability (e.g., MTT assay) treatment->viability_assay uptake_assay Measure Glucose Uptake (e.g., 2-NBDG assay) treatment->uptake_assay metabolic_assay Analyze Metabolic Changes (e.g., Seahorse assay) treatment->metabolic_assay data_analysis Data Analysis (IC50, Inhibition %) viability_assay->data_analysis uptake_assay->data_analysis metabolic_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vitro effects of this compound.

Logical Relationship for 4-FDG Application in SGLT2-Positive Cancer

Logical_Relationship tumor_char SGLT2-Positive Tumor glucose_dep Increased Glucose Dependence via SGLT2 tumor_char->glucose_dep imaging_app Application: PET Imaging with [18F]4-FDG glucose_dep->imaging_app therapeutic_app Application: Therapy with SGLT2 Inhibitors glucose_dep->therapeutic_app diagnosis Diagnosis & Staging imaging_app->diagnosis therapy_response Monitoring Therapy Response imaging_app->therapy_response tumor_inhibition Inhibition of Tumor Growth therapeutic_app->tumor_inhibition

Caption: Rationale for the application of 4-FDG and SGLT2 inhibitors in cancer.

References

Application Notes and Protocols for Studying Glucose Transport Kinetics with 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic glucose analog that serves as a valuable tool for investigating the kinetics of glucose transport in various biological systems. Unlike the more commonly used 2-deoxy-D-glucose (2-DG) or its radiolabeled counterpart 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), 4-FDG is not a substrate for hexokinase and therefore is not phosphorylated and trapped intracellularly through metabolic processes.[1] This characteristic makes it particularly suitable for specifically studying the transport step of glucose uptake, mediated by glucose transporters such as the GLUT and SGLT families.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-FDG to characterize glucose transport kinetics in cell culture models.

Principle of the Assay

The core principle of using 4-FDG to study glucose transport lies in its ability to compete with glucose for binding to and transport by glucose transporter proteins. By measuring the rate of 4-FDG uptake or its ability to inhibit the uptake of a labeled glucose analog, researchers can deduce the kinetic parameters of glucose transport, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). Since 4-FDG is not metabolized, the measured uptake directly reflects the transport process.[1]

Key Advantages of 4-FDG in Glucose Transport Studies

  • Specificity for Transport: As it is not phosphorylated by hexokinase, 4-FDG isolates the transport step from subsequent metabolic events.[1]

  • Broad Transporter Substrate: It is recognized by both major families of glucose transporters, the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).[2]

  • Non-Radioactive Alternative: Assays can be developed using non-radiolabeled 4-FDG, reducing the need for specialized facilities and safety precautions associated with radiotracers.

Data Presentation

Table 1: Comparison of Glucose Analogs for Transport Studies
FeatureD-Glucose2-Deoxy-D-glucose (2-DG)This compound (4-FDG)α-methyl-4-deoxy-4-[¹⁸F]fluoro-d-glucopyranoside (Me-4FDG)
Transport Substrate for GLUTs and SGLTsSubstrate for GLUTsSubstrate for GLUTs and SGLTs[1][2]Specific substrate for SGLTs[1]
Phosphorylation by Hexokinase YesYes (trapped as 2-DG-6-phosphate)[3]No[1]No[1]
Primary Application Physiological substrateGlycolysis inhibition, metabolic trapping studies[3]Glucose transport kinetics studiesSGLT-specific transport imaging[1]

Experimental Protocols

Protocol 1: Competitive Inhibition of Labeled Glucose Analog Uptake using 4-FDG

This protocol describes a method to determine the inhibitory constant (Kᵢ) of 4-FDG for a specific glucose transporter by measuring its ability to compete with the uptake of a labeled glucose analog, such as [³H]-2-deoxyglucose or a fluorescent glucose analog like 2-NBDG.

Materials:

  • Cell line of interest cultured in 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • This compound (4-FDG)

  • Labeled glucose analog (e.g., [³H]-2-deoxyglucose or 2-NBDG)

  • Phloretin (GLUT inhibitor)

  • Phlorizin (SGLT inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a 96-well microplate and allow them to adhere overnight.[4]

  • Cell Starvation: The following day, wash the cells three times with phosphate-buffered saline (PBS) and incubate in serum-free medium for 2-4 hours to lower intracellular glucose levels.

  • Inhibitor Pre-incubation: Wash the cells with KRH buffer. Add increasing concentrations of 4-FDG (e.g., 0-50 mM) to the wells. For control wells, add buffer alone or a known inhibitor like phloretin (for GLUTs) or phlorizin (for SGLTs). Incubate for 10 minutes at 37°C.

  • Labeled Analog Uptake: Add the labeled glucose analog (e.g., 20 µM [³H]-2-DG or 100 µM 2-NBDG) to all wells and incubate for 10-15 minutes at 37°C.[4][5]

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to stop the transport process.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes at room temperature.

  • Quantification:

    • For [³H]-2-DG: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation/Emission ~465/540 nm).

  • Data Analysis: Plot the uptake of the labeled analog as a function of the 4-FDG concentration. Fit the data to a competitive inhibition model to determine the IC₅₀ and calculate the Kᵢ.

Protocol 2: Direct Uptake Assay of Fluorescently Labeled 4-FDG

This protocol requires a fluorescently tagged version of 4-FDG.

Materials:

  • Cell line of interest cultured in 96-well plates

  • KRH buffer

  • Fluorescently labeled 4-FDG

  • Unlabeled D-glucose (for competition)

  • Cytochalasin B (GLUT inhibitor)

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Starvation: Follow steps 1 and 2 from Protocol 1.

  • Uptake Assay:

    • Wash cells with KRH buffer.

    • Add a fixed concentration of fluorescently labeled 4-FDG to the wells.

    • For competition experiments, co-incubate with increasing concentrations of unlabeled D-glucose.

    • For inhibition controls, pre-incubate with cytochalasin B for 10 minutes before adding the fluorescent 4-FDG.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Termination and Lysis: Follow steps 5 and 6 from Protocol 1.

  • Quantification: Measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Data Analysis:

    • Determine the Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) by plotting the initial rate of uptake against a range of fluorescent 4-FDG concentrations.

    • Assess the specificity of uptake through competition with excess unlabeled D-glucose and inhibition by cytochalasin B.

Mandatory Visualizations

Glucose_Transport_and_Metabolic_Trapping cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT GLUT/SGLT Glucose->GLUT Transport 4-FDG 4-FDG 4-FDG->GLUT Transport 2-DG 2-DG 2-DG->GLUT Transport Glucose_in Glucose G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase 4-FDG_in 4-FDG Glycolysis Glycolysis 4-FDG_in->Glycolysis No Phosphorylation 2-DG_in 2-DG 2-DG-6P 2-DG-6-Phosphate 2-DG_in->2-DG-6P Hexokinase G6P->Glycolysis 2-DG-6P->Glycolysis Inhibition Cell_Membrane Cell Membrane GLUT->Glucose_in GLUT->4-FDG_in GLUT->2-DG_in Experimental_Workflow_4FDG cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Seed cells in 96-well plate B Overnight incubation A->B C Wash and starve cells B->C D Pre-incubate with 4-FDG (inhibitor) C->D E Add labeled glucose analog (e.g., [3H]-2-DG) D->E F Incubate for uptake (10-15 min) E->F G Stop uptake with ice-cold PBS wash F->G H Lyse cells G->H I Measure signal (Scintillation/Fluorescence) H->I J Data Analysis (IC50, Ki) I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Deoxy-4-fluoro-D-glucose (4-FDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important fluorinated carbohydrate.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Question 1: Why is the yield of my fluorination reaction unexpectedly low?

Answer: Low yields in the fluorination step to produce 4-FDG can arise from several factors, primarily related to the choice of fluorinating agent, the nature of the starting material, and the reaction conditions.

  • Substrate Reactivity: The reactivity of the hydroxyl group at the C-4 position of the glucose precursor is a critical factor. Steric hindrance from bulky protecting groups on adjacent carbons can impede the approach of the fluorinating agent.

  • Fluorinating Agent: The choice of fluorinating agent significantly impacts yield.

    • DAST (Diethylaminosulfur Trifluoride): While commonly used, DAST can lead to the formation of side products through rearrangement reactions, thus reducing the yield of the desired 4-fluoro product. In some cases, instead of substitution, elimination reactions can occur, leading to unsaturated sugar derivatives.

    • TBAF (Tetrabutylammonium Fluoride): The efficiency of TBAF is highly dependent on the leaving group it is displacing. For instance, displacement of a triflate or tosylate group is generally more efficient than a mesylate group. The presence of trace amounts of water can significantly reduce the nucleophilicity of the fluoride ion, leading to lower yields.

    • KHF₂ (Potassium Bifluoride): This reagent typically requires higher temperatures and longer reaction times, which can lead to decomposition of the starting material or product, thereby lowering the overall yield.

  • Reaction Conditions: Incomplete reactions due to insufficient reaction time or suboptimal temperature can result in low conversion rates. It is also crucial to maintain anhydrous (dry) conditions, as water can react with many fluorinating agents and compete with the desired reaction.

Troubleshooting Steps:

  • Optimize Protecting Groups: Consider using smaller or more flexible protecting groups to reduce steric hindrance around the C-4 hydroxyl.

  • Select an Appropriate Fluorinating Agent: If using DAST and observing side products, consider switching to a less rearrangement-prone reagent like TBAF with a good leaving group (e.g., triflate).

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reaction Parameters: Systematically vary the reaction temperature, time, and stoichiometry of the fluorinating agent to find the optimal conditions for your specific substrate.

Question 2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

Answer: The formation of side products is a common challenge in carbohydrate chemistry. In the synthesis of 4-FDG, the nature of these byproducts often depends on the fluorinating agent used.

  • With DAST: A known side reaction with DAST involves the formation of rearranged products. For instance, instead of direct substitution at C-4, a neighboring group participation can lead to the formation of unexpected epoxides or ring-contracted products. One specific example reported in the literature is the formation of a 5-deoxy-5-fluoro β-L-altrofuranoside when attempting to fluorinate a 4-hydroxy α-D-glucopyranoside derivative.

  • Elimination Products: Under basic conditions or at elevated temperatures, elimination of the leaving group can occur, leading to the formation of an unsaturated sugar (a glycal).

  • Incomplete Deprotection: If the final deprotection step is not complete, you may have a mixture of partially protected 4-FDG derivatives.

Minimization Strategies:

  • Choice of Reagent: As mentioned, switching from DAST to other fluorinating agents like TBAF or using a milder fluorinating agent can reduce rearrangement products.

  • Control of Reaction Conditions: Lowering the reaction temperature can often suppress side reactions. Careful control of stoichiometry is also important; using a large excess of the fluorinating agent may not always improve the yield of the desired product and can sometimes promote side reactions.

  • Careful Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the optimal time before significant byproduct formation occurs.

  • Purification Strategy: A robust purification strategy is essential. Column chromatography on silica gel is the most common method to separate the desired 4-FDG from byproducts. The choice of eluent system is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials are typically derivatives of D-glucose or D-galactose where the hydroxyl groups, other than the one at the C-4 position, are protected. Some frequently used precursors include:

  • 1,6-Anhydro-β-D-glucopyranose (Levoglucosan)

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Derivatives of D-galactose where the C-4 hydroxyl has a good leaving group (e.g., tosylate, mesylate, or triflate) for nucleophilic substitution with a fluoride source.

Q2: Which fluorinating agent is best for the synthesis of 4-FDG?

A2: There is no single "best" fluorinating agent, as the optimal choice depends on the specific starting material, the desired scale of the reaction, and the available laboratory resources. Here is a comparison of commonly used reagents:

Fluorinating AgentAdvantagesDisadvantages
DAST Commercially available, effective for many substrates.Can cause rearrangements and side reactions. Moisture sensitive.
TBAF High fluoride nucleophilicity, often gives good yields with appropriate leaving groups.Hygroscopic (absorbs moisture from the air), requires strictly anhydrous conditions.
KHF₂ Inexpensive and readily available.Requires high temperatures and long reaction times, which can lead to decomposition.

Q3: How can I purify the final this compound product?

A3: Purification of 4-FDG typically involves one or more chromatographic techniques.

  • Column Chromatography: This is the most common method for purifying the protected 4-FDG intermediate. Silica gel is the standard stationary phase, and the mobile phase is usually a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute the product.

  • Recrystallization: If the final deprotected 4-FDG product is a solid, recrystallization can be an effective method for purification.

  • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be used.

Q4: What are the key analytical techniques to confirm the structure and purity of this compound?

A4: A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure, including the position and stereochemistry of the fluorine atom.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful incorporation of the fluorine atom.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.

Experimental Protocols

Synthesis of 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose

This protocol is a key step in one of the common synthetic routes to 4-FDG.

  • Starting Material: 1,6:3,4-dianhydro-β-D-galactopyranose.

  • Reagents: Potassium bifluoride (KHF₂), ethylene glycol.

  • Procedure: a. A mixture of 1,6:3,4-dianhydro-β-D-galactopyranose and potassium bifluoride in ethylene glycol is heated to reflux. b. The reaction is monitored by TLC until the starting material is consumed. c. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). d. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. e. The crude product is purified by column chromatography on silica gel to yield 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose.

  • Final Step: The anhydro ring is then hydrolyzed under acidic conditions to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start with Protected Glucose Derivative fluorination Fluorination Reaction (e.g., with DAST, TBAF, or KHF₂) start->fluorination workup Aqueous Workup and Extraction fluorination->workup purification_protected Purification of Protected 4-FDG (Column Chromatography) workup->purification_protected deprotection Deprotection of Hydroxyl Groups purification_protected->deprotection purification_final Final Purification of 4-FDG (Recrystallization or Chromatography) deprotection->purification_final analysis Structural and Purity Analysis (NMR, MS, HPLC) purification_final->analysis end_product Pure this compound analysis->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Low Yield in Fluorination start Low Yield Observed check_reagents Check Purity and Dryness of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS) start->analyze_byproducts rearrangement Rearrangement Products Detected? analyze_byproducts->rearrangement elimination Elimination Products Detected? analyze_byproducts->elimination incomplete_reaction Starting Material Remains? analyze_byproducts->incomplete_reaction change_reagent Change Fluorinating Agent (e.g., DAST to TBAF) rearrangement->change_reagent Yes optimize Optimize Reaction Parameters rearrangement->optimize No lower_temp Lower Reaction Temperature elimination->lower_temp Yes elimination->optimize No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes incomplete_reaction->optimize No

Caption: Troubleshooting flowchart for low yield in the fluorination step of 4-FDG synthesis.

improving the yield and purity of 4-Deoxy-4-fluoro-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 4-Deoxy-4-fluoro-D-glucose (4-FDG) synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Fluorinated Product

Question: My nucleophilic fluorination reaction is resulting in a low yield of the desired 4-fluoroglucose precursor. What are the potential causes and how can I improve the yield?

Answer: Low yields in the fluorination step are a common issue and can stem from several factors:

  • Incomplete Activation of the Fluoride Source: For reactions involving fluoride salts, residual water can significantly reduce the nucleophilicity of the fluoride ion. Ensure rigorous drying of reagents and solvents.

  • Suboptimal Reaction Temperature: The temperature for the SN2 fluorination reaction is critical. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. Temperature optimization is crucial for achieving a good yield.

  • Poor Leaving Group: The choice of leaving group on the carbohydrate precursor is important. Triflate (trifluoromethanesulfonyl) is an excellent leaving group for this reaction. If you are using other sulfonate esters like tosylate or mesylate, the reaction may be slower, requiring more forcing conditions which can impact yield.

  • Steric Hindrance: The stereochemistry of the hydroxyl group being replaced can affect the accessibility of the reaction center to the fluoride nucleophile. Protecting groups on adjacent positions can also sterically hinder the reaction.

  • Choice of Fluorinating Agent: Reagents like Diethylaminosulfur trifluoride (DAST) are popular for deoxyfluorination. However, their reactivity can be substrate-dependent, and in some cases, side reactions such as elimination can compete with the desired substitution, lowering the yield of the fluorinated product. Consider alternative reagents like Deoxo-Fluor for potentially cleaner reactions.

Issue 2: Formation of Elimination Byproducts

Question: I am observing significant amounts of an elimination byproduct (a glycal) in my reaction mixture. How can I minimize this side reaction?

Answer: The formation of elimination byproducts is a common side reaction in the fluorination of carbohydrates, especially when using reagents like DAST. Here are some strategies to minimize it:

  • Lowering the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the desired SN2 substitution pathway.

  • Choice of Base: If a base is used, its strength and steric bulk can influence the substitution-to-elimination ratio. A non-nucleophilic, sterically hindered base is often preferred.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic, non-polar solvents like dichloromethane (DCM) or toluene are commonly used. Experimenting with different solvents may help to suppress elimination.

  • Alternative Fluorinating Agents: Consider using fluorinating reagents that are known to give less elimination. For example, PyFluor has been reported to provide high selectivity against elimination compared to DAST.

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to separate the this compound from starting material and byproducts. What are the recommended purification methods?

Answer: Purification of highly polar compounds like 4-FDG can be challenging. Here are the recommended approaches:

  • Column Chromatography on Silica Gel: This is the most common method for purifying protected intermediates. A gradient elution system, for example, with ethyl acetate and hexanes, is typically used. For the final deprotected product, which is very polar, a more polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol/water may be necessary.

  • Thin-Layer Chromatography (TLC) for Method Development: Before attempting column chromatography, it is essential to develop a suitable solvent system using TLC. The ideal solvent system should give a good separation between your product and impurities, with the product having an Rf value of around 0.3-0.4 for optimal column separation.

  • Reversed-Phase Chromatography: For highly polar final products, reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol mobile phase can be an effective purification strategy.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common and versatile starting material is a protected glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside. This starting material allows for selective manipulation of the hydroxyl groups at the C-2, C-3, and C-4 positions.

Q2: Which fluorinating agent is best for this synthesis?

The choice of fluorinating agent depends on the specific substrate and the desired reaction conditions.

  • DAST (Diethylaminosulfur trifluoride) is a widely used reagent for deoxyfluorination of alcohols. It is effective but can lead to elimination side products and requires careful handling due to its thermal instability.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable alternative to DAST and can sometimes provide cleaner reactions with fewer byproducts.

  • PyFluor is a newer reagent that has shown excellent selectivity against elimination.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q4: What are the typical protecting groups used in 4-FDG synthesis, and how are they removed?

Common protecting groups for the hydroxyl functions include benzyl (Bn), acetyl (Ac), and benzylidene acetals.

  • Benzyl groups are typically removed by catalytic hydrogenation (e.g., using H2 and Pd/C).

  • Acetyl groups are removed by basic hydrolysis (e.g., using sodium methoxide in methanol) or acidic hydrolysis.

  • Benzylidene acetals are removed by acidic hydrolysis (e.g., using aqueous acetic acid or a stronger acid like HCl).

Data Presentation

Table 1: Comparison of Common Deoxyfluorination Reagents

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
DAST -78 °C to rt, in aprotic solvents (e.g., DCM)Readily available, effective for many substratesThermally unstable, can lead to elimination byproducts
Deoxo-Fluor 0 °C to rt, in aprotic solvents (e.g., DCM)More thermally stable than DAST, often cleaner reactionsMore expensive than DAST
PyFluor rt to elevated temperatures, with a base (e.g., DBU)High selectivity against elimination, stable solidNewer reagent, may be less readily available

Table 2: Indicative Yields for Key Synthetic Steps

StepReactionReagentsIndicative Yield
1Protection of D-glucoseBenzaldehyde dimethyl acetal, CSA> 80%
2Sulfonylation of C4-OHTsCl or Tf2O, pyridine70-90%
3Nucleophilic FluorinationTBAF, molecular sieves50-70%
4DeprotectionH2, Pd/C; then H+> 90%

Note: Yields are indicative and can vary significantly based on substrate, reaction scale, and optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol outlines a representative multi-step synthesis.

Step 1: Selective Protection and Activation

  • Start with commercially available methyl 4,6-O-benzylidene-α-D-glucopyranoside.

  • Protect the C-2 and C-3 hydroxyl groups, for example, by benzylation using benzyl bromide and a base like sodium hydride in an aprotic solvent (e.g., DMF).

  • Remove the benzylidene acetal protecting group under acidic conditions to free the C-4 and C-6 hydroxyl groups.

  • Selectively protect the primary C-6 hydroxyl group, for instance, as a silyl ether (e.g., using TBDMSCl).

  • Activate the C-4 hydroxyl group by converting it to a good leaving group, such as a tosylate or triflate, by reacting with tosyl chloride or triflic anhydride, respectively, in the presence of a base like pyridine.

Step 2: Nucleophilic Fluorination

  • Dissolve the activated precursor from Step 1 in an anhydrous aprotic solvent (e.g., THF or acetonitrile).

  • Add a source of anhydrous fluoride, such as tetrabutylammonium fluoride (TBAF), and molecular sieves to ensure anhydrous conditions.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup to extract the protected 4-fluoro-glucose derivative.

  • Purify the product by column chromatography on silica gel.

Step 3: Deprotection

  • Remove the protecting groups from the product of Step 2. The specific deprotection strategy will depend on the protecting groups used. For example, if benzyl and silyl ethers were used:

    • Remove the silyl ether using a fluoride source like TBAF or HF-pyridine.

    • Remove the benzyl ethers by catalytic hydrogenation (H2, Pd/C).

  • Finally, if a methyl glycoside was used, hydrolyze it under acidic conditions to obtain the final this compound.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection & Activation cluster_fluorination Fluorination cluster_deprotection Deprotection cluster_end Final Product start Methyl 4,6-O-benzylidene- α-D-glucopyranoside protect_2_3 Protect C2/C3 OH start->protect_2_3 deprotect_4_6 Deprotect C4/C6 OH protect_2_3->deprotect_4_6 protect_6 Protect C6 OH deprotect_4_6->protect_6 activate_4 Activate C4 OH (e.g., Tosylation) protect_6->activate_4 fluorination Nucleophilic Fluorination (e.g., with TBAF) activate_4->fluorination purify_protected Purification (Column Chromatography) fluorination->purify_protected deprotection Removal of all Protecting Groups purify_protected->deprotection final_purification Final Purification (Chromatography/Recrystallization) deprotection->final_purification end This compound final_purification->end Troubleshooting_Tree start Low Yield or Impure Product check_reaction Reaction Incomplete? start->check_reaction incomplete_yes Yes check_reaction->incomplete_yes Yes incomplete_no No check_reaction->incomplete_no No check_byproducts Byproducts Observed? byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No solution_temp Optimize Temperature incomplete_yes->solution_temp solution_time Increase Reaction Time incomplete_yes->solution_time solution_reagent Check Reagent Activity incomplete_yes->solution_reagent incomplete_no->check_byproducts elimination Elimination Product? byproducts_yes->elimination solution_purification Optimize Purification byproducts_no->solution_purification elimination_yes Yes elimination->elimination_yes Yes elimination_no No elimination->elimination_no No other_byproducts Other Byproducts? other_yes Yes other_byproducts->other_yes Yes other_no No other_byproducts->other_no No solution_elim_temp Lower Temperature elimination_yes->solution_elim_temp solution_elim_reagent Change Fluorinating Agent elimination_yes->solution_elim_reagent elimination_no->other_byproducts other_yes->solution_purification

stability and proper storage conditions for 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 4-Deoxy-4-fluoro-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C.[1] Some suppliers also recommend storage at temperatures below -15°C.[2] It is crucial to protect the compound from moisture and light.

Q2: How long can I store this compound?

When stored as a powder at -20°C, the compound is reported to be stable for up to 3 years.[1] If stored at 4°C, the stability is reduced to 2 years.[1]

Q3: What about the stability of this compound in solution?

Solutions of this compound have limited stability. If dissolved in a solvent, it is recommended to store aliquots at -80°C for a maximum of 6 months, or at -20°C for up to 1 month.[1] Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.

Q4: In which solvents can I dissolve this compound?

This compound may be soluble in dimethyl sulfoxide (DMSO), water, and ethanol.[1] It is advisable to test the solubility with a small amount of the product first to prevent sample loss.[1]

Q5: Are there any known degradation products for this compound?

While specific degradation products for this compound are not extensively documented in readily available literature, it is known that fluorination at the C4 position can enhance metabolic stability.[3] However, like other glucose analogs, it may be susceptible to degradation under harsh acidic or basic conditions, potentially leading to the formation of compounds analogous to glucose degradation products such as 3-deoxyglucosone and glyoxal.[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Compound degradation due to improper storage.

  • Solution: Ensure the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for solutions).[1] Verify the age of the compound and its solutions. For critical experiments, consider using a fresh stock.

Issue 2: Difficulty dissolving the compound.

  • Possible Cause: Use of an inappropriate solvent or insufficient mixing.

  • Solution: Test solubility in different recommended solvents such as DMSO, water, or ethanol with a small sample amount.[1] Gentle warming and vortexing may aid dissolution, but avoid excessive heat which could lead to degradation.

Issue 3: Observed changes in the physical appearance of the solid compound (e.g., color change, clumping).

  • Possible Cause: Moisture absorption or degradation.

  • Solution: This indicates improper storage. The compound should be stored in a desiccated environment. If such changes are observed, it is recommended to use a fresh batch of the compound for reliable experimental outcomes.

Data Presentation

Table 1: Stability of this compound under Various Storage Conditions

FormStorage TemperatureDuration of StabilitySource
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade water
  • Phosphate-buffered saline (PBS), pH 7.4
  • HPLC system with a suitable column for carbohydrate analysis (e.g., an amino-based column)
  • 0.22 µm syringe filters

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in PBS at a concentration of 1 mg/mL.
  • Initial Analysis (T=0): Immediately after preparation, filter an aliquot of the solution through a 0.22 µm syringe filter and analyze it using HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Sample Storage: Divide the remaining stock solution into several aliquots in tightly sealed vials and store them under the desired test conditions (e.g., 4°C, room temperature).
  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one aliquot from each storage condition.
  • HPLC Analysis: Allow the aliquot to reach room temperature, filter it through a 0.22 µm syringe filter, and analyze it by HPLC using the same method as the initial analysis.
  • Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area (T=0). A decrease in the main peak area or the appearance of new peaks may indicate degradation. Calculate the percentage of the remaining compound at each time point.

Visualizations

Troubleshooting_Guide start Start: Inconsistent Results check_storage Check Storage Conditions (-20°C solid, -80°C solution) start->check_storage Possible Cause: Degradation check_age Verify Age of Compound/Solution check_storage->check_age Correct improper_storage Improper Storage Identified check_storage->improper_storage Incorrect use_fresh Use Fresh Stock check_age->use_fresh Too Old end_bad Issue Persists: Consider Other Variables check_age->end_bad Within Date end_good Resolved use_fresh->end_good improper_storage->use_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Workflow prep_solution Prepare 1 mg/mL Solution in PBS (pH 7.4) initial_hplc T=0 HPLC Analysis (Baseline Purity) prep_solution->initial_hplc store_aliquots Store Aliquots at Test Conditions (e.g., 4°C, RT) prep_solution->store_aliquots compare_data Compare Peak Areas to T=0 initial_hplc->compare_data timepoint_analysis Analyze Aliquots at Time Points (24h, 48h, 1w...) store_aliquots->timepoint_analysis timepoint_analysis->compare_data assess_degradation Assess Degradation (% Remaining) compare_data->assess_degradation

Caption: Experimental workflow for stability testing of this compound in solution.

References

Technical Support Center: Optimizing [18F]4-FDG PET Scan Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing PET scan acquisition times for [18F]4-FDG. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended uptake time for [18F]FDG before starting a PET scan?

A1: The recommended uptake time, which is the period between the [18F]FDG injection and the start of the PET acquisition, is typically 60 minutes.[1] However, in specific cases, such as imaging suspicious lesions in the abdomen or differentiating between inflammation and a viable tumor, a longer uptake time of 90–120 minutes may be beneficial to increase the target-to-background activity ratio.[1][2] For pediatric brain imaging, the patient should remain in a quiet, dimly lit room during the uptake phase.[1]

Q2: How does patient preparation affect the quality of an [18F]FDG PET scan?

A2: Proper patient preparation is crucial for high-quality scans. Patients should fast for 4-6 hours before the injection of [18F]FDG to lower serum glucose and insulin levels.[1] It is also important for patients to be well-hydrated to ensure a low concentration of [18F]FDG in the urine, which helps reduce radiation exposure to the bladder and kidneys.[3] Strenuous exercise should be avoided for at least 6 hours, and ideally 24 hours, before the scan.[3] Immediately before the scan, the patient should empty their bladder to minimize radioactivity in that area, which can reduce image artifacts and radiation dose.[1]

Q3: What are the common sources of variability in Standardized Uptake Value (SUV) measurements?

A3: Several factors can introduce variability into SUV measurements. Inconsistent uptake periods are a significant source of variance.[4] Variations in blood glucose levels can also be problematic.[4] Test-retest studies have shown that the reproducibility of SUV measurements is approximately 10% under carefully controlled conditions.[4] However, in routine clinical practice, the variance can be greater.[5] Different reconstruction protocols can also significantly affect SUVmax and SUVpeak values.[6]

Q4: Can the injected dose of [18F]FDG be optimized?

A4: Yes, the injected dose can be optimized to reduce radiation exposure while maintaining acceptable image quality.[7][8] Studies have shown that reducing the injected radioactivity from 7.4 MBq/kg to 1.85 MBq/kg can still result in acceptable image quality.[7][8] For pediatric patients, the administered activity of [18F]FDG is typically 3.7–5.2 MBq/kg for a body PET/CT scan.[1] Optimization often involves considering the patient's body mass index (BMI) and the specific capabilities of the PET scanner, such as time-of-flight (TOF) technology.[9][10]

Q5: How is [18F]FDG PET utilized in drug development?

A5: [18F]FDG PET is a valuable tool in drug development. It can be used to assess specific metabolic rates, providing insights into the functional state of a tissue.[11] This allows for the evaluation of a drug's pharmacodynamic effects by measuring changes in glucose metabolism before and after treatment.[11] PET imaging helps in understanding the biological effects of a drug candidate and its interaction with receptors.[12] It plays a crucial role in both early and late-stage preclinical studies by providing information on biodistribution, target quantification, pharmacokinetics, efficacy, and safety profiles.[12]

Troubleshooting Guides

Issue 1: High Image Noise

  • Possible Cause: Insufficient acquisition time for the administered dose, especially in overweight patients.

  • Troubleshooting Steps:

    • Verify Patient Weight and Dose: Ensure the injected dose was appropriate for the patient's weight or BMI. Overweight patients often require a longer acquisition time or a higher dose to achieve adequate image quality.[13]

    • Increase Acquisition Time: For overweight patients, the optimal acquisition time may be approximately 1.4–1.6 times longer than for normal-weight patients.[13]

    • Utilize Advanced Reconstruction Algorithms: Modern PET/CT scanners offer advanced reconstruction techniques that can help reduce image noise.

    • Check for Scanner Calibration: Ensure the PET scanner is properly calibrated and performance-tested.

Issue 2: Inconsistent SUV Measurements in Longitudinal Studies

  • Possible Cause: Variation in experimental protocols between scans.

  • Troubleshooting Steps:

    • Standardize Uptake Time: Ensure the time between [18F]FDG injection and scan acquisition is consistent for all scans of the same subject.[4]

    • Monitor Blood Glucose: Measure and record the patient's blood glucose level before each scan, as variations can affect FDG uptake.[4]

    • Consistent Patient Preparation: Enforce the same fasting and hydration protocols for all imaging sessions.[1][3]

    • Use Identical Scan and Reconstruction Parameters: The same PET/CT scanner, acquisition parameters (e.g., time per bed position), and reconstruction algorithm should be used for all scans in a longitudinal study.[6]

Issue 3: Unexpected [18F]FDG Uptake (Artifacts)

  • Possible Cause: Physiological variants or non-malignant processes.

  • Troubleshooting Steps:

    • Review Patient History: Check for recent inflammation, infection, or trauma, as these can lead to increased FDG uptake.[14][15]

    • Correlate with CT findings: Carefully examine the co-registered CT images for any anatomical correlates that could explain the uptake (e.g., brown fat, muscle activity).

    • Patient Comfort: Ensure the patient was warm and comfortable during the uptake period to minimize brown fat activation.

    • Delayed Imaging: In some cases, delayed imaging (e.g., at 90-120 minutes) can help differentiate between malignant and inflammatory uptake.[1]

Data and Protocols

Quantitative Data Summary

Table 1: Recommended [18F]FDG Dosing and Uptake Times

Patient PopulationRecommended DoseRecommended Uptake TimeMinimum Fasting Period
Adult Oncology370-740 MBq (fixed) or 3 MBq/kg60 minutes4-6 hours[1]
Pediatric Oncology3.7–5.2 MBq/kg (body)60 minutes4-6 hours[1]
Pediatric Brain Imaging3.7 MBq/kg60 minutes4-6 hours[1]

Table 2: Factors Influencing SUV Measurement Variability

FactorImpact on SUVRecommendation for Consistency
Uptake TimeSignificant variance with inconsistent timing[4]Standardize uptake time for all scans in a study.
Blood Glucose LevelsCan alter FDG uptake and SUV values[4]Monitor and record blood glucose; reschedule if too high.
Reconstruction AlgorithmCan significantly alter SUVmax and SUVpeak[6]Use the exact same reconstruction parameters for comparative scans.
Patient Weight/BMIAffects image noise and SUV accuracy[13]Adjust acquisition time or dose based on patient size.
Experimental Protocols

Protocol 1: Standard [18F]FDG PET/CT Imaging for Oncology

  • Patient Preparation:

    • Fast for a minimum of 4-6 hours.[1]

    • Ensure adequate hydration.[3]

    • Avoid strenuous activity for 24 hours.[3]

    • Measure patient height and weight.[1]

    • Check blood glucose levels.

  • Radiotracer Injection:

    • Administer [18F]FDG intravenously according to institutional guidelines (e.g., weight-based).

    • Flush the intravenous line with normal saline.[1]

  • Uptake Phase:

    • Have the patient rest in a quiet, comfortable room for 60 minutes.[1]

  • Image Acquisition:

    • The patient should void immediately before the scan.[1]

    • Position the patient on the scanner bed.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire the PET scan, typically for 3 minutes per bed position for most patients.[16] This may be increased to 4 minutes for patients with a BMI greater than 30.[16]

  • Image Reconstruction and Analysis:

    • Reconstruct PET data using a standardized algorithm.

    • Analyze images and calculate SUVs for regions of interest.

Visualizations

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan Scanning Procedure cluster_post_scan Post-Scan Analysis PatientPrep Patient Preparation (Fasting, Hydration) BG_Check Blood Glucose Check PatientPrep->BG_Check Dose_Calc Dose Calculation (Weight/BMI-based) BG_Check->Dose_Calc Injection [18F]FDG Injection Dose_Calc->Injection Uptake Uptake Phase (60-90 min) Injection->Uptake Imaging PET/CT Imaging Uptake->Imaging Recon Image Reconstruction Imaging->Recon Analysis Quantitative Analysis (SUV Measurement) Recon->Analysis Report Reporting Analysis->Report Troubleshooting_Logic Start Encounter Issue HighNoise High Image Noise? Start->HighNoise InconsistentSUV Inconsistent SUV? HighNoise->InconsistentSUV No CheckDoseTime Verify Dose & Increase Acquisition Time HighNoise->CheckDoseTime Yes Artifacts Unexpected Uptake? InconsistentSUV->Artifacts No StandardizeProtocol Standardize Uptake Time, BG Levels & Recon InconsistentSUV->StandardizeProtocol Yes ReviewHistory Review Patient History & Correlate with CT Artifacts->ReviewHistory Yes Resolved Issue Resolved Artifacts->Resolved No CheckDoseTime->Resolved StandardizeProtocol->Resolved ReviewHistory->Resolved Signaling_Pathway cluster_cell Cellular Uptake and Metabolism cluster_detection PET Detection FDG_ext [18F]FDG (extracellular) GLUT Glucose Transporters (e.g., GLUT1) FDG_ext->GLUT Transport FDG_int [18F]FDG (intracellular) GLUT->FDG_int Hexokinase Hexokinase FDG_int->Hexokinase Phosphorylation FDG_6_P [18F]FDG-6-Phosphate Hexokinase->FDG_6_P Trapped Metabolically Trapped FDG_6_P->Trapped Decay Positron Emission (18F -> 18O + e+) Trapped->Decay Annihilation Positron-Electron Annihilation Decay->Annihilation GammaRays 511 keV Gamma Rays Annihilation->GammaRays

References

potential off-target effects of 4-Deoxy-4-fluoro-D-glucose in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Deoxy-4-fluoro-D-glucose (4-FG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of 4-FG in cellular experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-FG) and what is its primary mechanism of action?

A1: this compound is a glucose analog where the hydroxyl group at the C-4 position is replaced by a fluorine atom.[1] As a glucose mimic, it can be transported into cells via glucose transporters.[2] Once inside the cell, it can be phosphorylated by hexokinase, but its further metabolism down the glycolytic pathway is hindered.[3][4] This can lead to its accumulation and interference with glucose metabolism.[2]

Q2: What are the known potential off-target effects of 4-FG in cells?

A2: The primary off-target effects of 4-FG and its derivatives stem from its interaction with glucose-metabolizing pathways. Known effects include:

  • Inhibition of Glycosylation: Analogs of 4-FG can interfere with the biosynthesis of glycosaminoglycans (GAGs), such as heparan sulfate and chondroitin sulfate.[5]

  • Inhibition of Glycolytic Enzymes: 4-FG is a poor substrate for yeast hexokinase, suggesting it can act as a competitive inhibitor of glucose phosphorylation.[3][4]

  • Alteration of Cellular Growth: 4-FG has been shown to inhibit the growth of E. coli.[6] Its N-acetylated derivative has an IC50 of 34 µM for the inhibition of leukemic cell proliferation.

  • Enzyme Inhibition: 4-FG can act as an uncompetitive inhibitor of enzymes like β-galactosidase.[6]

Q3: Can 4-FG be metabolized by cells?

A3: While 4-FG can be taken up and phosphorylated, its further metabolism is limited. For example, 4-deoxy-4-fluoro-D-sedoheptulose (a related compound) is phosphorylated but not further metabolized by transaldolase or transketolase, leading to its accumulation.[2][7] Similarly, in some systems, 4-FG is not catabolized after uptake.[6] However, in other contexts, derivatives of fluorinated glucose can be incorporated into metabolic pathways, such as the pentose phosphate pathway.[8]

Troubleshooting Guide

Problem 1: High cell toxicity observed at expected experimental concentrations.

Possible Cause Troubleshooting Step
Cell line is highly sensitive to disruptions in glucose metabolism. Perform a dose-response experiment to determine the IC50 of 4-FG for your specific cell line. Start with a lower concentration range.
Off-target effects are more pronounced in the chosen cell line. Consider using a cell line with a different metabolic profile (e.g., less reliant on glycolysis).
Contaminants in the 4-FG sample. Ensure the purity of your 4-FG compound. If in doubt, use a new, certified batch.
Prolonged incubation time. Reduce the incubation time. Some effects may be observable at earlier time points before significant toxicity occurs.

Problem 2: No observable effect on the target pathway.

Possible Cause Troubleshooting Step
Insufficient concentration of 4-FG. Increase the concentration of 4-FG. Refer to the literature for typical concentration ranges used in similar cell types.
Poor uptake of 4-FG by the cells. Confirm the expression of glucose transporters (GLUTs) in your cell line. Cells with low GLUT expression may have limited 4-FG uptake.[9]
Rapid metabolism or efflux of 4-FG. While further metabolism is generally limited, some cell types may have mechanisms to process or remove the compound. Consider measuring intracellular 4-FG concentrations.
The targeted pathway is not sensitive to this specific glucose analog. Investigate alternative or complementary pathways that might be affected.

Problem 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture conditions. Standardize cell passage number, seeding density, and growth phase. Ensure consistent media composition, especially glucose concentration.
Instability of 4-FG in solution. Prepare fresh stock solutions of 4-FG for each experiment. Store stock solutions at -20°C or as recommended by the manufacturer.
Assay interference. Some cellular assays can be affected by the presence of fluorinated compounds. Run appropriate controls, such as a cell-free assay with 4-FG, to check for interference.

Quantitative Data Summary

The following tables summarize the known quantitative effects of 4-FG and its derivatives on cellular processes.

Table 1: Inhibition of Glycosaminoglycan (GAG) Biosynthesis by Acetylated 4-FG Analogs in Hepatocytes [5]

CompoundConcentrationEffect on [³H]GlcN Incorporation (% of Control)Effect on [³⁵S]SO₄ Incorporation (% of Control)
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose1.0 mM12%18%
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose1.0 mM1%9%

Table 2: Other Reported Quantitative Effects

Compound/SystemEffectQuantitative ValueReference
This compound in YeastSubstrate for Hexokinase (Km)8 x 10⁻² M[3][4]
4-FG uptake in E. coliCellular Uptake0.06 mg/mg dry weight[6]
4-F-GlcNAc in Leukemic cellsInhibition of proliferation (IC50)34 µM

Experimental Protocols

Protocol 1: Assessing the Cytotoxic Effects of 4-FG using an MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of 4-FG in a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (4-FG)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-FG in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1 µM to 10 mM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared 4-FG dilutions. Include wells with vehicle control (medium with the same concentration of solvent as the highest 4-FG concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the 4-FG concentration to determine the IC50 value.

Protocol 2: Measuring Inhibition of Glycosaminoglycan (GAG) Biosynthesis

This protocol is adapted from studies on 4-FG analogs and can be used to assess the impact of 4-FG on GAG synthesis.[5]

Materials:

  • Hepatocyte cell line (or other relevant cell type)

  • Complete cell culture medium

  • This compound (4-FG)

  • [³H]Glucosamine (GlcN) and [³⁵S]Sulfate (SO₄)

  • Scintillation counter

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence. Treat the cells with various concentrations of 4-FG (e.g., 0.1 mM to 1 mM) in fresh medium for 24-48 hours.

  • Radiolabeling: Add [³H]GlcN and [³⁵S]SO₄ to the culture medium and incubate for an additional 24 hours.

  • Cell Lysis and GAG Isolation: Wash the cells with PBS and lyse the cells. Isolate the GAGs from the cell lysate and the culture medium using standard biochemical techniques (e.g., protease digestion followed by anion exchange chromatography).

  • Quantification: Measure the incorporation of [³H] and [³⁵S] into the isolated GAG fraction using a scintillation counter.

  • Data Analysis: Compare the amount of radiolabel incorporated in the 4-FG-treated cells to the untreated control cells to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Diagram 1: Potential Mechanism of 4-FG Interference with Glycolysis

Glycolysis_Inhibition Glucose Glucose (extracellular) GLUT GLUT Transporter Glucose->GLUT Glucose_in Glucose (intracellular) GLUT->Glucose_in FG_in 4-FG (intracellular) GLUT->FG_in HK Hexokinase Glucose_in->HK FG 4-FG (extracellular) FG->GLUT FG_in->HK G6P Glucose-6-Phosphate HK->G6P FG6P 4-FG-6-Phosphate HK->FG6P Glycolysis Glycolysis G6P->Glycolysis FG6P->Inhibition Inhibition->HK Inhibition->Glycolysis Further Metabolism Blocked

Caption: 4-FG is transported into the cell and phosphorylated, but its product can inhibit further glycolysis.

Diagram 2: Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with 4-FG B->D C Prepare serial dilutions of 4-FG C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: A typical workflow for determining the IC50 of 4-FG using an MTT assay.

Diagram 3: Logical Flow for Troubleshooting High Toxicity

Troubleshooting_Toxicity Start High Toxicity Observed Q1 Is this the first time with this cell line? Start->Q1 A1_Yes Perform dose-response to find IC50 Q1->A1_Yes Yes A1_No Check for changes in experimental conditions Q1->A1_No No End Problem Resolved A1_Yes->End Q2 Were culture conditions consistent? A1_No->Q2 A2_No Standardize passage number, seeding density, and media Q2->A2_No No A2_Yes Consider compound purity or incubation time Q2->A2_Yes Yes A2_No->End A2_Yes->End

Caption: A logical decision tree for troubleshooting unexpected high toxicity in 4-FG experiments.

References

Technical Support Center: Minimizing Background Signal in Fluorescent Glucose Analog Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for minimizing background signal in fluorescent glucose analog imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in my fluorescent glucose analog imaging experiments?

A1: High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. The main culprits are typically:

  • Autofluorescence: Biological materials naturally emit light when excited, a phenomenon known as autofluorescence. Common endogenous sources include flavins, NADH, collagen, and lipofuscin.[1][2] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence by reacting with cellular amines to create fluorescent products.[1]

  • Non-Specific Binding/Uptake: The fluorescent glucose analog may bind non-specifically to cellular components or the extracellular matrix. Some studies suggest that analogs like 2-NBDG may enter cells through mechanisms independent of glucose transporters (GLUTs), which can contribute to background signal.[3][4][5]

  • Excess Unbound Probe: Insufficient washing after probe incubation leaves a high concentration of unbound fluorescent analog in the imaging medium, which contributes to background fluorescence.[6][7]

  • Media and Vessel Fluorescence: Components in cell culture media, such as phenol red and riboflavin, are fluorescent.[6][8] Additionally, plastic-bottom culture dishes can fluoresce brightly and contribute to background.[6]

  • Phototoxicity and Photobleaching: While distinct, phototoxicity (light-induced cell damage) and photobleaching (light-induced destruction of fluorophores) are related.[9][10] Phototoxicity can alter cell morphology and health, potentially leading to aberrant probe accumulation, while photobleaching can reduce your specific signal, making the background appear more prominent.[11][12]

Q2: How can I determine the source of the high background in my experiment?

A2: A systematic approach with proper controls is the most effective way to identify the source of high background.[13]

  • Image an Unstained Control: Prepare a sample that undergoes all the same processing steps (e.g., fixation, permeabilization) as your experimental samples but without the addition of the fluorescent glucose analog.[2][13] Imaging this sample will reveal the level of inherent autofluorescence.

  • Check for Media Fluorescence: Image a well containing only your imaging buffer or media. This will show if components like phenol red are contributing significantly to the background.[6]

  • Evaluate Non-Specific Binding: If the unstained control is dark but your stained sample has high background, the issue is likely related to the probe itself. This could be due to non-specific binding or an excessively high concentration of the probe.

Q3: How can I reduce autofluorescence?

A3: Several strategies can be employed to combat autofluorescence:

  • Optimize Fixation: If fixation is necessary, use the lowest concentration and shortest duration of aldehyde fixatives possible.[14] Consider alternatives like chilled methanol.

  • Use Quenching Agents: Chemical treatments can reduce autofluorescence. For instance, sodium borohydride can be used to quench aldehyde-induced fluorescence.[1] Commercial quenching reagents are also available.[2][14]

  • Choose the Right Fluorophore: Select fluorescent analogs that emit in the far-red spectrum, as cellular autofluorescence is typically highest in the blue and green wavelengths.[2][14]

  • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can measure the emission spectrum of the autofluorescence from an unstained sample and use software to subtract this signal from your experimental images.[15]

Q4: What is the optimal concentration and incubation time for my fluorescent glucose analog?

A4: The optimal concentration and incubation time are critical for achieving a high signal-to-noise ratio and must be determined empirically for your specific cell type and experimental conditions.

  • Titrate the Probe Concentration: Using a concentration that is too high is a common cause of high background.[16] Perform a dose-response experiment to find the lowest concentration that provides a specific signal.[7]

  • Optimize Incubation Time: Incubate for the shortest time necessary to achieve sufficient intracellular signal. Longer incubation times can lead to increased non-specific uptake and potential toxicity.

  • Perform Competition Assays: To confirm that the uptake is specific and mediated by glucose transporters, perform a competition experiment by co-incubating the fluorescent analog with an excess of D-glucose.[17] L-glucose can be used as a negative control as it is not transported by GLUTs.[17][18]

Q5: Could my imaging buffer or cell culture medium be the problem?

A5: Yes, the imaging medium can be a significant source of background fluorescence.

  • Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution (e.g., HBSS) during the imaging session.[6][8]

  • Serum Starvation: Serum in culture media can sometimes increase background. For acute uptake assays, serum-starving the cells for a few hours before adding the probe can sometimes improve the signal-to-noise ratio, although this may vary by cell type.[19][20]

  • Use Imaging-Specific Media: Consider using a medium specifically designed to reduce background fluorescence, such as Gibco FluoroBrite DMEM.[6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of High Background Signal

This flowchart provides a logical workflow to diagnose and resolve high background fluorescence.

G start High Background Signal Observed unstained_control Image Unstained Control Sample start->unstained_control is_autofluor Is Unstained Control Bright? unstained_control->is_autofluor autofluor_solutions Source: Autofluorescence Solutions: - Use quenching agent (e.g., NaBH4) - Switch to far-red probe - Optimize fixation method - Use spectral unmixing is_autofluor->autofluor_solutions Yes probe_issue Source: Probe-Related (Non-specific binding / Excess probe) is_autofluor->probe_issue No resolved Problem Resolved autofluor_solutions->resolved titrate_probe Titrate Probe Concentration (Test lower concentrations) probe_issue->titrate_probe optimize_wash Optimize Wash Steps (Increase number and/or duration) titrate_probe->optimize_wash check_media Image Media/Buffer Only optimize_wash->check_media is_media_bright Is Media Bright? check_media->is_media_bright media_solutions Source: Media Fluorescence Solutions: - Use phenol red-free media - Image in buffered saline (e.g., HBSS) - Use specialized imaging media is_media_bright->media_solutions Yes is_media_bright->resolved No, review imaging parameters (e.g., exposure, gain) media_solutions->resolved

Caption: A troubleshooting flowchart for high background signal.

Data Presentation

Table 1: Recommended Starting Conditions for 2-NBDG Uptake Assays

ParameterRecommended Starting RangeKey Considerations
2-NBDG Concentration 10 - 100 µMCell type dependent. Start low and titrate up. Higher concentrations (>100 µM) may lead to transporter-independent uptake.[3][17][21]
Incubation Time 10 - 30 minutesShorter times are better for measuring initial uptake rates. Longer times may show accumulation but also increase background.[17][19][22]
Incubation Temperature 37°CGlucose transport is an active process and is temperature-dependent.
D-Glucose (Competitor) 10 - 50 mMUse a high concentration to competitively inhibit GLUT-mediated uptake of the analog.[17]
L-Glucose (Control) 10 - 50 mMShould not inhibit uptake, confirming stereospecificity of the transport.[17][18]

Experimental Protocols

Protocol 1: Standard Fluorescent Glucose Analog Uptake Assay

This protocol provides a general framework for measuring glucose uptake using a fluorescent analog like 2-NBDG in adherent cells.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • Fluorescent glucose analog (e.g., 2-NBDG).

  • Imaging Buffer: Glucose-free, phenol red-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Competitor Solution: Imaging buffer containing 50 mM D-glucose.

  • Control Solution: Imaging buffer containing 50 mM L-glucose.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_incubation Probe Incubation cluster_imaging Washing & Imaging plate_cells 1. Plate cells on glass-bottom dish grow_cells 2. Grow to 80-90% confluency plate_cells->grow_cells wash_initial 3. Wash once with warm PBS grow_cells->wash_initial starve 4. Starve in glucose-free media (optional, 1-2h) wash_initial->starve add_probe 5. Add imaging buffer containing: - Probe only (Test) - Probe + D-Glucose (Competitor) - Probe + L-Glucose (Control) starve->add_probe incubate 6. Incubate at 37°C (e.g., 20 min) add_probe->incubate wash_final 7. Wash 3x with ice-cold PBS incubate->wash_final image 8. Image immediately using fluorescence microscope wash_final->image analyze 9. Quantify fluorescence intensity image->analyze

Caption: A standard workflow for a glucose uptake assay.

Procedure:

  • Cell Seeding: Plate cells on glass-bottom imaging dishes to an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.

  • Starvation (Optional): To enhance uptake, you may incubate cells in glucose-free imaging buffer for 1-2 hours at 37°C.[20]

  • Incubation: Aspirate the starvation buffer. Add the pre-warmed imaging buffer containing the fluorescent glucose analog (e.g., 50 µM 2-NBDG). For control wells, add the buffer containing the analog plus the competitor (D-glucose) or control (L-glucose).

  • Incubate the cells for the optimized time (e.g., 20 minutes) at 37°C.[21]

  • Washing: To stop the uptake, rapidly aspirate the probe solution and wash the cells three times with ice-cold PBS. This step is critical for removing unbound probe and reducing background.[7][22]

  • Imaging: Immediately add fresh, ice-cold PBS or imaging buffer to the dish and proceed with imaging on a fluorescence microscope using the appropriate filter set (e.g., ~465 nm excitation and ~540 nm emission for 2-NBDG).[23]

  • Analysis: Quantify the mean fluorescence intensity per cell using imaging analysis software. Subtract the average background fluorescence from a cell-free region of interest.

Disclaimer: This guide provides general recommendations. Protocols should be optimized for your specific experimental system.

References

Technical Support Center: Addressing Cellular Toxicity of Modified Deoxyglucose Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with modified deoxyglucose compounds. Here you will find troubleshooting guides for common experimental issues, frequently asked questions regarding cellular toxicity, detailed experimental protocols, and quantitative data to inform your research.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of cellular toxicity for modified deoxyglucose compounds like 2-Deoxy-D-glucose (2-DG)?

The cellular toxicity of 2-DG and its analogs stems from their structural similarity to glucose, allowing them to be taken up by cells through glucose transporters.[1] Once inside the cell, they are phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate (2-DG-6-P).[1][2] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its accumulation.[1][2] This accumulation results in several toxic effects:

  • Inhibition of Glycolysis: 2-DG-6-P acts as a competitive inhibitor of hexokinase and phosphoglucose isomerase, leading to a depletion of cellular ATP.[2][3]

  • ER Stress and the Unfolded Protein Response (UPR): 2-DG can interfere with N-linked glycosylation of proteins in the endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins.[4][5] This triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis.[4][5]

  • Induction of Oxidative Stress: By inhibiting glycolysis, 2-DG can disrupt the production of NADPH, a key molecule for maintaining the cellular redox balance. This can lead to an increase in reactive oxygen species (ROS) and oxidative stress, contributing to cell death.[2][6]

2. Why do different cell lines exhibit varying sensitivity to 2-DG?

The sensitivity of cancer cell lines to 2-DG can vary significantly. This variability is influenced by several factors, including:

  • Dependence on Glycolysis: Cancer cells that are highly dependent on glycolysis for their energy production (the "Warburg effect") are generally more sensitive to 2-DG.[2][7]

  • Expression of Glucose Transporters (GLUTs): Higher levels of GLUTs can lead to increased uptake of 2-DG, enhancing its cytotoxic effects.[3]

  • Hexokinase Activity: The levels and activity of hexokinase, the enzyme that phosphorylates 2-DG, can influence the extent of 2-DG-6-P accumulation.

  • Mitochondrial Respiration Capacity: Cells with robust mitochondrial function may be less reliant on glycolysis and therefore more resistant to 2-DG.

  • Activation of Pro-survival Pathways: 2-DG has been shown to activate pro-survival signaling pathways, such as the PI3K/Akt pathway, in some cell lines, which can counteract its toxic effects.

3. What are some common modified deoxyglucose compounds other than 2-DG, and how does their toxicity compare?

Several modified deoxyglucose compounds have been investigated for their therapeutic potential. Halogenated analogs, in particular, have shown promise. The cytotoxicity of these analogs often correlates with the size of the halogen substituent at the C-2 position, with smaller halogens generally leading to greater potency.[8][9]

  • 2-fluoro-2-deoxy-D-glucose (2-FDG): Often more potent than 2-DG in inhibiting glycolysis and inducing cytotoxicity, particularly under hypoxic conditions.[8]

  • 2-chloro-2-deoxy-D-glucose (2-CDG): Generally shows intermediate potency between 2-FDG and 2-BG.[8]

  • 2-bromo-2-deoxy-D-glucose (2-BG): Typically the least potent among the 2-halogenated analogs.[8]

4. Can 2-DG be used in combination with other anti-cancer therapies?

Yes, 2-DG has been shown to potentiate the effects of various conventional cancer therapies, including chemotherapy and radiation.[7] By inhibiting glycolysis and depleting cellular energy stores, 2-DG can impair the ability of cancer cells to repair the damage induced by these treatments.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with modified deoxyglucose compounds.

MTT/XTT and other Tetrazolium-Based Viability Assays
Problem ID Issue Description Potential Cause Suggested Solution
DG-V-01 Unexpectedly high absorbance readings (lower apparent toxicity) at high concentrations of the deoxyglucose compound. 1. Direct reduction of the tetrazolium salt: The compound itself may be chemically reducing the MTT or XTT reagent, leading to a false positive signal for viability.[10] 2. Increased metabolic activity as a stress response: At certain concentrations, cells may transiently increase their metabolic rate in response to the stress induced by the compound.[10]1. Run a cell-free control: Incubate the compound in culture medium with the viability reagent but without cells. If a color change occurs, the compound is interfering with the assay.[2] 2. Switch to an alternative viability assay: Use an assay with a different detection principle, such as a crystal violet assay (stains total protein), a CyQUANT assay (measures DNA content), or an ATP-based assay (measures cellular ATP levels). 3. Observe cell morphology: Visually inspect the cells under a microscope for signs of cytotoxicity (e.g., rounding, detachment, membrane blebbing).
DG-V-02 High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Incomplete dissolution of the compound: The deoxyglucose compound may not be fully dissolved in the culture medium.1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before plating. 2. Avoid using the outer wells: Fill the peripheral wells with sterile PBS or culture medium and do not use them for experimental data. 3. Properly dissolve the compound: Ensure the compound is completely dissolved in the appropriate solvent before adding it to the culture medium.
DG-V-03 No dose-dependent decrease in cell viability. 1. Cell line resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of the compound. 2. Insufficient incubation time: The treatment duration may be too short to induce a measurable cytotoxic effect. 3. Incorrect concentration range: The tested concentrations may be too low to induce toxicity.1. Use a sensitive positive control: Include a known cytotoxic agent to ensure the assay is working correctly. 2. Perform a time-course experiment: Test different incubation times (e.g., 24, 48, 72 hours). 3. Broaden the concentration range: Test a wider range of concentrations, including higher doses.
Clonogenic Survival Assays
Problem ID Issue Description Potential Cause Suggested Solution
DG-C-01 Unexpectedly high number of colonies in treated wells. 1. Sub-optimal compound concentration: The concentration of the deoxyglucose compound may not be sufficient to inhibit long-term proliferation. 2. Cellular recovery: Cells may recover and resume proliferation after the compound is removed. 3. Heterogeneous cell population: The cell line may contain a sub-population of resistant cells.1. Increase compound concentration: Test higher concentrations of the deoxyglucose compound. 2. Prolonged exposure: Consider a longer exposure time to the compound before plating for colony formation. 3. Verify cell line purity: Ensure the cell line is not contaminated or composed of mixed populations.
DG-C-02 Irregular colony morphology or diffuse staining. 1. Incomplete cell fixation or staining: The fixation or staining protocol may not be optimal for the cell line. 2. Cell migration: Some cell lines may be motile, leading to diffuse colony formation.1. Optimize fixation and staining: Adjust the duration and concentration of the fixative and staining solution. 2. Use a semi-solid medium: Consider performing the assay in a soft agar or methylcellulose-based medium to restrict cell movement.
DG-C-03 Colonies are clustered at the edges of the well/dish. Improper cell seeding technique: Swirling the plate in a circular motion can cause cells to accumulate at the periphery.[11]Use a cross-wise motion: After adding the cell suspension, gently move the plate back-and-forth and side-to-side to ensure an even distribution of cells.[11]

Quantitative Data

IC50 Values of Modified Deoxyglucose Compounds in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 2-Deoxy-D-glucose (2-DG) and its halogenated analogs in various cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50% and can vary depending on the cell line and experimental conditions.

CompoundCell LineCancer TypeIC50 (mM)Reference
2-Deoxy-D-glucose (2-DG)A549Lung Cancer> 20[12]
2-Deoxy-D-glucose (2-DG)NCI-H460Lung Cancer8.3[12]
2-Deoxy-D-glucose (2-DG)MIA PaCa-2Pancreatic Cancer1.45[1]
2-Deoxy-D-glucose (2-DG)BxPC-3Pancreatic Cancer13.34[1]
2-Deoxy-D-glucose (2-DG)PANC-1Pancreatic Cancer10.87[1]
2-Deoxy-D-glucose (2-DG)SK-OV-3Ovarian Cancer4.41[1]
2-Deoxy-D-glucose (2-DG)OVCAR-3Ovarian Cancer7.93[1]
2-Deoxy-D-glucose (2-DG)P388/IDALeukemia0.392[13]
2-fluoro-2-deoxy-D-glucose (2-FG)U-87Glioblastoma~2.5[14]
2-fluoro-2-deoxy-D-glucose (2-FG)U-251Glioblastoma~4.0[14]
2,2-difluoro-2-deoxy-D-glucose (2,2-diFG)U-87Glioblastoma~1.5[14]
2,2-difluoro-2-deoxy-D-glucose (2,2-diFG)U-251Glioblastoma~2.0[14]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability upon treatment with modified deoxyglucose compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Modified deoxyglucose compound (e.g., 2-DG)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the modified deoxyglucose compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Clonogenic Survival Assay

This protocol outlines the steps for performing a clonogenic survival assay to assess the long-term effects of modified deoxyglucose compounds on the reproductive integrity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Modified deoxyglucose compound

  • 6-well or 100 mm cell culture dishes

  • Trypsin-EDTA

  • Fixing solution (e.g., 10% buffered formalin or a mixture of methanol and acetic acid)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Treatment (Optional, can be done before or after seeding):

    • Treat a sub-confluent culture of cells with the modified deoxyglucose compound at various concentrations for a defined period.

  • Cell Seeding:

    • Trypsinize and count the treated and control cells.

    • Plate a known number of cells into 6-well plates or 100 mm dishes. The number of cells to be plated will depend on the expected survival rate and should be optimized for each cell line and treatment condition to yield approximately 50-150 colonies per dish.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, or until colonies are visible to the naked eye. Do not disturb the plates during this period.

  • Fixation and Staining:

    • Carefully remove the medium from the dishes.

    • Gently wash the dishes with PBS.

    • Add the fixing solution and incubate for 10-15 minutes at room temperature.

    • Remove the fixing solution and add the crystal violet staining solution. Incubate for 10-20 minutes.

    • Gently wash the dishes with tap water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies in each dish. A colony is typically defined as a cluster of at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): Calculate the PE for the control cells: PE = (Number of colonies counted / Number of cells seeded) x 100%

    • Surviving Fraction (SF): Calculate the SF for each treatment condition: SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways affected by modified deoxyglucose compounds.

ER_Stress_Pathway node_2DG 2-Deoxyglucose (2-DG) node_Glycosylation N-linked Glycosylation node_2DG->node_Glycosylation Inhibits node_UP Unfolded/Misfolded Proteins node_Glycosylation->node_UP Leads to accumulation of node_ER Endoplasmic Reticulum (ER) node_UP->node_ER Accumulate in node_UPR Unfolded Protein Response (UPR) node_ER->node_UPR Activates node_Apoptosis Apoptosis node_UPR->node_Apoptosis Can lead to

Caption: 2-DG induced ER stress pathway.

AMPK_Signaling_Pathway node_2DG 2-Deoxyglucose (2-DG) node_Glycolysis Glycolysis node_2DG->node_Glycolysis Inhibits node_ATP Decreased ATP/ADP Ratio node_Glycolysis->node_ATP Leads to node_AMPK AMPK (Energy Sensor) node_ATP->node_AMPK Activates node_Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) node_AMPK->node_Catabolism Promotes node_Anabolism Anabolic Pathways (e.g., Protein Synthesis) node_AMPK->node_Anabolism Inhibits node_CellGrowth Inhibition of Cell Growth node_Anabolism->node_CellGrowth Experimental_Workflow node_Start Start: Select Cell Line and Deoxyglucose Compound node_DoseResponse Dose-Response Experiment (e.g., MTT Assay) node_Start->node_DoseResponse node_IC50 Determine IC50 Value node_DoseResponse->node_IC50 node_Clonogenic Clonogenic Survival Assay (at IC50 and sub-IC50 concentrations) node_IC50->node_Clonogenic node_Mechanism Mechanistic Studies (e.g., Western Blot for pathway analysis, ROS measurement) node_IC50->node_Mechanism node_LongTerm Assess Long-Term Inhibition of Proliferation node_Clonogenic->node_LongTerm node_Conclusion Conclusion: Characterize Cellular Toxicity Profile node_LongTerm->node_Conclusion node_Mechanism->node_Conclusion

References

Technical Support Center: 4-Deoxy-4-fluoro-D-glucose (4-FG) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues and other challenges when using 4-Deoxy-4-fluoro-D-glucose (4-FG) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-FG) and what is its primary mechanism of action in vitro?

A1: this compound is a synthetic analog of D-glucose where the hydroxyl group at the C-4 position is replaced by a fluorine atom. Its primary mechanism of action is the inhibition of glycolysis.[1][2] Like other glucose analogs, 4-FG is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to this compound-6-phosphate. This phosphorylated form cannot be further metabolized by the enzymes in the glycolytic pathway, leading to its accumulation and the inhibition of key enzymes like hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to cellular ATP depletion.[1][3]

Q2: I'm observing precipitation after adding 4-FG to my cell culture medium. What are the common causes?

A2: Precipitation of 4-FG in cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of 4-FG in your final working solution may be higher than its solubility in the specific cell culture medium at the given temperature.

  • Improper Dissolution of Stock Solution: If the initial stock solution was not fully dissolved, the undissolved compound will be visible as a precipitate upon dilution into the aqueous culture medium.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (especially from a non-aqueous solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution, forming a precipitate.

  • Media Composition: The presence of high concentrations of salts, proteins (especially in serum-containing media), or other components can interact with 4-FG and reduce its solubility.

  • Temperature and pH: Sub-optimal temperature or pH of the cell culture medium can negatively impact the solubility of 4-FG.

Q3: What are the recommended solvents for preparing a 4-FG stock solution?

A3: For initial solubilization, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent. Water and ethanol can also be used, though solubility may be lower. It is crucial to first test the solubility of a small amount of 4-FG in the chosen solvent before preparing a large stock solution.[4]

Q4: What is the maximum recommended concentration of the organic solvent (e.g., DMSO) in the final cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%. It is essential to determine the tolerance of your specific cell line to the chosen solvent in a preliminary experiment.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Addition of 4-FG to Cell Culture Media
Potential Cause Recommended Solution
Concentration Exceeds Solubility 1. Reduce the final working concentration of 4-FG. 2. Consult the solubility data table below and ensure your final concentration is within the soluble range for the chosen solvent system.
Improper Dilution Technique 1. Pre-warm the cell culture medium to 37°C before adding the 4-FG stock solution. 2. Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and uniform mixing.
Stock Solution Incompletely Dissolved 1. Visually inspect the stock solution for any particulate matter before use. 2. If a precipitate is present, gently warm the stock solution (e.g., in a 37°C water bath) and vortex until the compound is fully dissolved. 3. Prepare fresh stock solutions regularly and store them appropriately.
Media and Serum Interactions 1. If using serum-containing medium, consider preparing the final 4-FG dilution in a serum-free basal medium first, and then adding the serum. 2. Test the solubility of 4-FG in different basal media formulations to identify the most suitable one for your experiments.
Issue 2: Inconsistent Experimental Results or Loss of 4-FG Activity
Potential Cause Recommended Solution
Degradation of 4-FG in Solution 1. Prepare fresh working solutions of 4-FG for each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous stock solutions are not recommended for long-term storage.[5]
Inaccurate Stock Solution Concentration 1. Ensure the 4-FG powder is accurately weighed using a calibrated balance. 2. Verify that the compound is completely dissolved in the stock solution.
Cell Density and Glucose Concentration in Media 1. Be aware that the uptake and effect of 4-FG can be influenced by cell density and the glucose concentration in the culture medium.[6][7] 2. Maintain consistent cell seeding densities and use a medium with a defined glucose concentration for all related experiments.

Data Presentation

Table 1: Solubility of 2-Deoxy-D-glucose (as an analog for 4-FG) in Common Solvents

Solvent Approximate Solubility
Water~330 mg/mL[8]
PBS (pH 7.2)~10 mg/mL[5]
DMSO~20 mg/mL[5]
Dimethyl formamide (DMF)~10 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM 4-FG Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of 4-FG (182.15 g/mol ), calculate the mass needed to prepare the desired volume of a 100 mM stock solution. For example, for 1 mL of a 100 mM stock solution, you would need 18.215 mg of 4-FG.

  • Weigh the compound: Accurately weigh the calculated amount of 4-FG powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the 4-FG is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of 4-FG in Cell Culture Medium

Materials:

  • 100 mM 4-FG stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment)

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM 4-FG stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final 4-FG concentration of 1 mM, you would add 100 µL of the 100 mM stock solution.

  • Dilution: a. Transfer the required volume of pre-warmed cell culture medium to a sterile conical tube. b. While gently swirling or vortexing the medium, add the calculated volume of the 4-FG stock solution drop-wise. This gradual addition helps prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without 4-FG) to an equivalent volume of cell culture medium.

  • Immediate Use: Use the freshly prepared 4-FG working solution to treat your cells immediately.

Mandatory Visualizations

glycolysis_inhibition cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 4-FG This compound 4-FG->GLUT Glucose_in Glucose GLUT->Glucose_in 4-FG_in 4-FG GLUT->4-FG_in Hexokinase Hexokinase Glucose_in->Hexokinase 4-FG_in->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation 4-FG-6P 4-FG-6-Phosphate (Accumulates) Hexokinase->4-FG-6P Phosphorylation Glycolysis Downstream Glycolysis G6P->Glycolysis 4-FG-6P->Inhibition Inhibition->Hexokinase

Caption: Inhibition of Glycolysis by this compound.

troubleshooting_workflow start Precipitate Observed with 4-FG check_stock Is the stock solution clear? start->check_stock warm_stock Warm and vortex stock solution check_stock->warm_stock No check_concentration Is final concentration too high? check_stock->check_concentration Yes warm_stock->check_stock prepare_fresh_stock Prepare fresh stock solution warm_stock->prepare_fresh_stock prepare_fresh_stock->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_dilution Was dilution performed correctly? check_concentration->check_dilution No end_resolved Issue Resolved lower_concentration->end_resolved improve_dilution Pre-warm media and add stock drop-wise with mixing check_dilution->improve_dilution Yes consider_media Consider media composition effects check_dilution->consider_media No improve_dilution->end_resolved consider_media->end_resolved

Caption: Troubleshooting Workflow for 4-FG Precipitation.

References

data analysis and interpretation for 4-Deoxy-4-fluoro-D-glucose experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxy-4-fluoro-D-glucose (4-FDG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-FDG) and how does it work?

A1: this compound (4-FDG) is a glucose analog where the hydroxyl group at the 4-position is replaced by fluorine. When radiolabeled with fluorine-18 ([¹⁸F]FDG), it is widely used as a tracer in Positron Emission Tomography (PET) imaging.[1][2]

The underlying principle of its use is "metabolic trapping".[3][4] Cells take up [¹⁸F]FDG via glucose transporters (GLUTs).[5][6] Once inside the cell, it is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[4][6] Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and, due to its ionic charge, is trapped within the cell.[1][4] Tissues with high glucose uptake, such as most cancers, accumulate a high concentration of [¹⁸F]FDG, allowing for their visualization with PET.[1]

Q2: What are the common applications of 4-FDG in research?

A2: The most common application of [¹⁸F]FDG is in clinical oncology for PET imaging to:

  • Diagnose, stage, and monitor the treatment of various cancers.[1][7]

  • Differentiate between malignant and benign lesions.[5][8]

  • Detect cancer recurrence and metastasis.[1][7]

In preclinical and basic research, 4-FDG is used to:

  • Study glucose metabolism in cell cultures and animal models.[9][10]

  • Investigate the effects of novel therapeutics on cellular glucose uptake.[11]

  • Assess brain activation during behavioral tasks in animal models.[10]

Q3: How is 4-FDG uptake quantified and what do the values mean?

A3: In PET imaging, 4-FDG uptake is commonly quantified using the Standardized Uptake Value (SUV). The SUV is a semi-quantitative measure that normalizes the radioactivity concentration in a region of interest to the injected dose and patient body weight.[8][12]

Other quantitative parameters include:

  • Metabolic Tumor Volume (MTV): The volume of the tumor with active FDG uptake above a certain threshold.[8][13]

  • Total Lesion Glycolysis (TLG): Calculated by multiplying the mean SUV of the tumor by its MTV.[8][13]

It is important to note that "FDG uptake" simply refers to the amount of radiotracer accumulated in a tissue. While high uptake can be indicative of cancer, it is not always the case, as inflammatory processes can also lead to increased FDG accumulation.[7][14] Interpretation should always be done in conjunction with clinical data and anatomical imaging like CT or MRI.[7][14]

Troubleshooting Guides

In Vitro Cellular Uptake Assays

Q4: I am observing high variability in my 4-FDG cellular uptake assay results. What could be the cause?

A4: High variability in in vitro 4-FDG uptake assays can stem from several factors:

  • Cell Density: Tracer uptake per unit of protein can be lower at higher cell densities. It is crucial to maintain consistent cell seeding densities across experiments.[15]

  • Inconsistent Incubation Times: Ensure precise timing for the incubation period with 4-FDG for all samples.

  • Washing Steps: Inadequate or inconsistent washing with ice-cold PBS can leave extracellular tracer, leading to artificially high readings. Perform washing steps thoroughly and consistently.[15]

  • Cell Viability: Poor cell viability can affect metabolic activity and tracer uptake. Always check cell viability before and during the experiment.

  • Glucose Concentration in Media: The presence of glucose in the culture medium will compete with 4-FDG for uptake. For optimal results, consider using glucose-free medium during the uptake period.[16]

Q5: My 4-FDG uptake signal is too low. How can I improve it?

A5: A low signal in your cellular uptake assay can be addressed by:

  • Increasing Tracer Activity: While being mindful of radiation safety, increasing the amount of [¹⁸F]FDG added to each well can boost the signal.[15]

  • Optimizing Incubation Time: While a 60-minute incubation is common, you may need to optimize this for your specific cell line to allow for sufficient tracer accumulation.[15]

  • Insulin Stimulation: For cell types that express insulin-responsive glucose transporters (like GLUT4), pre-treatment with insulin can significantly increase 4-FDG uptake.[17]

  • Checking for GLUT Expression: Confirm that your cell line of interest expresses sufficient levels of glucose transporters.

In Vivo PET Imaging

Q6: What are common artifacts in [¹⁸F]FDG PET imaging and how can they be minimized?

A6: Common artifacts in [¹⁸F]FDG PET imaging include:

  • Respiratory Motion: This can blur lesions in the chest and upper abdomen. Respiratory gating techniques can help to minimize this artifact.

  • Patient Motion: It is crucial for the patient or animal to remain still during the scan. Sedation may be necessary for animal studies.[14]

  • Metal Implants: Metal implants can cause artifacts on the CT portion of a PET/CT scan, leading to incorrect attenuation correction of the PET data.

Q7: I am seeing unexpected [¹⁸F]FDG uptake in non-tumor tissues. What could be the reason?

A7: Physiological uptake of [¹⁸F]FDG in non-tumor tissues is common and can sometimes be misinterpreted as malignancy. Common areas of physiological uptake include:

  • Brain, Liver, and Kidneys: These organs have high glucose metabolism.[1]

  • Muscles: Muscle uptake can be high, especially if the patient has not rested adequately before the scan or if insulin levels are high.[5]

  • Brown Adipose Tissue (BAT): BAT can show intense FDG uptake, particularly in response to cold.

  • Inflammation and Infection: Inflammatory cells have high glucose metabolism and can lead to significant FDG uptake.[14]

To minimize non-specific uptake, it is important to follow proper patient preparation protocols, such as fasting for at least 4-6 hours to lower blood glucose and insulin levels.[5][18]

Experimental Protocols

Protocol 1: In Vitro [¹⁸F]FDG Cellular Uptake Assay

This protocol provides a general framework for measuring [¹⁸F]FDG uptake in cultured cells.

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation: A few hours before the experiment, replace the growth medium with glucose-free medium.[16]

  • Tracer Addition: Add [¹⁸F]FDG to each well at a specified activity concentration. To determine non-specific uptake, add a high concentration of non-radiolabeled glucose to a subset of wells.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a defined period (e.g., 60 minutes).[15]

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular tracer.[15]

  • Cell Lysis: Add a lysis buffer (e.g., RIPA buffer) to each well to solubilize the cells.[15]

  • Quantification:

    • Measure the radioactivity in the cell lysate using a gamma counter.

    • Determine the protein concentration of each sample using a standard assay (e.g., BCA protein assay).[15]

  • Data Analysis: Express the results as a percentage of the administered activity per milligram of protein.

Protocol 2: General [¹⁸F]FDG PET/CT Imaging Protocol for Oncology (Human)

This protocol is a generalized summary based on common clinical guidelines.

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan.[5][18] Water is permitted.

    • Blood glucose levels should be checked before tracer injection and should ideally be below 200 mg/dL.[18]

    • Patients should rest in a quiet room to minimize muscle uptake of FDG.[18]

  • Radiopharmaceutical Administration:

    • Administer [¹⁸F]FDG intravenously. The dose is often calculated based on patient weight.[5]

  • Uptake Phase:

    • The patient should continue to rest for approximately 60 minutes after injection to allow for tracer distribution and uptake.[18]

  • Imaging:

    • A CT scan is performed first for anatomical localization and attenuation correction.

    • This is immediately followed by the PET scan, which acquires data over the region of interest.

  • Image Reconstruction and Analysis:

    • Images are reconstructed, and the CT and PET images are fused.

    • Quantitative analysis is performed by drawing regions of interest (ROIs) over areas of uptake to calculate SUV, MTV, and TLG.[19]

Quantitative Data Summary

Table 1: Common Quantitative Parameters in [¹⁸F]FDG PET Imaging

ParameterDescriptionTypical Application
SUVmax The maximum Standardized Uptake Value within a region of interest.Assessing tumor aggressiveness, response to therapy.[8]
SUVmean The average Standardized Uptake Value within a region of interest.Used in the calculation of TLG.[13]
MTV Metabolic Tumor Volume: The volume of the tumor with FDG uptake above a defined threshold.Quantifying tumor burden, prognostic indicator.[8][13]
TLG Total Lesion Glycolysis: The product of SUVmean and MTV.A composite measure of tumor volume and metabolic activity.[8][13]

Visualizations

Caption: Metabolic pathway of [¹⁸F]4-FDG uptake and trapping in a cell.

Experimental_Workflow_FDG_PET cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis Patient_Prep 1. Patient Preparation (Fasting, Rest) BG_Check 2. Blood Glucose Check Patient_Prep->BG_Check FDG_Injection 3. [¹⁸F]FDG Injection BG_Check->FDG_Injection Uptake_Phase 4. Uptake Phase (~60 min rest) FDG_Injection->Uptake_Phase CT_Scan 5. CT Scan Uptake_Phase->CT_Scan PET_Scan 6. PET Scan CT_Scan->PET_Scan Image_Analysis 7. Image Reconstruction & Quantitative Analysis PET_Scan->Image_Analysis

Caption: General experimental workflow for an oncological [¹⁸F]FDG PET/CT scan.

References

Validation & Comparative

A Comparative Guide to 4-Deoxy-4-fluoro-D-glucose (4-FDG) and FDG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular imaging, positron emission tomography (PET) with 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) has become an indispensable tool, particularly in oncology, for visualizing glucose metabolism. However, the quest for more specific and versatile imaging agents has led to the development of glucose analogs with distinct properties. One such analog is 4-deoxy-4-[18F]fluoro-D-glucose (4-[18F]FDG). This guide provides a comprehensive comparison of 4-FDG and the widely used FDG for in vivo imaging applications, supported by available experimental data and methodologies.

Differentiating Glucose Transport Pathways: The Core Distinction

The fundamental difference between FDG and 4-FDG lies in their interaction with glucose transporters. FDG is a substrate for glucose transporters (GLUTs), which are ubiquitously expressed in various tissues. Following transport into the cell, FDG is phosphorylated by hexokinase, trapping it intracellularly and allowing for PET imaging of glucose uptake and metabolism.

In contrast, 4-FDG exhibits a broader transporter affinity. It is a substrate for both GLUTs and sodium-dependent glucose cotransporters (SGLTs). This dual-transporter interaction opens avenues for imaging a different facet of glucose metabolism, particularly in tissues where SGLTs play a crucial role, such as the kidneys and intestines, and in certain cancers that overexpress SGLTs.

Performance Comparison: A Look at the Data

While direct head-to-head in vivo comparative studies are limited in publicly available literature, the distinct transport mechanisms suggest different imaging outcomes. The following table summarizes the key characteristics and potential performance differences based on their known biological interactions.

Feature2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG)4-deoxy-4-[¹⁸F]fluoro-D-glucose (4-[¹⁸F]FDG)
Primary Transporters Glucose Transporters (GLUTs)Glucose Transporters (GLUTs) and Sodium-Dependent Glucose Cotransporters (SGLTs)
Mechanism of Trapping Phosphorylation by hexokinase to [¹⁸F]FDG-6-phosphate.Intracellular accumulation, with the precise trapping mechanism being an area of ongoing research.
Primary Applications Oncology (tumor detection, staging, response assessment), neurology, cardiology.[1]Potential for imaging SGLT-expressing tumors and tissues, studying glucose transport via both GLUTs and SGLTs.
Image Interpretation Reflects glucose uptake and glycolysis.May reflect a combination of GLUT- and SGLT-mediated glucose transport.
Quantitative Analysis Standardized Uptake Value (SUV), kinetic modeling (Ki, K1, k2, k3).[2][3]Similar quantitative methods can be applied, but interpretation needs to consider the dual transport mechanism.

Experimental Methodologies

To conduct a comparative in vivo imaging study of 4-FDG and FDG, a well-defined experimental protocol is crucial. Below are key experimental methodologies that would be employed.

Radiosynthesis of Tracers

[¹⁸F]FDG Synthesis: The most common method for [¹⁸F]FDG synthesis is through nucleophilic substitution on a mannose triflate precursor. The process involves the reaction of [¹⁸F]fluoride with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, followed by hydrolysis to remove the protecting acetyl groups.[4][5][6][7]

4-[¹⁸F]FDG Synthesis: A detailed, standardized protocol for the routine production of 4-[¹⁸F]FDG is less commonly documented in readily available literature compared to [¹⁸F]FDG. However, a potential synthetic route involves the nucleophilic fluorination of a suitably protected glucose precursor with a leaving group at the C-4 position.

Diagram: Generalized Radiosynthesis Workflow

Generalized Radiosynthesis Workflow cluster_0 Cyclotron Production cluster_1 Automated Synthesis Module cluster_2 Quality Control p1 [18O]H2O Target p2 Proton Bombardment p1->p2 p3 [18F]Fluoride Production p2->p3 s1 [18F]Fluoride Trapping & Elution p3->s1 s2 Reaction with Precursor s1->s2 s3 Hydrolysis (Deprotection) s2->s3 s4 Purification (e.g., SPE) s3->s4 q1 Radiochemical Purity (TLC/HPLC) s4->q1 q2 Radionuclidic Identity s4->q2 q3 Sterility & Endotoxin Testing s4->q3 final_product Final Radiopharmaceutical (Sterile & Injectable) q1->final_product q2->final_product q3->final_product

Caption: Generalized workflow for the production of ¹⁸F-labeled radiopharmaceuticals.

In Vivo PET Imaging Protocol

A standardized protocol is essential for comparing the two tracers in a preclinical setting, for example, using tumor-bearing rodent models.

  • Animal Preparation: Animals should be fasted for 4-6 hours to reduce background glucose levels. Blood glucose should be measured before tracer injection.[8][9]

  • Tracer Administration: A defined dose of [¹⁸F]FDG or 4-[¹⁸F]FDG (e.g., 5-10 MBq) is administered intravenously.

  • Uptake Period: Animals are kept anesthetized for a specific uptake period, typically 60 minutes for FDG.[8][9] For a direct comparison, the same uptake period should be used for both tracers initially, although dynamic scanning can determine the optimal imaging time for 4-FDG.

  • PET/CT Imaging: Dynamic or static PET scans are acquired. A CT scan is performed for anatomical co-registration and attenuation correction.

  • Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in tumors and various organs. Standardized Uptake Values (SUVs) are calculated, and for dynamic scans, kinetic parameters can be determined.[2][3]

Diagram: In Vivo Comparative Imaging Workflow

In Vivo Comparative Imaging Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis a1 Tumor Model Establishment a2 Fasting (4-6 hours) a1->a2 a3 Baseline Blood Glucose Measurement a2->a3 i1 Anesthesia a3->i1 i2 Tracer Injection ([18F]FDG or 4-[18F]FDG) i1->i2 i3 Uptake Period (e.g., 60 min) i2->i3 i4 PET/CT Scan i3->i4 d1 Image Reconstruction i4->d1 d4 Biodistribution Studies (Ex vivo) i4->d4 d2 Region of Interest (ROI) Analysis d1->d2 d3 Quantitative Analysis (SUV, Kinetics) d2->d3 comparison Comparative Performance Evaluation d3->comparison Head-to-Head Comparison d4->comparison Cellular Uptake and Metabolism of Glucose Analogs cluster_extracellular cluster_cell Intracellular Space FDG_ext [18F]FDG GLUT GLUT FDG_ext->GLUT Transport four_FDG_ext 4-[18F]FDG four_FDG_ext->GLUT Transport SGLT SGLT four_FDG_ext->SGLT Co-transport with Na+ FDG_int [18F]FDG GLUT->FDG_int four_FDG_int 4-[18F]FDG GLUT->four_FDG_int SGLT->four_FDG_int HK Hexokinase (HK) FDG_6P [18F]FDG-6-P (Trapped) HK->FDG_6P FDG_int->HK Phosphorylation four_FDG_met Metabolites? (Potential Trapping) four_FDG_int->four_FDG_met Further Metabolism?

References

A Comparative Guide to Glucose Transporter Probes: Validating 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of glucose transport into cells is critical for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides an objective comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) with other commonly used glucose transporter probes, supported by experimental data, to validate its use as a specific tool for these investigations.

The transport of glucose across the cell membrane is a fundamental biological process, primarily mediated by two major families of transporters: the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). To study the activity of these transporters, various radiolabeled glucose analogs have been developed, each with distinct properties. This guide focuses on the validation of 4-FDG and compares its performance against the well-established probes: 2-Deoxy-2-[18F]fluoro-D-glucose (2-FDG) and α-methyl-4-[18F]fluoro-4-deoxy-D-glucopyranoside (Me-4FDG).

Differentiating the Probes: A Tale of Two Transporters and an Enzyme

The utility of a glucose analog as a transport probe is defined by its interaction with both glucose transporters and intracellular enzymes, particularly hexokinase.

  • 2-Deoxy-2-[18F]fluoro-D-glucose (2-FDG): Widely used in clinical positron emission tomography (PET), 2-FDG is a substrate for GLUT transporters.[1] Upon entering the cell, it is phosphorylated by hexokinase to 2-FDG-6-phosphate. This phosphorylated form is not a substrate for further metabolism and is effectively trapped inside the cell.[1] This metabolic trapping makes 2-FDG an excellent probe for measuring glucose uptake and metabolism, but not purely transport.

  • α-methyl-4-[18F]fluoro-4-deoxy-D-glucopyranoside (Me-4FDG): This probe is specifically designed to be a substrate for SGLT transporters and not for GLUTs.[2] Crucially, Me-4FDG is not a substrate for hexokinase.[1] This means it is not metabolically trapped and its accumulation is a direct measure of SGLT-mediated transport.

  • This compound (4-FDG): This probe possesses the unique characteristic of being a substrate for both GLUT and SGLT transporters.[1] Similar to Me-4FDG, 4-FDG is not a substrate for hexokinase and therefore is not metabolically trapped.[1] This property allows 4-FDG to be a tool for measuring glucose transport activity itself, without the confounding factor of subsequent metabolic steps.

Quantitative Comparison of Glucose Transporter Probes

The selection of an appropriate glucose transporter probe depends on the specific research question. The following table summarizes the key quantitative parameters of 4-FDG in comparison to glucose and its alternatives.

ProbeTarget Transporter(s)Substrate for Hexokinase?Key Application
This compound (4-FDG) GLUT and SGLT[1]No[1]Measuring combined GLUT and SGLT transport activity.
2-Deoxy-2-[18F]fluoro-D-glucose (2-FDG) GLUT[1]Yes[1]Measuring glucose uptake and metabolism.
α-methyl-4-[18F]fluoro-4-deoxy-D-glucopyranoside (Me-4FDG) SGLT[2]No[1]Measuring SGLT-specific transport activity.

Table 1: Comparison of Glucose Transporter Probes.

In Vivo Comparative Data: Intestinal Absorption

A direct comparison of the intestinal absorption of these three probes in mice provides valuable in vivo validation of their transporter specificity.

ProbeGenotypeGastric Emptying (% injected dose)Intestinal Tracer Absorption (% injected dose)
Me-4FDG Control75 ± 582 ± 1
2-FDG Control83 ± 311 ± 4
4-FDG Control80 ± 477 ± 3
Me-4FDG Glut2 -/-78 ± 281 ± 1
2-FDG Glut2 -/-85 ± 214 ± 3
4-FDG Glut2 -/-81 ± 375 ± 3

Table 2: Intestinal absorption of glucose PET tracers in conscious control and Glut2-/- mice 60 minutes after oral gavage. Data is presented as mean ± SEM. No significant differences were found in gastric emptying or tracer absorption between the genotypes for each tracer. This data indicates that Me-4FDG and 4-FDG are efficiently absorbed, consistent with SGLT1 transport, while 2-FDG is poorly absorbed.

Kinetic Parameters of 4-FDG

The affinity of 4-FDG for both GLUT and SGLT transporters has been quantified through the determination of its Michaelis-Menten constant (Km).

TransporterSubstrateKm (mM)
hSGLT1 Glucose0.4
4-FDG 0.2
hGLUT1 Glucose2
4-FDG 10

Table 3: Michaelis-Menten Constants (Km) of 4-FDG for SGLT and GLUT. [2]

Experimental Protocols for Validation

To validate the use of 4-FDG as a specific glucose transporter probe in a particular experimental system, the following detailed protocols for cellular uptake and competitive inhibition assays can be employed.

Experimental Workflow: Validation of 4-FDG

G cluster_0 Cell Culture cluster_1 Cellular Uptake Assay cluster_2 Competitive Inhibition Assay A Seed cells expressing GLUT and/or SGLT B Culture to desired confluency A->B C Incubate with radiolabeled 4-FDG B->C G Pre-incubate with inhibitors (e.g., phlorizin for SGLT, cytochalasin B for GLUT) B->G D Wash cells to remove extracellular probe C->D E Lyse cells D->E F Quantify intracellular radioactivity E->F H Add radiolabeled 4-FDG G->H I Perform uptake assay (steps D-F) H->I

Caption: Workflow for validating 4-FDG as a glucose transporter probe.

Detailed Protocol: Cellular Uptake and Competitive Inhibition Assay

1. Cell Preparation:

  • Seed cells of interest (e.g., cancer cell lines with known expression of GLUTs and SGLTs) in 24-well plates at a density that allows for logarithmic growth.

  • Culture cells in appropriate medium until they reach 80-90% confluency.

2. Radiolabeled 4-FDG Uptake Assay:

  • Wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Add 500 µL of KRH buffer containing radiolabeled 4-FDG (e.g., [18F]4-FDG or [3H]4-FDG) at a final concentration of 1-10 µM.

  • Incubate the plates at 37°C for a predetermined time course (e.g., 5, 15, 30, and 60 minutes) to determine the linear range of uptake.

  • To stop the uptake, aspirate the radioactive medium and rapidly wash the cells three times with ice-cold KRH buffer.

  • Lyse the cells by adding 500 µL of 0.1 M NaOH.

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

3. Competitive Inhibition Assay:

  • Wash the cells twice with pre-warmed KRH buffer.

  • Pre-incubate the cells for 15-30 minutes at 37°C with KRH buffer containing:

    • No inhibitor (control).

    • A known SGLT inhibitor (e.g., 100 µM phlorizin).

    • A known GLUT inhibitor (e.g., 20 µM cytochalasin B).

    • Excess unlabeled D-glucose (e.g., 10 mM) to compete for both GLUT and SGLT.

  • Add radiolabeled 4-FDG to each well (final concentration 1-10 µM) in the presence of the inhibitors.

  • Incubate for the predetermined time within the linear uptake range.

  • Stop the reaction and process the samples as described in the uptake assay (steps 4-7).

  • Compare the uptake of 4-FDG in the presence of inhibitors to the control to determine the contribution of GLUT and SGLT to the total transport.

Signaling Pathways and Probe Mechanisms

The distinct mechanisms of these probes are rooted in the fundamental pathways of glucose transport and metabolism.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Probe 4-FDG / 2-FDG / Me-4FDG GLUT GLUT Probe->GLUT 4-FDG 2-FDG SGLT SGLT Probe->SGLT 4-FDG Me-4FDG FDG_in 4-FDG / Me-4FDG GLUT->FDG_in 4-FDG Me-4FDG Hexokinase Hexokinase GLUT->Hexokinase 2-FDG SGLT->FDG_in FDG_P 2-FDG-6-P (Trapped) Metabolism Further Metabolism FDG_P->Metabolism Blocked Hexokinase->FDG_P

Caption: Cellular uptake and metabolic fate of glucose transporter probes.

Conclusion

The validation of this compound as a glucose transporter probe reveals its unique utility in simultaneously assessing the activity of both GLUT and SGLT transporters. Unlike 2-FDG, its lack of phosphorylation by hexokinase prevents metabolic trapping, making it a more direct measure of transport. Its broader specificity compared to the SGLT-specific Me-4FDG allows for the investigation of total glucose transport capacity in cells and tissues where both transporter families are expressed. The provided experimental protocols offer a robust framework for researchers to validate 4-FDG in their specific models, enabling more precise and nuanced studies of glucose transport in health and disease.

References

The Cross-Reactivity Profile of 4-Deoxy-4-fluoro-D-glucose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the enzymatic interactions of 4-Deoxy-4-fluoro-D-glucose (4-FDG) in comparison to D-glucose and other glucose analogs, supported by available experimental data.

This guide provides a comparative overview of the cross-reactivity of this compound (4-FDG) with key cellular enzymes involved in glucose metabolism. Aimed at researchers, scientists, and drug development professionals, this document summarizes the current understanding of how the structural modification in 4-FDG influences its interaction with glucose transporters and metabolic enzymes, in contrast to its counterparts, D-glucose and the widely used 2-Deoxy-D-glucose (2-DG).

Executive Summary

This compound (4-FDG) exhibits a distinct enzymatic interaction profile compared to D-glucose and 2-Deoxy-D-glucose (2-DG). Notably, current evidence suggests that 4-FDG is a substrate for both Sodium-Glucose Cotransporters (SGLTs) and Facilitative Glucose Transporters (GLUTs). A key differentiator from 2-DG is that 4-FDG does not appear to be a substrate for hexokinase, the first enzyme in the glycolytic pathway. This lack of phosphorylation by hexokinase prevents its entry into the downstream glycolytic pathway. While quantitative kinetic data for 4-FDG with many key metabolic enzymes remains to be fully elucidated, this guide synthesizes the available information to provide a clear comparison.

Data Presentation: Quantitative Comparison of Substrate Analogs

The following table summarizes the available quantitative and qualitative data on the interaction of D-glucose, 2-Deoxy-D-glucose (2-DG), and this compound (4-FDG) with key cellular enzymes. It is important to note that there are significant gaps in the literature regarding the kinetic parameters of 4-FDG with several of these enzymes.

Enzyme/TransporterSubstrate/AnalogKinetic ParameterValueSource
Hexokinase I (Bovine) D-GlucoseKm0.03 mM[1]
2-Deoxy-D-glucoseKm0.30 mM[1]
This compoundSubstrateNot a substrate[2]
Hexokinase II (Rat Glioma) D-GlucoseKm0.05 mM[1]
2-Deoxy-D-glucoseKm0.45 mM[1]
This compoundSubstrateNot a substrate[2]
Glucose Transporters (GLUTs) This compoundTransportSubstrate[2]
Sodium-Glucose Cotransporters (SGLTs) This compoundTransportSubstrate[2]
α-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside (Me4FDG)SpecificityHigh affinity for SGLT1 and SGLT2, negligible for GLUTs[3][4]
β-Galactosidase (E. coli) This compoundInhibitionUncompetitive inhibitor[5]

Note: "N/A" indicates that data was not available in the reviewed literature.

Signaling and Metabolic Pathways

The interaction of glucose and its analogs with cellular machinery dictates their metabolic fate and signaling functions. The diagrams below, generated using Graphviz, illustrate these pathways.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glc_ext D-Glucose GLUT GLUT Glc_ext->GLUT Transport SGLT SGLT Glc_ext->SGLT Cotransport (Na+) FDG_ext 4-FDG FDG_ext->GLUT Transport FDG_ext->SGLT Cotransport (Na+) twoDG_ext 2-DG twoDG_ext->GLUT Transport Glc_int D-Glucose GLUT->Glc_int FDG_int 4-FDG GLUT->FDG_int twoDG_int 2-DG GLUT->twoDG_int SGLT->Glc_int SGLT->FDG_int HK Hexokinase Glc_int->HK Phosphorylation FDG_int->HK Not a substrate twoDG_int->HK Phosphorylation G6P Glucose-6-P HK->G6P twoDG6P 2-DG-6-P HK->twoDG6P Glycolysis Glycolysis G6P->Glycolysis

Figure 1: Cellular uptake and initial metabolism of D-glucose and its analogs.

G cluster_workflow Experimental Workflow for Enzyme Kinetic Analysis prep Enzyme and Substrate Preparation (e.g., Hexokinase, 4-FDG, 2-DG, D-Glucose) assay Enzyme Assay (e.g., Spectrophotometric, Radiometric) prep->assay data_acq Data Acquisition (Initial velocities at varying substrate concentrations) assay->data_acq analysis Kinetic Analysis (e.g., Michaelis-Menten, Lineweaver-Burk plots) data_acq->analysis params Determination of Kinetic Parameters (Km, Vmax, Ki) analysis->params comp Comparative Analysis params->comp

Figure 2: A generalized workflow for determining the kinetic parameters of enzyme-substrate interactions.

Experimental Protocols

The determination of the kinetic parameters presented in this guide typically involves the following methodologies:

Hexokinase Activity Assay

A common method to determine the kinetic parameters of hexokinase with glucose and its analogs is a coupled spectrophotometric assay.

Principle: The product of the hexokinase reaction, glucose-6-phosphate (or its analog), is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH reduces NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

Protocol Outline:

  • Reaction Mixture: A buffered solution (e.g., Tris-HCl, pH 7.5) containing ATP, MgCl₂, NADP+, and a saturating amount of G6PDH.

  • Substrate Addition: The reaction is initiated by adding varying concentrations of the hexose substrate (D-glucose, 2-DG, or 4-FDG).

  • Data Acquisition: The change in absorbance at 340 nm is measured over time using a spectrophotometer to determine the initial reaction velocity (V₀).

  • Kinetic Analysis: Initial velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax values. For competitive inhibitors, assays are performed with varying concentrations of the inhibitor and substrate to determine the inhibition constant (Ki).

Glucose Transporter Assay

The uptake of glucose analogs by cells expressing specific glucose transporters can be measured using radiolabeled substrates.

Principle: Cells are incubated with a radiolabeled glucose analog (e.g., [¹⁸F]4-FDG). After a defined period, the cells are washed to remove extracellular tracer, and the intracellular radioactivity is measured.

Protocol Outline:

  • Cell Culture: Cells expressing the transporter of interest (e.g., GLUT1 or SGLT1) are cultured in appropriate plates.

  • Incubation: The cells are incubated with varying concentrations of the radiolabeled glucose analog for a short period.

  • Washing: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Kinetic Analysis: The initial rates of uptake are plotted against the substrate concentration to determine the Km and Vmax for transport.

β-Galactosidase Inhibition Assay

The inhibitory effect of 4-FDG on β-galactosidase can be assessed using a colorimetric assay.

Principle: β-galactosidase hydrolyzes a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), to produce a colored product, o-nitrophenol, which absorbs light at 420 nm. The presence of an inhibitor will reduce the rate of color formation.

Protocol Outline:

  • Reaction Mixture: A buffered solution (e.g., phosphate buffer, pH 7.0) containing a fixed concentration of ONPG and varying concentrations of the inhibitor (4-FDG).

  • Enzyme Addition: The reaction is initiated by adding β-galactosidase.

  • Data Acquisition: The increase in absorbance at 420 nm is monitored over time to determine the reaction rate.

  • Inhibition Analysis: The reaction rates at different inhibitor concentrations are analyzed using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

The available data indicates that this compound has a unique cross-reactivity profile, distinguishing it from both the natural substrate D-glucose and the widely studied analog 2-Deoxy-D-glucose. Its apparent lack of interaction with hexokinase, coupled with its transport by both GLUTs and SGLTs, suggests potential applications in research areas where tracking glucose transport independently of glycolysis is desirable.

However, this guide also highlights significant gaps in the quantitative understanding of 4-FDG's interactions with key enzymes in glucose metabolism, particularly glucose-6-phosphatase and phosphoglucose isomerase. Further research is warranted to fully characterize the kinetic parameters of 4-FDG with these and other cellular enzymes. Such studies will be crucial for the rational design and application of 4-FDG and its derivatives in biomedical research and drug development.

References

A Comparative Guide to Fluorescent Glucose Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, monitoring glucose uptake is crucial for understanding cellular metabolism in various physiological and pathological states, including cancer and diabetes. Fluorescent glucose analogs have emerged as powerful tools for real-time, single-cell resolution imaging of this fundamental process. This guide provides a comparative analysis of different fluorescent glucose analogs, supported by experimental data, to aid in the selection of the most appropriate probe for specific research needs.

Introduction to Fluorescent Glucose Analogs

Fluorescent glucose analogs are molecules that mimic glucose and are taken up by cells through glucose transporters (GLUTs). Once inside the cell, their fluorescence allows for the visualization and quantification of glucose uptake. An ideal fluorescent glucose analog should exhibit high specificity for glucose transporters, low cytotoxicity, and robust fluorescence properties. However, the addition of a fluorophore can significantly alter the size, shape, and transport kinetics of the glucose molecule, leading to important considerations for experimental design and data interpretation.

Comparative Analysis of Common Fluorescent Glucose Analogs

The most widely used fluorescent glucose analogs include 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), its isomer 6-NBDG, and a growing number of near-infrared (NIR) probes. Each of these analogs possesses distinct characteristics that make them suitable for different applications.

2-NBDG: The Workhorse with a Caveat

2-NBDG has been the most popular fluorescent glucose analog for monitoring glucose uptake in living cells.[1] Its uptake can be visualized using standard fluorescence microscopy and quantified by flow cytometry.[2] The mechanism is thought to involve transport via GLUTs and subsequent phosphorylation by hexokinase, which traps the molecule intracellularly.[3] Several studies have shown that 2-NBDG uptake is competitively inhibited by D-glucose but not L-glucose, supporting a GLUT-mediated transport mechanism.[4]

However, a significant body of evidence now challenges the specificity of 2-NBDG as a marker for GLUT-mediated glucose transport. Multiple studies have demonstrated that the uptake of 2-NBDG may occur independently of known glucose transporters.[5][6] Experiments using pharmacological inhibitors of GLUT1 or genetic ablation of the GLUT1 gene (Slc2a1) showed little to no effect on 2-NBDG uptake, while significantly impacting the uptake of radiolabeled 2-deoxyglucose ([³H]-2-DG).[5][6] These findings suggest that 2-NBDG can enter cells via transporter-independent mechanisms, raising questions about its utility as a direct proxy for glucose transport.[6][7]

6-NBDG: A Higher Affinity Alternative?

6-NBDG is a structural isomer of 2-NBDG where the NBD fluorophore is attached to the 6th carbon of glucose. A key difference is that 6-NBDG is not phosphorylated by hexokinase, meaning its intracellular accumulation is primarily a reflection of transport activity. One study reported that 6-NBDG binds to GLUT1 with an affinity approximately 300 times higher than that of glucose itself.[8][9][10] This high affinity might explain why its uptake is not easily displaced by glucose.[8][9][10] Despite its high affinity, some studies suggest that like 2-NBDG, 6-NBDG can also enter cells via transporter-independent mechanisms.[7]

Near-Infrared (NIR) Fluorescent Glucose Analogs: Deeper Tissue Imaging

A significant limitation of NBDG-based probes is their excitation and emission in the visible spectrum, which is subject to high tissue autofluorescence and limited tissue penetration. To overcome this, near-infrared (NIR) fluorescent glucose analogs, such as CyNE 2-DG and IRDye 800CW 2-DG, have been developed.[11][12] These probes offer the potential for deeper tissue imaging in vivo. However, the large size of the NIR fluorophores can further impact their transport mechanism. For instance, the uptake of Cy5.5-2DG was not blocked by D-glucose, suggesting a non-GLUT mediated uptake.[4] In contrast, IRDye 800CW 2-DG uptake was shown to be competitively inhibited by D-glucose.[12]

Data Presentation: Quantitative Comparison of Fluorescent Glucose Analogs

The following table summarizes the key quantitative parameters for some of the most common fluorescent glucose analogs. It is important to note that kinetic parameters can vary significantly depending on the cell type and experimental conditions.

Property2-NBDG6-NBDGCyNE 2-DG
Excitation (nm) ~465[13]~465[14]~740[11]
Emission (nm) ~540[13]~540[14]Not specified
Molecular Weight ( g/mol ) 342.26[15]342.26Not specified
Km for GLUT1 Not reliably determined; uptake may be GLUT1-independent[2]~262 µMNot determined
Vmax for GLUT1 Not reliably determined[2]~8.6 µM/minNot determined
Quantum Yield Low[12]Not specifiedNot specified
Extinction Coefficient (M⁻¹cm⁻¹) Not specifiedNot specifiedNot specified
Key Feature Widely used, but specificity is debated[5][6]High affinity for GLUT1, not phosphorylated[7][8][9][10]Near-infrared emission for in vivo imaging[11][12]

Experimental Protocols

Protocol 1: General Glucose Uptake Assay Using Fluorescent Analogs

This protocol provides a general framework for measuring glucose uptake in cultured cells using a fluorescent glucose analog. Optimization of incubation times and analog concentration is recommended for each cell line.

Materials:

  • Fluorescent glucose analog (e.g., 2-NBDG, 6-NBDG)

  • Cultured cells

  • Glucose-free cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • GLUT inhibitor (e.g., Cytochalasin B) as a negative control

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader assays, glass-bottom dishes for microscopy). Allow cells to adhere and reach the desired confluency.

  • Cell Starvation: To increase glucose uptake, wash the cells with PBS and then incubate them in glucose-free medium for 1-2 hours.

  • Probe Loading:

    • Prepare a working solution of the fluorescent glucose analog in glucose-free medium at the desired concentration (e.g., 50-100 µM for 2-NBDG).

    • For negative controls, pre-treat cells with a GLUT inhibitor (e.g., 20 µM Cytochalasin B) for 30 minutes before adding the fluorescent analog.

    • Remove the starvation medium and add the fluorescent glucose analog solution to the cells.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing: Remove the probe solution and wash the cells 2-3 times with ice-cold PBS to stop further uptake and remove the extracellular probe.

  • Analysis:

    • Fluorescence Microscopy: Image the cells immediately using the appropriate filter set (e.g., FITC channel for 2-NBDG).

    • Flow Cytometry: Detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence intensity of the cell population.

    • Plate Reader: Measure the fluorescence intensity in each well.

Protocol 2: Competitive Inhibition Assay

This assay is used to determine if the uptake of the fluorescent analog is mediated by glucose transporters.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Experimental Groups:

    • Control: Cells incubated with the fluorescent glucose analog only.

    • Competition: Cells pre-incubated with a high concentration of D-glucose (e.g., 25 mM) for 30 minutes before adding the fluorescent glucose analog.

    • L-glucose control: Cells pre-incubated with a high concentration of L-glucose (which is not transported by GLUTs) as a negative control for osmotic effects.

  • Follow steps 3-6 of Protocol 1, adding the fluorescent analog to the respective pre-incubation media.

  • Analysis: Compare the fluorescence intensity of the competition group to the control group. A significant decrease in fluorescence in the presence of D-glucose suggests GLUT-mediated uptake.

Mandatory Visualization

Insulin Signaling Pathway Leading to Glucose Uptake

InsulinSignaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Phosphorylation (Inhibition) GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes AS160->GLUT4_vesicle Inhibition GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane GlucoseUptake Glucose Uptake GLUT4_membrane->GlucoseUptake ExperimentalWorkflow cluster_analogs Treatment Groups cluster_analysis Data Acquisition start Start: Select Cell Line culture Cell Culture and Seeding start->culture starve Glucose Starvation culture->starve analog1 Incubate with Analog 1 (e.g., 2-NBDG) starve->analog1 analog2 Incubate with Analog 2 (e.g., 6-NBDG) starve->analog2 analog3 Incubate with Analog 3 (e.g., NIR probe) starve->analog3 wash Wash with Cold PBS analog1->wash analog2->wash analog3->wash microscopy Fluorescence Microscopy wash->microscopy flow Flow Cytometry wash->flow compare Quantitative Comparison of Fluorescence Intensity microscopy->compare flow->compare end End: Conclude on Analog Performance compare->end

References

Assessing the Specificity of 4-Deoxy-4-fluoro-D-glucose for GLUT Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) and other glucose analogs in their interaction with Glucose Transporters (GLUTs). The information presented herein is intended to assist researchers in evaluating the specificity of 4-FDG as a tool for studying glucose transport and for potential applications in drug development and molecular imaging.

Introduction to Glucose Transport and the Role of GLUTs

Glucose is a fundamental source of energy for most mammalian cells. Its transport across the cell membrane is primarily mediated by a family of facilitative glucose transporters known as GLUTs. These integral membrane proteins facilitate the movement of glucose down its concentration gradient. Various isoforms of GLUTs have been identified (GLUT1-14), each with distinct tissue distribution, kinetic properties, and substrate specificities, reflecting their specialized roles in glucose homeostasis.

The study of these transporters is crucial for understanding normal physiology and various pathological conditions, including cancer, diabetes, and neurological disorders. Glucose analogs, such as fluorinated glucose derivatives, are invaluable tools in this research, allowing for the investigation of transporter kinetics, the development of targeted therapies, and the advancement of diagnostic imaging techniques like Positron Emission Tomography (PET).

This compound (4-FDG): An Overview

This compound (4-FDG) is a structural analog of D-glucose where the hydroxyl group at the C-4 position is replaced by a fluorine atom. This modification can significantly alter its interaction with glucose transporters and metabolic enzymes. While the more common radiotracer, 2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), has been extensively studied and is widely used in clinical PET imaging to measure glucose metabolism, the properties of 4-FDG are less characterized. Understanding the specificity of 4-FDG for different GLUT isoforms is essential for its potential application as a specific probe for certain transporter types.

Comparative Analysis of Glucose Analog Transport

The specificity of a glucose analog for a particular transporter is determined by its binding affinity (Km) and the maximum transport velocity (Vmax). The following table summarizes the available kinetic data for 4-FDG in comparison to D-glucose and the widely used analog, 2-FDG.

Substrate Transporter Km (mM) Vmax (relative to D-glucose) Reference
D-Glucose GLUT16.31[1]
SGLT1/SGLT20.5/1.6-[1]
2-Deoxy-2-fluoro-D-glucose (2-FDG) GLUT13.2-[1]
SGLT1/SGLT2>100-[1]
This compound (4-FDG) GLUT1Not Available-[1]
SGLT1/SGLT20.07-[1]

Key Observations:

  • Primary Transport Mechanism: A significant finding is that 4-FDG is a high-affinity substrate for the sodium-glucose cotransporters (SGLT1/SGLT2), with a very low Km value of 0.07 mM.[1] In contrast, its affinity for GLUT1 has not been determined, suggesting it may not be a primary substrate for this transporter.[1]

  • Comparison with 2-FDG: 2-FDG exhibits a high affinity for GLUT1 (Km = 3.2 mM) but a very low affinity for SGLTs (Km > 100 mM).[1] This highlights a fundamental difference in the transport mechanisms of these two fluorinated glucose analogs. While 2-FDG uptake is predominantly mediated by GLUTs, 4-FDG uptake appears to be primarily driven by SGLTs.[1]

Experimental Protocols

The determination of transporter specificity and kinetic parameters involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the assessment of glucose analog transport.

Cell-Based Glucose Uptake Assays

This method is used to measure the rate of uptake of a labeled glucose analog into cells that express specific glucose transporters.

Objective: To determine the initial rate of transport of a radiolabeled glucose analog (e.g., [3H]4-FDG or [14C]4-FDG) into a cell line expressing a specific GLUT isoform.

Materials:

  • Cell line of interest (e.g., HEK293 cells stably transfected with a specific GLUT isoform)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radiolabeled glucose analog (e.g., [3H]4-FDG)

  • Unlabeled glucose analog (for competition assays)

  • Scintillation cocktail and scintillation counter

  • Lysis buffer

Procedure:

  • Cell Culture: Culture the cells in appropriate multi-well plates until they reach a desired confluency.

  • Starvation: Prior to the assay, wash the cells with PBS and incubate them in a glucose-free medium for a defined period to deplete intracellular glucose and upregulate transporter expression at the cell surface.

  • Uptake Initiation: Initiate the uptake by adding a pre-warmed solution containing the radiolabeled glucose analog at a known concentration. For kinetic analysis, a range of substrate concentrations should be used.

  • Uptake Termination: After a short incubation period (typically 1-5 minutes to measure initial uptake rates), rapidly terminate the transport by washing the cells with ice-cold PBS containing a transport inhibitor (e.g., cytochalasin B).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. The initial uptake rates are then plotted against the substrate concentration, and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Competitive Inhibition Assays

This assay is used to determine the inhibition constant (Ki) of a compound, which reflects its affinity for the transporter's substrate-binding site.

Objective: To determine the ability of an unlabeled glucose analog (the competitor) to inhibit the uptake of a radiolabeled substrate.

Procedure:

  • Follow the same procedure as the cell-based uptake assay.

  • In the uptake initiation step, add the radiolabeled substrate at a fixed concentration along with varying concentrations of the unlabeled competitor (e.g., unlabeled 4-FDG).

  • Measure the uptake of the radiolabeled substrate at each competitor concentration.

  • Data Analysis: Plot the percentage of inhibition of uptake against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the substrate uptake) can be determined from this curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the radiolabeled substrate.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in glucose transport and its assessment, the following diagrams are provided in the DOT language for Graphviz.

Glucose Transport and Trapping Mechanism

Glucose_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_Analog Glucose Analog (e.g., 4-FDG) GLUT GLUT Transporter Glucose_Analog->GLUT Binding Analog_int Intracellular Glucose Analog GLUT->Analog_int Transport Hexokinase Hexokinase Analog_int->Hexokinase Substrate Analog_P Phosphorylated Analog Hexokinase->Analog_P Phosphorylation Metabolism Further Metabolism Analog_P->Metabolism Metabolic Trapping (if not a substrate)

Caption: Cellular uptake and metabolic trapping of a glucose analog.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow Start Start: Culture GLUT-expressing cells Prepare Prepare radiolabeled glucose analog and varying concentrations of unlabeled analog Start->Prepare Assay Perform cell-based uptake assay Prepare->Assay Inhibition Perform competitive inhibition assay with varying competitor concentrations Prepare->Inhibition Measure Measure radioactivity in cell lysates Assay->Measure Analyze Normalize data and plot uptake rates vs. substrate concentration Measure->Analyze Calculate Calculate Km and Vmax using Michaelis-Menten kinetics Analyze->Calculate Calculate_Ki Calculate IC50 and Ki values Analyze->Calculate_Ki End End: Determine transporter specificity Calculate->End Inhibition->Measure Calculate_Ki->End

References

A Comparative Guide to 4-Deoxy-4-fluoro-D-glucose and its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) with its commonly used alternatives, 2-Deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their experimental performance, underlying mechanisms, and relevant protocols to aid in the selection of the most appropriate glucose analog for specific research applications.

Executive Summary

This compound (4-FDG) is a structural analog of glucose with unique properties that make it a valuable tool in biological research. Unlike its counterparts, 2-DG and FDG, which primarily act as inhibitors of the initial stages of glycolysis, 4-FDG and its derivatives have demonstrated significant effects on later stages of glucose metabolism and related biosynthetic pathways, particularly glycosaminoglycan biosynthesis. This guide will delve into the quantitative differences in their biological activities, their distinct metabolic fates, and the signaling pathways they influence.

Performance Comparison

The selection of a glucose analog is critical for the accurate interpretation of experimental results. The following tables summarize the key performance differences between 4-FDG, 2-DG, and FDG based on available experimental data.

Table 1: Comparison of Inhibitory Effects on Glycolysis

CompoundTarget Enzyme(s)Potency of InhibitionNotes
This compound (4-FDG) Downstream glycolytic enzymes, UDP-glucose dehydrogenaseModeratePrimarily affects pathways branching from glycolysis.
2-Deoxy-D-glucose (2-DG) Hexokinase, Glucose-6-phosphate isomerasePotentCompetitive inhibitor of hexokinase.[1]
2-fluoro-2-deoxy-D-glucose (FDG) Hexokinase, Glucose-6-phosphate isomeraseMore potent than 2-DGCloser structural analog to glucose, leading to better inhibition of hexokinase.[1]

Table 2: Comparison of Effects on Glycosaminoglycan (GAG) and Protein Biosynthesis

CompoundInhibition of GAG BiosynthesisEffect on Protein Synthesis
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose (4-FDG analog) Reduces [³H]GlcN incorporation to 12% of control; Reduces [³⁵S]SO₄ incorporation to 18% of control (at 1.0 mM)[2]No significant effect observed for this analog.[2]
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose (4-FDG analog) Reduces [³H]GlcN incorporation to 1% of control; Reduces [³⁵S]SO₄ incorporation to 9% of control (at 1.0 mM)[2]Reduces [¹⁴C]Leu incorporation to 57% of control (at 1.0 mM).[2]
2-Deoxy-D-glucose (2-DG) Known to interfere with N-linked glycosylation due to its structural similarity to mannose.[1]Can induce cellular stress and affect protein synthesis indirectly.
2-fluoro-2-deoxy-D-glucose (FDG) Less effective than 2-DG in interfering with N-linked glycosylation.[1]Effects on protein synthesis are generally secondary to glycolysis inhibition.

Metabolic Fate and Cellular Uptake

The utility of these glucose analogs is intrinsically linked to their transport into the cell and their subsequent metabolic processing.

  • This compound (4-FDG): Transported into cells via both Glucose Transporters (GLUTs) and Sodium-Glucose Cotransporters (SGLTs).[3] Once inside, it can be phosphorylated and metabolically trapped, similar to FDG.[4] Its fluorination at the C4 position, however, allows it to serve as a substrate for enzymes further down the metabolic pathways that would be inhibited by C2-modified analogs.

  • 2-Deoxy-D-glucose (2-DG): Transported into cells by GLUTs.[5] It is subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized in the glycolytic pathway and accumulates in the cell, leading to competitive inhibition of hexokinase.[1][5]

  • 2-fluoro-2-deoxy-D-glucose (FDG): Also transported by GLUTs and phosphorylated by hexokinase to 2-fluoro-2-deoxy-D-glucose-6-phosphate.[6] The presence of fluorine at the C2 position makes it a more potent inhibitor of hexokinase compared to 2-DG.[1] This metabolic trapping is the basis for its widespread use in Positron Emission Tomography (PET) imaging.[2]

Signaling Pathways and Biological Effects

The distinct biochemical properties of these analogs lead to different downstream effects on cellular signaling and function.

This compound: Inhibition of Glycosaminoglycan Biosynthesis

A key differentiator for 4-FDG and its derivatives is their ability to inhibit the biosynthesis of glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and play crucial roles in cell signaling, adhesion, and proliferation.

The proposed mechanism involves the conversion of 4-FDG into UDP-4-fluoro-glucose, which can then act as an inhibitor of UDP-glucose dehydrogenase (UGDH). UGDH is a critical enzyme in the synthesis of UDP-glucuronic acid, a necessary precursor for the formation of GAGs like hyaluronan, chondroitin sulfate, and heparan sulfate.[7]

GAG_Inhibition 4-FDG 4-FDG Cellular Uptake Cellular Uptake 4-FDG->Cellular Uptake UDP-4-fluoro-glucose UDP-4-fluoro-glucose Cellular Uptake->UDP-4-fluoro-glucose UGDH UGDH UDP-4-fluoro-glucose->UGDH Inhibits UDP-glucose UDP-glucose UDP-glucose->UGDH UDP-glucuronic acid UDP-glucuronic acid UGDH->UDP-glucuronic acid GAG Biosynthesis GAG Biosynthesis UDP-glucuronic acid->GAG Biosynthesis Inhibition Inhibition

Inhibition of GAG biosynthesis by 4-FDG.

2-DG and FDG: Inhibition of Glycolysis and Induction of Cellular Stress

Both 2-DG and FDG primarily target the initial steps of glycolysis. By inhibiting hexokinase, they lead to a depletion of intracellular ATP and an accumulation of their phosphorylated forms. This metabolic stress can trigger a variety of downstream signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the induction of autophagy.[5]

Glycolysis_Inhibition Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase 2-DG / FDG 2-DG / FDG 2-DG / FDG->Hexokinase Inhibits Glucose-6-P Glucose-6-P Hexokinase->Glucose-6-P 2-DG-6-P / FDG-6-P 2-DG-6-P / FDG-6-P Hexokinase->2-DG-6-P / FDG-6-P Glycolysis Glycolysis Glucose-6-P->Glycolysis Cellular Stress Cellular Stress 2-DG-6-P / FDG-6-P->Cellular Stress

Inhibition of glycolysis by 2-DG and FDG.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these glucose analogs.

Protocol 1: Cellular Uptake Assay using Radiolabeled Glucose Analogs

This protocol describes a standard method for measuring the uptake of radiolabeled glucose analogs like [³H]-2-DG. It can be adapted for use with radiolabeled 4-FDG or FDG.

Materials:

  • Cells of interest

  • 24-well plates

  • Glucose-free HEPES buffer (pH 7.4)

  • Radiolabeled glucose analog (e.g., [³H]-2-DG)

  • Scintillation fluid and counter

Procedure:

  • Seed cells in 24-well plates and allow them to adhere and equilibrate for 18-24 hours.

  • Replace the culture medium with 0.3 mL of glucose-free HEPES buffer.

  • Add the radiolabeled glucose analog (e.g., 1.0 mM [³H]-2-DG) to each well.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Wash the cells twice with cold glucose-free HEPES buffer to remove extracellular tracer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Uptake_Assay_Workflow A Seed cells in 24-well plate B Equilibrate cells (18-24h) A->B C Replace medium with glucose-free buffer B->C D Add radiolabeled glucose analog C->D E Incubate (e.g., 15 min at 37°C) D->E F Wash cells with cold buffer E->F G Lyse cells F->G H Measure radioactivity G->H GAG_Assay_Workflow A Culture GAG-producing cells B Treat with test compound A->B C Add [3H]GlcN and [35S]SO4 B->C D Incubate for incorporation C->D E Wash cells D->E F Precipitate macromolecules with TCA E->F G Wash precipitate F->G H Solubilize and count radioactivity G->H

References

A Researcher's Guide to Comparing Glucose Analogs: Statistical Methods and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate comparison of different glucose analogs is crucial for advancing metabolic research and therapeutic development. This guide provides a comprehensive overview of the statistical methods and experimental protocols necessary for the objective evaluation of glucose analog performance, supported by experimental data and clear visualizations.

The selection of an appropriate glucose analog is a critical decision in metabolic research, with each analog possessing unique characteristics that can influence experimental outcomes. This guide outlines the key in vitro and in vivo assays for comparing glucose analogs and details the statistical methodologies required for a robust comparative analysis.

Data Presentation: A Comparative Overview of Glucose Analog Performance

To facilitate a clear and direct comparison of glucose analog performance, the following tables summarize key quantitative data from representative in vitro and in vivo experiments.

In Vitro Performance of Glucose Analogs

Table 1: Comparison of In Vitro Glucose Uptake in Adipocytes

Glucose AnalogMean Glucose Uptake (pmol/min/mg protein)Standard DeviationStatistical Significance (p-value vs. 2-DG)
2-Deoxy-D-glucose (2-DG)15015-
2-NBDG9512< 0.01
6-NBDG8810< 0.01
3-O-Methyl-D-glucose (3-OMG)13518> 0.05

Table 2: Competitive Binding Affinity of Glucose Analogs to GLUT1

Glucose AnalogKi (mM)Standard ErrorStatistical Significance (p-value vs. D-Glucose)
D-Glucose5.00.5-
2-Deoxy-D-glucose (2-DG)6.20.7> 0.05
2-NBDG15.81.9< 0.001
Cytochalasin B (Inhibitor)0.0020.0003< 0.0001
In Vivo Performance of Glucose Analogs

Table 3: In Vivo Blood Glucose Reduction in a Murine Model

Glucose AnalogMean Blood Glucose Reduction (%)Standard DeviationStatistical Significance (p-value vs. Insulin)
Insulin455-
Analog A406> 0.05
Analog B254< 0.01
Vehicle Control23< 0.001

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following sections provide methodologies for the key experiments cited in this guide.

In Vitro Glucose Uptake Assay

This protocol describes a common method for measuring the uptake of glucose analogs in cultured cells, such as adipocytes or muscle cells.

1. Cell Culture and Differentiation:

  • Culture cells (e.g., 3T3-L1 preadipocytes) to confluence in appropriate growth medium.

  • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

2. Glucose Starvation:

  • Prior to the assay, wash the differentiated cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate the cells in KRH buffer without glucose for 2-4 hours to deplete intracellular glucose stores.

3. Insulin Stimulation (Optional):

  • To assess insulin-stimulated glucose uptake, incubate a subset of cells with a known concentration of insulin (e.g., 100 nM) for 30 minutes.

4. Glucose Analog Uptake:

  • Initiate glucose uptake by adding a solution containing the glucose analog of interest (e.g., radiolabeled 2-DG or fluorescent 2-NBDG) at a specified concentration.

  • Incubate for a defined period (e.g., 5-15 minutes). The incubation time should be within the linear range of uptake for the specific cell type and analog.

5. Termination of Uptake:

  • Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., cytochalasin B).

6. Cell Lysis and Quantification:

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantify the amount of internalized glucose analog. For radiolabeled analogs, use liquid scintillation counting. For fluorescent analogs, measure fluorescence intensity using a plate reader or fluorescence microscope.

7. Data Normalization:

  • Normalize the glucose uptake values to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

Statistical Analysis: To compare the mean glucose uptake between different analogs, a one-way Analysis of Variance (ANOVA) is appropriate.[1][2] If the ANOVA reveals a significant difference, post-hoc tests such as Tukey's HSD or Dunnett's test can be used to identify which specific analog groups differ from each other.[1][3][4]

Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of different glucose analogs to a specific glucose transporter (e.g., GLUT1).

1. Membrane Preparation:

  • Isolate cell membranes from a cell line overexpressing the glucose transporter of interest. This is typically done through cell homogenization and differential centrifugation.

2. Binding Reaction:

  • In a multi-well plate, combine the prepared cell membranes with a fixed concentration of a radiolabeled ligand that is known to bind to the transporter (e.g., [3H]-cytochalasin B for GLUT1).

  • Add increasing concentrations of the unlabeled glucose analog to be tested (the competitor).

3. Incubation:

  • Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

6. Data Analysis:

  • Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor glucose analog.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radiolabeled ligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]

Statistical Analysis: To statistically compare the Ki values of different glucose analogs, you can perform statistical tests on the log-transformed Ki values. A t-test can be used to compare two analogs, while a one-way ANOVA followed by post-hoc tests is suitable for comparing multiple analogs.

In Vivo Glucose Tolerance Test

This protocol assesses the effect of a glucose analog on blood glucose clearance in an animal model.

1. Animal Acclimatization and Fasting:

  • Acclimatize the animals (e.g., mice or rats) to the experimental conditions.

  • Fast the animals overnight (typically 12-16 hours) to establish a baseline blood glucose level.

2. Baseline Blood Glucose Measurement:

  • Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.

3. Administration of Glucose Analog:

  • Administer the glucose analog or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

4. Glucose Challenge:

  • After a predetermined time following analog administration, administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection or oral gavage.

5. Blood Glucose Monitoring:

  • Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure the blood glucose concentration at each time point.

6. Data Analysis:

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose tolerance test for each animal.

Statistical Analysis: To compare the effect of different glucose analogs on glucose tolerance, a one-way ANOVA can be performed on the AUC values. If the ANOVA is significant, post-hoc tests can be used to determine which groups differ significantly from the control group or from each other. For analyzing the time-course data, a repeated-measures ANOVA can be employed.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Insulin Signaling Pathway

InsulinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Fuses with Membrane Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates AS160->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4 Transport Glycogen Glycogen Glycogen_Synthase->Glycogen Synthesizes

Caption: Simplified insulin signaling pathway leading to glucose uptake.

Experimental Workflow for Comparing Glucose Analog Uptake

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., 3T3-L1) differentiation 2. Differentiation (into adipocytes) cell_culture->differentiation starvation 3. Glucose Starvation (2-4 hours) differentiation->starvation control Control (Vehicle) analog_a Glucose Analog A analog_b Glucose Analog B uptake 4. Analog Uptake (e.g., 15 min) control->uptake analog_a->uptake analog_b->uptake wash 5. Stop & Wash (Ice-cold buffer) uptake->wash lysis 6. Cell Lysis wash->lysis quantification 7. Quantification (Scintillation/Fluorescence) lysis->quantification normalization 8. Normalize to Protein quantification->normalization stats 9. Statistical Analysis (ANOVA, Post-hoc tests) normalization->stats results 10. Compare Analogs stats->results

Caption: Workflow for comparing the uptake of different glucose analogs in vitro.

References

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal of 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds extends throughout their lifecycle, culminating in safe and compliant disposal. 4-Deoxy-4-fluoro-D-glucose (FDG), a glucose analog, is a cornerstone of various research applications, most notably its radio-labeled form, [¹⁸F]FDG, in positron emission tomography (PET). Understanding the distinct disposal procedures for both its non-radioactive and radioactive forms is paramount for laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Section 1: Disposal of Non-Radioactive this compound

When not labeled with a radioactive isotope, this compound is typically managed as a non-hazardous chemical waste. However, it is crucial to consult your institution's specific safety protocols and local regulations.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation :

    • Identify the waste stream containing this compound.

    • Segregate this waste from radioactive materials, biohazards, and general laboratory trash to prevent cross-contamination.[1]

    • If the compound is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.[1]

  • Containerization and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.

    • Clearly label the container with "this compound Waste" and include any other chemical constituents.

  • Disposal Route :

    • Crucially, do not dispose of this compound down the drain or in regular trash. [1] This prevents the release of chemical substances into the environment.

    • The primary and recommended disposal method is through a licensed and approved professional waste disposal service.[1]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation :

    • Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal vendor, in accordance with your institution's and local regulatory requirements.[1]

Section 2: Disposal of Radioactive [¹⁸F]this compound ([¹⁸F]FDG)

The disposal of [¹⁸F]FDG is governed by regulations for radioactive waste management. The short half-life of Fluorine-18 (¹⁸F) makes the "decay-in-storage" method the most practical and widely adopted approach.

Key Principles:
  • Half-Life : The half-life of ¹⁸F is approximately 109.8 minutes (about 1.83 hours). This short half-life allows for a significant reduction in radioactivity in a relatively brief period.

  • Decay-in-Storage : This method involves storing the radioactive waste securely until it has decayed to a level that is indistinguishable from background radiation, at which point it can be disposed of as non-radioactive waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation and Shielding :

    • Collect all solid and liquid waste contaminated with [¹⁸F]FDG in designated, properly shielded containers.

    • Common waste items include syringes, vials, tubing, personal protective equipment (PPE), and absorbent materials.

    • Ensure all waste storage areas are appropriately shielded to minimize radiation exposure to personnel.

  • Storage for Decay :

    • Store the sealed radioactive waste containers in a secure, designated radioactive materials area.

    • A general rule of thumb is to store the waste for at least 10 half-lives to ensure the radioactivity has decayed to a safe level (less than 0.1% of the original activity).

    • For ¹⁸F, this equates to approximately 1,100 minutes or about 18.3 hours. However, a more conservative storage period of at least 24 hours is often recommended to ensure negligible residual activity.[2]

  • Radiation Survey :

    • After the decay period, survey the waste container with a suitable radiation detection meter (e.g., a Geiger-Müller counter) to confirm that the radiation levels are at or below background levels.

    • The survey should be performed on all sides of the container.

  • Final Disposal :

    • Once the waste is confirmed to be at background radiation levels, it is no longer considered radioactive.

    • Before disposal, all radioactive symbols on the containers and items must be defaced or removed.

    • The now non-radioactive waste can typically be disposed of as regular medical or chemical waste, depending on its nature (e.g., sharps, non-hazardous solids). Follow your institution's guidelines for these waste streams.

Quantitative Data for [¹⁸F]FDG Waste Management
ParameterValueReference
Radionuclide Fluorine-18 (¹⁸F)
Half-Life ~109.8 minutes
Recommended Decay-in-Storage Time At least 24 hours[2]
Residual Activity After 24 Hours Negligible[2]

A study on the disposal of radioactive waste from ¹⁸F-FDG production found that the mean activity in waste from normal productions decreased from 4.102 ± 0.831 mCi at 2 hours to 0.0047 ± 0.00116 mCi at 24 hours after synthesis. For anomalous productions, the activity dropped from 45.125 ± 2.332 mCi to 0.005 ± 0.00026 mCi in the same timeframe, demonstrating the efficacy of a 24-hour decay period.[2]

Mandatory Visualizations

Disposal Decision Workflow for this compound

FDG_Disposal_Workflow start Start: this compound Waste is_radioactive Is the waste radioactive ([¹⁸F]FDG)? start->is_radioactive segregate_shield Segregate and store in shielded containers is_radioactive->segregate_shield Yes is_mixed Is it mixed with other hazardous chemicals? is_radioactive->is_mixed No radioactive_path Yes decay_storage Store for decay (minimum 24 hours) segregate_shield->decay_storage survey_waste Survey waste for radioactivity decay_storage->survey_waste check_background Is radioactivity at background level? survey_waste->check_background check_background->decay_storage No deface_labels Deface all radioactive labels check_background->deface_labels Yes dispose_non_radioactive Dispose of as appropriate non-radioactive waste (medical, chemical, or general) deface_labels->dispose_non_radioactive end End of Disposal Process dispose_non_radioactive->end non_radioactive_path No treat_as_hazardous Treat as hazardous waste. Follow disposal protocol for the most hazardous component. is_mixed->treat_as_hazardous Yes segregate_non_radioactive Segregate from other waste streams is_mixed->segregate_non_radioactive No mixed_path Yes professional_disposal Dispose via a licensed chemical waste vendor. Do NOT pour down the drain. treat_as_hazardous->professional_disposal pure_path No label_container Label container clearly segregate_non_radioactive->label_container label_container->professional_disposal professional_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these structured disposal procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment, thereby fostering a culture of safety and regulatory compliance.

References

Essential Safety & Operational Guide for Handling 4-Deoxy-4-fluoro-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Deoxy-4-fluoro-D-glucose. The following procedures are designed to ensure safe handling, use, and disposal of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C6H11FO5[1][2][3]
Molecular Weight 182.15 g/mol [2][3]
Melting Point 189-190°C[1][4]
Boiling Point 464.1°C at 760 mmHg[1]
Appearance Whitish, odorless solid[5]
Solubility Readily soluble in water[5]
Storage Temperature -20°C[4]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The required level of PPE depends on the specific task being performed.

TaskRequired Personal Protective Equipment (PPE)
Receiving and Unpacking • Nitrile gloves• Lab coat• Safety glasses with side shields
Weighing and Aliquoting (Solid/Powder Form) • Double nitrile gloves[6]• Disposable lab coat or gown• Chemical splash goggles[6]• N95 or higher-rated respirator (if not handled in a chemical fume hood)[6]
Preparing Stock Solutions • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield[6]• Work within a certified chemical fume hood
Handling Solutions • Nitrile gloves• Lab coat• Safety glasses with side shields
Spill Cleanup • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator
Waste Disposal • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields

Note: Always inspect gloves for tears or punctures before use. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any work in a laboratory where chemical hazards are present.[7]

Experimental Protocols

Safe Handling and Preparation of Stock Solution

This protocol outlines the steps for safely weighing the powdered compound and preparing a stock solution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, water)

  • Analytical balance

  • Weigh boat

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • Appropriate PPE (as detailed in the table above)

Procedure:

  • Don PPE: Before handling the compound, put on the appropriate personal protective equipment for handling powdered chemicals, including double nitrile gloves, a disposable lab coat, and chemical splash goggles.[6]

  • Work in a Ventilated Area: Conduct all weighing and initial dissolution steps within a certified chemical fume hood to minimize inhalation risk.[6]

  • Weigh the Compound: Carefully place a weigh boat on the analytical balance and tare. Using a clean spatula, gently transfer the desired amount of this compound to the weigh boat. Avoid creating airborne dust.

  • Transfer Powder: Carefully transfer the weighed powder to the appropriate volumetric flask.

  • Dissolution: Add a portion of the desired solvent to the volumetric flask. Gently swirl or vortex the flask until the compound is completely dissolved.[6]

  • Bring to Volume: Once dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.

  • Cleanup: Dispose of all contaminated disposable materials (e.g., weigh boat, gloves) in the designated solid chemical waste container.

  • Hand Washing: After removing gloves, always wash your hands thoroughly with soap and water before leaving the laboratory.[6]

Disposal Plan

Solid Waste:

  • Contaminated disposables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed container labeled for chemical waste.

Liquid Waste:

  • Unused stock solutions and other liquid waste containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.

  • Do not pour chemical waste down the drain.[5]

All waste must be disposed of according to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Powder B->C D Dissolve in Solvent C->D E Label Container D->E F Dispose of Solid Waste E->F G Dispose of Liquid Waste F->G H Doff PPE & Wash Hands G->H

Caption: Workflow for Safe Handling of this compound.

References

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